4-(Fmoc-amino)-1-butanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTTUOLQLCQZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371395 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209115-32-2 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of 4-(Fmoc-amino)-1-butanol from 4-amino-1-butanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-(Fmoc-amino)-1-butanol, a critical building block in peptide synthesis and various other applications within organic chemistry and drug development. The focus is on the strategic implementation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization.
The Strategic Importance of Fmoc Protection
In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides, the selective masking and demasking of reactive functional groups is paramount.[1][] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, prized for its unique base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3] This orthogonality is crucial as it permits the selective deprotection of the N-terminal α-amino group of a growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to a solid support.[3]
The choice of the Fmoc group for the protection of the primary amine in 4-amino-1-butanol is therefore a strategic one. The resulting product, this compound, is a bifunctional molecule with a protected amine and a free hydroxyl group, making it an ideal spacer or linker for conjugation to other molecules in a variety of applications, including the development of antibody-drug conjugates and other targeted therapeutics.
The Chemistry of Fmoc Protection: A Mechanistic Overview
The introduction of the Fmoc group onto the primary amine of 4-amino-1-butanol is typically achieved through a nucleophilic substitution reaction. The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an Fmoc-donating reagent.[4] Two of the most commonly employed reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][5]
While both reagents are effective, Fmoc-OSu is often preferred as it tends to minimize the formation of dipeptide byproducts and the reaction conditions are generally easier to control.[][3] The reaction with Fmoc-Cl proceeds under Schotten-Baumann conditions, typically in a biphasic system with a mild base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.[4] The reaction with Fmoc-OSu is also performed under basic conditions to ensure the amine is sufficiently nucleophilic.[6]
The key to the utility of the Fmoc group lies in its facile removal under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7] The deprotection mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton on the 9-position of the fluorene ring system.[3] This leads to the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene.[3] The reactive dibenzofulvene is subsequently scavenged by the excess amine base to form a stable adduct.[3]
A Validated Experimental Protocol for the Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-amino-1-butanol using Fmoc-OSu.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Amino-1-butanol | C₄H₁₁NO | 89.14 | 1.00 g | 11.2 |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 3.98 g | 11.8 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.88 g | 22.4 |
| Tetrahydrofuran (THF) | C₄H₈O | - | 20 mL | - |
| Water (H₂O) | H₂O | - | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | - | For extraction | - |
| 1 M Hydrochloric Acid (HCl) | HCl | - | As needed | - |
| Brine (saturated NaCl solution) | NaCl | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | For drying | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of Starting Materials: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.00 g, 11.2 mmol) and sodium bicarbonate (1.88 g, 22.4 mmol) in a mixture of tetrahydrofuran (20 mL) and water (20 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Fmoc-OSu: Cool the reaction mixture to 0°C in an ice bath. In a separate beaker, dissolve Fmoc-OSu (3.98 g, 11.8 mmol) in 10 mL of THF. Add the Fmoc-OSu solution dropwise to the cooled reaction mixture over a period of 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring the reaction overnight (approximately 16 hours).
-
Work-up:
-
Remove the tetrahydrofuran from the reaction mixture using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of the product should form.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash them with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization
The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).
Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 113-118 °C |
Characterization Data
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic peaks for the fluorenyl group protons, the methylene protons of the butanol chain, and the proton of the hydroxyl group. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the butanol backbone.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the product ([M+H]⁺ or [M+Na]⁺).
Conclusion
The synthesis of this compound is a straightforward yet crucial procedure for researchers in peptide chemistry and drug development. The protocol described herein, utilizing the robust and reliable Fmoc-OSu reagent, provides a high-yielding and clean method for the preparation of this valuable bifunctional building block. Careful execution of the reaction and purification steps will ensure a high-purity product suitable for a wide range of synthetic applications.
References
An In-depth Technical Guide to 4-(Fmoc-amino)-1-butanol: A Bifunctional Linker for Drug Development
Abstract
This technical guide provides a comprehensive overview of 4-(Fmoc-amino)-1-butanol, a crucial bifunctional building block for researchers and scientists in the field of drug development and peptide chemistry. We will delve into its core physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its strategic application in Solid-Phase Peptide Synthesis (SPPS) and as a versatile linker molecule. This document is structured to provide not only methodologies but also the underlying scientific rationale to empower researchers in its effective utilization.
Core Molecular Attributes
This compound is a synthetic amino alcohol derivative. Its structure is defined by a four-carbon aliphatic chain, terminated by a primary alcohol at one end and a primary amine, protected by the fluorenylmethoxycarbonyl (Fmoc) group, at the other. This strategic placement of a stable, yet removable, protecting group on the amine while leaving a reactive hydroxyl group accessible makes it an invaluable tool in multi-step chemical synthesis.
The utility of the Fmoc group is central to its primary application in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is stable to acidic conditions but is readily cleaved by a base, typically a solution of piperidine in an organic solvent.[1][2] This orthogonality allows for the selective deprotection of the amine for chain elongation while acid-labile side-chain protecting groups (e.g., Boc, tBu) on other residues remain intact.[2][3][4]
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₁NO₃ | [5][6][7] |
| Molecular Weight | 311.37 g/mol | [5][6][7][8] |
| Synonym | 9-Fluorenylmethyl N-(4-hydroxybutyl)carbamate | [7][8] |
| Appearance | White solid | |
| Melting Point | 113-118 °C | [7] |
| Storage Conditions | 2-8°C, desiccate | [7][8] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a straightforward N-protection reaction starting from the commercially available precursor, 4-amino-1-butanol. The protocol below is designed for high yield and purity, incorporating self-validating checkpoints.
Synthesis Workflow
The workflow involves the nucleophilic attack of the primary amine of 4-amino-1-butanol on an activated Fmoc carbonyl, typically 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
4-amino-1-butanol (1.0 eq)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The bicarbonate acts as a base to neutralize the acidic N-hydroxysuccinimide byproduct, driving the reaction forward.[9]
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane. Add this solution dropwise to the stirring 4-amino-1-butanol solution at room temperature. A slight excess of the Fmoc-reagent ensures complete consumption of the starting amine.
-
Reaction: Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup - Quenching and Extraction:
-
Dilute the reaction mixture with deionized water.
-
Acidify the aqueous solution to a pH of ~2-3 using 1 M HCl. This step protonates any remaining bicarbonate and ensures the product is in its neutral, less water-soluble form. The product will precipitate as a white solid.
-
Extract the product into ethyl acetate (3x volumes). The organic layers are combined.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Recrystallization is an effective method for purifying the crude product.
-
Solvent Selection: A common solvent system is Toluene or an Ethyl Acetate/Hexane mixture.[9][10]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot toluene (or ethyl acetate).
-
If using a co-solvent system, add hexane dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterization and Quality Control
Ensuring the identity and purity of the synthesized this compound is critical for its successful application.
-
High-Performance Liquid Chromatography (HPLC): Purity should be ≥98% as determined by HPLC analysis.[7] This is the gold standard for assessing the purity of reagents used in peptide synthesis.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the expected molecular weight (m/z = 312.15 for [M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The expected spectrum would show characteristic peaks for the fluorenyl group protons (typically δ 7.2-7.8 ppm), the methylene protons of the butanol chain, and the protons adjacent to the nitrogen and oxygen atoms. While a specific spectrum is not cited here, the integration of these signals must correspond to the 21 protons in the structure.
Applications in Drug Development & Peptide Synthesis
The bifunctional nature of this compound makes it a versatile linker or spacer molecule.[8] Its primary role is to connect different molecular entities, providing spatial separation and flexibility.
Linker for Solid-Phase Synthesis
One of the most common applications is its use as a handle to attach the first building block to a solid support, such as a Wang resin. The free hydroxyl group can be esterified to the resin, leaving the Fmoc-protected amine ready for the first deprotection and coupling cycle of SPPS.
Rationale: Using a linker like this compound instead of directly attaching the first amino acid can provide steric benefits, moving the synthesis site away from the resin backbone and potentially improving reaction efficiency for long or "difficult" peptide sequences.[11]
Experimental Protocol: Attachment to Wang Resin
This protocol details the esterification of this compound to a hydroxyl-functionalized resin (Wang Resin).
Materials:
-
Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g substitution)
-
This compound (4.0 eq relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF (10 mL/g) for 1 hour in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (4 eq) and DMAP (0.1 eq) in DMF.
-
Activation and Coupling: Add the reagent solution to the swollen resin. Then, add DIC (4 eq). The reaction mechanism involves the activation of the resin's hydroxyl groups by DIC, followed by nucleophilic attack from the alcohol of the linker, catalyzed by DMAP.
-
Reaction: Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Crucial for Quality Control): To block any unreacted hydroxyl sites on the resin and prevent the formation of deletion sequences in subsequent steps, perform a capping step. Add a solution of acetic anhydride and pyridine in DMF to the resin and agitate for 1 hour.[11]
-
Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum.
-
Loading Determination: The substitution level (loading) of the linker on the resin can be quantified by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.
Caption: Workflow for attaching the linker to Wang resin.
Application in PROTACs and Conjugates
The defined length and chemical nature of the butyl chain make this compound an attractive building block for constructing linkers in more complex modalities like Proteolysis Targeting Chimeras (PROTACs).[12] After incorporation into a peptide or small molecule, the terminal Fmoc group can be removed to reveal a primary amine, which can then be used to conjugate to another molecule, such as a ligand for an E3 ubiquitin ligase.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool that offers solutions to common challenges in synthetic and medicinal chemistry. Its well-defined structure, coupled with the robust and orthogonal nature of the Fmoc protecting group, provides researchers with a reliable method for introducing flexible spacers and creating anchor points for solid-phase synthesis. The protocols and rationale presented in this guide are designed to serve as a practical resource for professionals in drug development, enabling the confident and effective application of this versatile molecule.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. peptideweb.com [peptideweb.com]
- 7. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - CD BioSciences [celluars.com]
- 9. benchchem.com [benchchem.com]
- 10. ajpamc.com [ajpamc.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
The Linchpin of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
Abstract
In the landscape of synthetic chemistry, particularly in the biopharmaceutical sector, the ability to construct peptides with high fidelity is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the dominant methodology, and at its heart lies the strategic use of protecting groups. This guide provides an in-depth technical examination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, the cornerstone of the most prevalent SPPS strategy. We will dissect the chemical principles that govern its utility, detail field-proven protocols for its application, and offer expert insights into maximizing its effectiveness in research and development settings. This document is intended for researchers, chemists, and drug development professionals who seek to deepen their understanding and refine their practical application of Fmoc chemistry.
The Chemical Foundation of the Fmoc Group
The success of SPPS hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. The Fmoc group is the temporary protecting group for the α-amine of the incoming amino acid, and its defining characteristic is its lability to bases.[1]
Structure and Properties
The Fmoc group is a carbamate formed between the amino group and fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or a similar activated derivative.[2] Its stability in acidic conditions is crucial, as this allows for the use of acid-labile protecting groups for amino acid side chains (e.g., Boc, tBu), which will remain intact during the iterative α-amine deprotection steps.[3][]
The Mechanism of Base-Mediated Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[5] The process is remarkably clean and efficient, typically using a secondary amine like piperidine.[6]
The mechanism proceeds in two discrete steps:
-
Proton Abstraction: A base, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorene ring system.[5][7]
-
β-Elimination: This abstraction creates a stabilized carbanion. The resulting electron rearrangement leads to the cleavage of the C-O bond, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5]
-
Adduct Formation: The excess piperidine in the reaction medium immediately traps the DBF electrophile, forming a stable adduct. This step is critical as it prevents the DBF from reacting with the newly liberated peptide N-terminus, which would cause chain termination.[5]
This entire process is typically complete within minutes at room temperature.[8]
Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal by piperidine.
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support (resin).[9][10] Each step must be driven to completion to ensure the final peptide is of high purity.
Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following protocols are standardized for manual synthesis but the principles are identical for automated synthesizers.
Protocol 1: Fmoc Deprotection
This procedure is designed to remove the Nα-Fmoc group from the resin-bound peptide.
-
Resin Preparation: After the previous coupling step, wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any residual reagents.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin) to the resin. Agitate the slurry for 2-3 minutes at room temperature.[5] Drain the solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[8]
-
Monitoring (Optional but Recommended): The effluent from the deprotection steps can be collected and the absorbance measured at ~301 nm.[5][11] The liberated dibenzofulvene-piperidine adduct has a strong chromophore, and this reading can be used to confirm that deprotection is occurring and even to quantify the reaction.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x 10 mL per gram of resin) to ensure all piperidine and the DBF-adduct are removed.[8] Residual base can neutralize the subsequent coupling reaction.
-
Validation: Perform a qualitative test, such as the Kaiser test, on a small sample of beads. A positive result (deep blue color) confirms the presence of the desired free primary amine, indicating successful deprotection.[11]
Protocol 2: Amino Acid Coupling
This protocol describes the formation of the peptide bond.
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid. Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU, HCTU; 0.95 equivalents relative to the amino acid) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; 2 equivalents relative to the coupling agent) and allow the mixture to react for 1-2 minutes.[12][13] The use of an additive like HOBt or HOAt can accelerate the reaction and reduce side reactions.[13]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from the previous step. Agitate the mixture at room temperature. Reaction times can vary from 30 minutes to several hours depending on the specific amino acid sequence.[12]
-
Monitoring: After the estimated reaction time, perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated and the coupling is complete.[11] If the test is positive, the coupling reaction should be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Strategic Considerations: Fmoc vs. Boc Chemistry
While Fmoc chemistry is now the most widely used method, the older tert-butyloxycarbonyl (Boc) strategy still has its place.[3] A senior scientist must understand the trade-offs to make informed decisions. The core difference lies in the orthogonal deprotection schemes.[3][14]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF (Mild Base)[2] | Trifluoroacetic Acid (TFA) (Strong Acid)[3] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong-acid-labile (e.g., Bzl) |
| Final Cleavage Reagent | TFA-based cocktails[9][15] | Hydrofluoric Acid (HF) or TFMSA (Very Strong Acids)[14] |
| Primary Advantage | Milder conditions, easier automation, less hazardous reagents.[1][3] | Better for some "difficult" or aggregation-prone sequences.[3][14] |
| Primary Disadvantage | Potential for side reactions like aspartimide formation with certain sequences.[7] | Requires specialized, HF-resistant equipment; harsh final cleavage.[1] |
The milder conditions of the Fmoc strategy are generally preferred as they are more compatible with sensitive amino acids and post-translational modifications.[1][]
Final Cleavage and Deprotection
Once the peptide chain assembly is complete, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[16]
This is accomplished using a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA).[15][16] During this process, the acid-labile side-chain protecting groups (like Boc and tBu) and the resin linker are cleaved, generating highly reactive carbocations.[15] To prevent these cations from modifying sensitive residues like Tryptophan, Methionine, or Cysteine, "scavengers" are added to the cleavage cocktail.[15][16]
A standard, versatile cleavage cocktail is Reagent K or a variation thereof:
-
TFA / Water / Triisopropylsilane (TIS) (95% : 2.5% : 2.5%)[9]
The reaction is typically run for 2-4 hours at room temperature, after which the resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether.[9][17]
Troubleshooting Common Issues
| Issue | Common Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Positive Kaiser test after deprotection) | Degraded piperidine; Insufficient reaction time; Steric hindrance from bulky amino acids; Peptide aggregation on resin.[11] | Use fresh piperidine; Increase deprotection time or perform a third treatment; Consider using a stronger base like DBU for difficult sequences; Change solvent to NMP to disrupt aggregation.[11][18] |
| Incomplete Coupling (Positive Kaiser test after coupling) | Inefficient activation; Steric hindrance ("difficult coupling"); Peptide aggregation. | Double couple (repeat the coupling step); Use a more potent coupling agent (e.g., HATU); Increase reaction time or temperature; Switch to NMP as a solvent.[18] |
| Deletion Sequences (Mass spec shows M-AA) | Result of incomplete coupling in one cycle followed by successful coupling in the next. | Optimize coupling conditions as above; Introduce a "capping" step with acetic anhydride after coupling to block any unreacted amines permanently.[13] |
| Low Yield After Cleavage | Incomplete cleavage from the resin; Peptide precipitation issues. | Increase cleavage time; Ensure cleavage cocktail is fresh; Reduce TFA volume under nitrogen before adding ether to improve precipitation.[17] |
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group is more than a reagent; it is a central pillar of modern peptide science. Its unique base-lability, combined with its stability to acids, provides the orthogonal handle necessary for the efficient, high-fidelity assembly of complex peptide chains.[2][3] By mastering the chemistry of its application and removal, and by understanding the causality behind each step of the SPPS cycle, researchers and drug developers can harness this powerful tool to advance the frontiers of biology and medicine.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
Spectroscopic Fingerprinting of 4-(Fmoc-amino)-1-butanol: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-(Fmoc-amino)-1-butanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this key Fmoc-protected amino alcohol through detailed spectroscopic interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of modified peptides and other complex molecular architectures. The fluorenylmethoxycarbonyl (Fmoc) protecting group offers a strategic advantage due to its base-lability, allowing for orthogonal deprotection schemes in multi-step syntheses. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and unequivocal structure confirmation. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra, offering a foundational reference for its use in research and development.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound forms the basis for interpreting its spectral data. The molecule can be dissected into three key regions: the butanol backbone, the carbamate linkage, and the fluorenyl group of the Fmoc moiety. Each of these components gives rise to characteristic signals in the NMR and IR spectra.
Figure 1. Molecular structure of this compound with key atomic labeling for spectral assignment.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| Aromatic (Fmoc) | 7.77 | d | 2H | ~7.5 | Protons adjacent to the fused ring system, deshielded. |
| Aromatic (Fmoc) | 7.59 | d | 2H | ~7.4 | Aromatic protons of the fluorenyl group. |
| Aromatic (Fmoc) | 7.40 | t | 2H | ~7.4 | Aromatic protons of the fluorenyl group. |
| Aromatic (Fmoc) | 7.31 | t | 2H | ~7.4 | Aromatic protons of the fluorenyl group. |
| NH (Carbamate) | ~5.0 | t (broad) | 1H | ~5.8 | Amide proton, coupling to Hδ; broadness due to exchange. |
| CH (Fmoc) | 4.22 | t | 1H | ~6.8 | Methine proton of the Fmoc group, adjacent to aromatic rings. |
| O-CH₂ (Fmoc) | 4.40 | d | 2H | ~6.8 | Methylene protons of the Fmoc group, adjacent to the methine. |
| O-CH₂ (Butanol) | 3.65 | t | 2H | ~6.4 | Methylene protons adjacent to the hydroxyl group (Hα). |
| N-CH₂ (Butanol) | 3.18 | q | 2H | ~6.6 | Methylene protons adjacent to the nitrogen (Hδ). |
| CH₂ (Butanol) | 1.58 | m | 2H | - | Methylene protons at the β-position of the butanol chain. |
| CH₂ (Butanol) | 1.50 | m | 2H | - | Methylene protons at the γ-position of the butanol chain. |
| OH (Butanol) | ~1.5 (variable) | s (broad) | 1H | - | Hydroxyl proton, chemical shift is concentration and solvent dependent. |
Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O (Carbamate) | 156.7 | Carbonyl carbon of the carbamate group. |
| Aromatic (Fmoc) | 144.0 | Quaternary aromatic carbons of the Fmoc group. |
| Aromatic (Fmoc) | 141.4 | Quaternary aromatic carbons of the Fmoc group. |
| Aromatic (Fmoc) | 127.8 | Aromatic CH carbons of the Fmoc group. |
| Aromatic (Fmoc) | 127.1 | Aromatic CH carbons of the Fmoc group. |
| Aromatic (Fmoc) | 125.1 | Aromatic CH carbons of the Fmoc group. |
| Aromatic (Fmoc) | 120.0 | Aromatic CH carbons of the Fmoc group. |
| O-CH₂ (Fmoc) | 66.7 | Methylene carbon of the Fmoc group attached to oxygen. |
| O-CH₂ (Butanol) | 62.5 | Methylene carbon adjacent to the hydroxyl group (C1). |
| CH (Fmoc) | 47.3 | Methine carbon of the Fmoc group. |
| N-CH₂ (Butanol) | 41.0 | Methylene carbon adjacent to the nitrogen (C4). |
| CH₂ (Butanol) | 30.5 | Methylene carbon at the β-position of the butanol chain (C2). |
| CH₂ (Butanol) | 26.5 | Methylene carbon at the γ-position of the butanol chain (C3). |
Table 2. Predicted ¹³C NMR chemical shifts and assignments for this compound.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. The data is presented in wavenumbers (cm⁻¹).
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3350 - 3400 | Strong, Broad | O-H | Stretching (Alcohol) |
| 3300 - 3350 | Medium | N-H | Stretching (Carbamate) |
| 3050 - 3100 | Medium | C-H (Aromatic) | Stretching |
| 2850 - 2950 | Strong | C-H (Aliphatic) | Stretching |
| 1680 - 1710 | Strong | C=O | Stretching (Carbamate) |
| 1510 - 1540 | Medium | N-H | Bending (Carbamate) |
| 1450 | Medium | C=C | Stretching (Aromatic) |
| 1240 - 1280 | Strong | C-O | Stretching (Carbamate) |
| 1050 - 1100 | Strong | C-O | Stretching (Alcohol) |
| 740 - 760 | Strong | C-H | Out-of-plane Bending (Aromatic) |
Table 3. Predicted characteristic infrared absorption bands for this compound. The carbamate C=O stretch is a particularly diagnostic peak for confirming the presence of the Fmoc protecting group.[1]
Experimental Protocols
To obtain high-quality spectral data, the following experimental protocols are recommended.
NMR Spectroscopy
Figure 2. Recommended workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum should be baseline corrected.
Conclusion
The comprehensive NMR and IR spectral data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The predicted chemical shifts and absorption frequencies, grounded in fundamental principles of spectroscopy and supported by data from related structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment in synthetic applications.
References
4-Amino-1-Butanol: A Versatile Bifunctional Intermediate in Modern Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-butanol (CAS: 13325-10-5), a structurally simple yet highly versatile molecule, serves as a critical building block in a multitude of chemical applications.[1] Its unique bifunctional nature, possessing both a primary amine and a primary alcohol functional group, allows it to be a linchpin intermediate in the synthesis of a diverse array of complex molecules, ranging from life-saving pharmaceuticals to advanced polymers and specialized agrochemicals.[1][2] This guide provides an in-depth exploration of the core applications of 4-amino-1-butanol, elucidating the chemical principles behind its utility, presenting detailed experimental protocols, and offering insights into its role in driving innovation across various scientific disciplines.
Core Properties and Strategic Importance
4-Amino-1-butanol is a colorless to light yellow liquid characterized by its miscibility in water and other polar organic solvents.[2][3] The strategic value of this intermediate lies in the differential reactivity of its two functional groups—the nucleophilic amine and the versatile hydroxyl group. This allows for selective chemical modifications, making it an ideal starting material for multi-step synthetic pathways.[2]
Physicochemical Data Summary
For reproducible and safe experimentation, a clear understanding of the physical and chemical properties of a reagent is paramount.
| Property | Value | Reference |
| CAS Number | 13325-10-5 | [1][2] |
| Molecular Formula | C₄H₁₁NO | [2][4] |
| Molecular Weight | 89.14 g/mol | [5] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 206 °C (lit.) | |
| Melting Point | 16-18 °C (lit.) | |
| Density | 0.967 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D ~1.462 (lit.) | |
| Solubility | Soluble in water, chloroform, acetone, ethyl acetate | [3] |
Safety and Handling Profile
4-Amino-1-butanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] Proper handling and storage are critical for laboratory safety.
| Hazard Category | GHS Information | Precautionary Measures |
| Pictograms | Corrosion (GHS05) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7] |
| Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| Storage | Store locked up in a cool, dry, well-ventilated area away from incompatible substances like acids and strong oxidizing agents.[8][9] |
Applications in Pharmaceutical Synthesis
The pharmaceutical industry extensively utilizes 4-amino-1-butanol as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Its structure is a recurring motif in various bioactive molecules.
Building Block for Heterocyclic Scaffolds: The Synthesis of Pyrrolidine
One of the most fundamental applications of 4-amino-1-butanol is its role as a precursor to pyrrolidine, a saturated heterocycle found in numerous FDA-approved drugs, including Procyclidine and Mitiglinide.[10][11] The intramolecular cyclization of 4-amino-1-butanol provides an efficient route to this valuable scaffold.
This protocol describes a general method for the intramolecular cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1-butanol in a suitable high-boiling solvent (e.g., xylene).
-
Catalyst Addition: Add a dehydration catalyst, such as alumina or a supported acid catalyst.
-
Cyclization: Heat the reaction mixture to reflux (typically 140-200°C, depending on the solvent and catalyst) for several hours. Monitor the reaction progress by GC-MS or TLC. The reaction proceeds via the formation of an intermediate that readily cyclizes, eliminating a molecule of water.
-
Workup and Purification: After completion, cool the reaction mixture. Filter to remove the catalyst. The crude pyrrolidine can be purified by fractional distillation to yield the final product.
The Role of N-Boc Protected 4-Amino-1-Butanol
For complex syntheses, selective protection of the amine functionality is crucial. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in medicinal chemistry due to its stability and ease of removal under mild acidic conditions.[12] The resulting intermediate, 4-(Boc-amino)-1-butanol, allows chemists to perform reactions exclusively at the hydroxyl site without interference from the amine group.[12]
Synthesis of 4-(Boc-amino)-1-butanol: This protection is typically achieved by reacting 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[12] This protected intermediate is a cornerstone in peptide synthesis and the creation of complex drug candidates.[12]
Case Study: Synthesis of Antiviral and Contraceptive Drugs
-
Famciclovir and Penciclovir: 4-Amino-2-hydroxymethyl-1-butanol, a derivative, serves as a key intermediate in a novel synthesis route for the antiviral drug Famciclovir. This highlights how substituted versions of the core molecule are employed to build complex APIs.
-
Desogestrel: While direct use is not explicitly detailed in the provided results, 4-amino-1-butanol derivatives are foundational for building the complex steroidal frameworks of oral contraceptives like Desogestrel.[13][14][15] The synthesis of such molecules often involves intricate multi-step pathways where bifunctional building blocks are essential.[16][17][18]
-
Selexipag: The derivative 4-isopropylamino-1-butanol is a critical starting material in the multi-step synthesis of Selexipag, a drug used to treat pulmonary hypertension.[19]
Applications in Polymer Science
The dual functionality of 4-amino-1-butanol makes it an excellent monomer or linker for creating advanced polymers with tailored properties, particularly for biomedical applications.
Gene Delivery Systems
4-Amino-1-butanol is used as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs). These polymers are investigated for their potential in gene delivery systems, where they can form complexes with DNA or RNA and facilitate their entry into cells. The primary amine groups along the polymer backbone are crucial for this function.
Modulating Polymer Properties
The molecule can be incorporated as a side chain in copolymers to modulate their biological activities. For example, its inclusion can influence the antimicrobial and hemolytic (ability to rupture red blood cells) properties of the final polymer, a critical consideration for materials intended for in-vivo use. The Boc-protected form, 4-(Boc-amino)-1-butanol, is particularly valuable for synthesizing polymers for targeted drug delivery systems within living organisms.[12]
Agrochemical and Industrial Applications
Beyond pharmaceuticals and polymers, 4-amino-1-butanol is a versatile intermediate in other sectors of the chemical industry.
-
Agrochemicals: It serves as an intermediate in the synthesis of plant growth regulators, herbicides, and insecticides.[2] Its structure can be integrated into larger molecules designed to interact with specific biological pathways in plants or insects.
-
Corrosion Inhibitors: Amino alcohols are known to function as corrosion inhibitors for reinforced concrete.[20] They can be added as an admixture to fresh concrete or applied to existing surfaces, where they form a protective layer on the steel rebar, mitigating chloride-induced corrosion.[20]
-
Fuel Additives: It can be used as a fuel additive to improve combustion performance by increasing the octane number and promoting more complete combustion, which in turn can reduce harmful exhaust emissions.[2]
-
CO₂ Capture: The compound is being explored for its potential in environmental technologies, such as flue gas purification, due to its higher CO₂ solubility.[1]
Conclusion
4-Amino-1-butanol is a quintessential example of a versatile chemical intermediate whose value is derived from its bifunctional simplicity. Its ability to serve as a precursor for essential heterocyclic systems like pyrrolidine, act as a modular component in advanced polymer synthesis, and contribute to the creation of potent agrochemicals and pharmaceuticals underscores its broad industrial significance.[1][2] For researchers and drug development professionals, a thorough understanding of the reactivity and handling of 4-amino-1-butanol is key to unlocking its full potential in the design and synthesis of next-generation molecules. The continued exploration of this compound, including its microbial production from renewable resources, promises to further expand its application horizon.[21][22]
References
- 1. nbinno.com [nbinno.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-1-butanol 98% For Synthesis at 12100.00 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 11. enamine.net [enamine.net]
- 12. innospk.com [innospk.com]
- 13. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 14. Enantioselective total synthesis of the oral contraceptive desogestrel by a double Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 20. Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete [scirp.org]
- 21. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 22. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding Fmoc protection and deprotection mechanisms
An In-depth Technical Guide to Fmoc Protection and Deprotection Mechanisms
For researchers, scientists, and drug development professionals engaged in peptide synthesis, a deep understanding of the underlying chemical principles is paramount for success. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique base-lability which enables an orthogonal synthesis strategy.[1] This guide provides a comprehensive technical overview of the Fmoc protection and deprotection mechanisms, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Solid-phase peptide synthesis revolutionized the field by anchoring the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids in a single reaction vessel.[2][3] This methodology simplifies purification by enabling the removal of excess reagents and byproducts through simple filtration and washing steps.[2]
The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted polymerization.[4] The Fmoc group, introduced in the late 1970s, has become a dominant strategy due to its mild cleavage conditions, which are compatible with a wide range of sensitive amino acid side chains and post-translational modifications.[4][5][6] This is in contrast to the harsher acidic conditions required for the older Boc (tert-butyloxycarbonyl) strategy.[4]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The Fmoc group is removed by a weak base, typically piperidine, which preserves acid-labile side-chain protecting groups and the linkage to the resin.[1][]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the final cleavage from the resin, which is typically performed with strong acid like trifluoroacetic acid (TFA).[1][4][8]
-
Real-Time Monitoring: The cleavage of the Fmoc group releases a byproduct, dibenzofulvene (DBF), which has a strong UV absorbance around 300 nm, allowing for the real-time monitoring of the deprotection reaction.[1][5]
-
High Yields and Purity: The mild conditions and efficient reactions associated with Fmoc chemistry generally lead to higher yields and purer peptide products.[][9]
The Mechanism of Fmoc Protection
The journey of an amino acid in Fmoc-based SPPS begins with the protection of its α-amino group. This prevents the amino group from reacting with the activated carboxyl group of another amino acid during the coupling step.[5]
The Fmoc group is typically introduced by reacting the free amino acid with either Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][8] Fmoc-OSu is often preferred as it is more stable and minimizes the formation of dipeptide byproducts.[8]
The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. A base, such as sodium bicarbonate or pyridine, is used to neutralize the liberated acid (HCl or N-hydroxysuccinimide).[8]
Caption: Fmoc protection of an amino acid using Fmoc-OSu.
The Core of Fmoc Chemistry: The Deprotection Mechanism
The selective removal of the N-terminal Fmoc group is a critical and repeated step in the SPPS cycle, allowing for the subsequent coupling of the next amino acid. This deprotection is achieved through a base-catalyzed β-elimination reaction.[5][10]
Step 1: Proton Abstraction The process is initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), which abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][11] The acidity of this proton is a key feature of the Fmoc group, stemming from the aromatic stabilization of the resulting carbanion.[1][8]
Step 2: β-Elimination The formation of the carbanion intermediate is followed by a rapid β-elimination. This concerted process leads to the cleavage of the carbamate bond, releasing the free α-amino group of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[8][11][12]
Step 3: Dibenzofulvene (DBF) Scavenging The liberated DBF is a reactive electrophile that could potentially react with the newly deprotected N-terminal amine, leading to chain termination.[11][12] This is where the choice of a secondary amine like piperidine is crucial. Piperidine not only acts as the base to initiate the reaction but also serves as a scavenger, reacting with the DBF to form a stable and UV-active adduct.[8][11][13] This adduct formation drives the equilibrium of the deprotection reaction to completion.[10]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocols and Methodologies
A successful peptide synthesis relies on robust and well-validated protocols. The following sections detail the standard procedures for Fmoc deprotection and the subsequent amino acid coupling.
Resin Preparation and Swelling
Before initiating the synthesis, the solid support must be properly prepared to ensure the accessibility of reactive sites.[2]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 100-200 mg) into a fritted reaction vessel.[2]
-
Add a suitable solvent, such as DMF or dichloromethane (DCM), to fully cover the resin.[2]
-
Allow the resin to swell for a minimum of 30 minutes at room temperature, often with gentle agitation.[2]
-
Drain the solvent before proceeding to the first deprotection or coupling step.
Fmoc Deprotection
This is a cyclical step performed before each amino acid coupling.
Protocol 2: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF.[2]
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[2][14]
-
Agitate the mixture for 5-10 minutes at room temperature.[2] For "difficult" sequences or long peptides, this step may be extended or repeated.[15][16]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[2][17]
-
Thoroughly wash the resin with DMF (typically 5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[2][18]
Monitoring Deprotection
To ensure the integrity of the final peptide, it is crucial to confirm the complete removal of the Fmoc group.
-
Kaiser Test: This is a highly sensitive colorimetric test for the presence of primary amines.[16] A deep blue color indicates successful deprotection, while a yellow or colorless result suggests incomplete removal of the Fmoc group.[16]
-
UV-Vis Spectrophotometry: The effluent from the deprotection step can be collected and its absorbance measured at approximately 301 nm.[16] This allows for the quantification of the released DBF-piperidine adduct, providing a measure of the extent of deprotection.[16]
Amino Acid Coupling
Following deprotection, the next Fmoc-protected amino acid is coupled to the newly freed N-terminal amine.
Protocol 3: Amino Acid Coupling using HATU
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[2]
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[2]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[2]
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[14]
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[19]
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Quantitative Data and Performance Comparison
The choice of deprotection reagent can influence the kinetics and efficiency of Fmoc removal. While piperidine is the standard, alternatives have been investigated to address specific challenges.
| Deprotection Reagent | Relative Deprotection Rate | Key Considerations |
| Piperidine (PP) | Standard | Most commonly used; effective scavenger of DBF.[8][11] Can cause aspartimide formation in sensitive sequences.[20] |
| Piperazine (PZ) | Slightly Slower than PP | Can minimize base-induced side reactions like aspartimide formation.[20] May require longer reaction times.[10] |
| 4-Methylpiperidine (4MP) | Similar to PP | Often used as a direct replacement for piperidine with comparable efficiency.[18][21] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Significantly Faster than PP | A stronger, non-nucleophilic base for difficult deprotections.[11][16] Increased risk of side reactions, especially with Asp residues.[11][22] |
Data compiled from multiple sources indicating general trends.[10][11][18][20][21][22]
Deprotection Kinetics: The rate of Fmoc removal is also dependent on the specific amino acid residue. For example, deprotection of Fmoc-L-Arginine(Pbf)-OH is generally slower than that of Fmoc-L-Leucine-OH, often requiring longer deprotection times to ensure complete removal.[10][21]
Troubleshooting and Side Reactions
Despite the robustness of Fmoc chemistry, challenges can arise. A thorough understanding of potential side reactions is essential for troubleshooting and optimizing synthesis outcomes.
-
Incomplete Deprotection: This can be caused by degraded reagents, incorrect concentrations, insufficient reaction times, or peptide aggregation.[16][23] Solutions include using fresh reagents, extending deprotection times, and employing stronger bases like DBU for difficult sequences.[16]
-
Aspartimide Formation: A common base-induced side reaction, particularly at Asp-Gly or Asp-Ser sequences, leading to a cyclic imide.[20][23] This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution or employing alternative bases like piperazine.[20]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[23] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[23]
-
Racemization: While the urethane nature of the Fmoc group suppresses racemization during coupling, certain conditions or residues (like C-terminal cysteine) can be susceptible to base-mediated epimerization.[15][20]
Conclusion
The Fmoc protection and deprotection mechanism is a cornerstone of modern peptide synthesis, offering a mild, efficient, and versatile strategy for the assembly of complex peptides. A deep, mechanistic understanding of this chemistry, from the initial protection of the amino acid to the nuances of the base-catalyzed deprotection and potential side reactions, empowers researchers to make informed experimental choices. By adhering to validated protocols, diligently monitoring reaction progress, and being equipped to troubleshoot common issues, scientists can harness the full potential of Fmoc chemistry to advance their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. ovid.com [ovid.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. peptide.com [peptide.com]
Methodological & Application
Application Notes & Protocols: Synthesis of C-Terminal Peptide Alcohols using 4-(Fmoc-amino)-1-butanol in Solid-Phase Peptide Synthesis
Abstract
The synthesis of peptides with a C-terminal alcohol moiety is a critical technique for developing therapeutic peptides with improved metabolic stability and unique biological activities.[1][2] Standard solid-phase peptide synthesis (SPPS) is challenging for this class of molecules due to the absence of a C-terminal carboxylic acid for anchoring to the resin.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 4-(Fmoc-amino)-1-butanol as a strategic building block to generate C-terminal peptide alcohols via Fmoc-based SPPS. We will detail the rationale for selecting the appropriate solid support, protocols for resin loading and peptide elongation, and the final cleavage strategy, providing researchers with a robust framework for producing these valuable compounds.
Introduction: The Strategic Advantage of C-Terminal Peptide Alcohols
Peptides terminating in an alcohol group, rather than the typical carboxylic acid, represent an important class of biomolecules. They are precursors for synthesizing peptide aldehydes, which are potent protease inhibitors, and many peptide alcohols themselves exhibit significant biological properties, such as the antibiotic peptaibols and the somatostatin analogue, octreotide.[1][2][3]
The primary challenge in their synthesis is the initial anchoring step. Conventional SPPS relies on forming an ester or amide bond between the C-terminal carboxyl group of the first amino acid and a functionalized solid support.[4] this compound circumvents this issue by providing a hydroxyl group for attachment to the resin and a protected primary amine for subsequent peptide chain elongation. This approach effectively transforms the synthesis into a manageable and efficient process compatible with standard Fmoc-SPPS workflows.[4]
Core Principle: The this compound Strategy
The methodology involves a three-stage process. First, the this compound is anchored to a suitable solid support via its hydroxyl group. Second, the peptide chain is assembled in the standard C-to-N direction using iterative cycles of Fmoc deprotection and amino acid coupling. Finally, the completed peptide alcohol is cleaved from the resin.
The choice of solid support is critical. Acid-labile resins, particularly 2-chlorotrityl chloride (2-CTC) resin, are highly recommended. The steric hindrance provided by the trityl group helps to prevent common side reactions such as diketopiperazine formation, which can occur at the dipeptide stage, especially with conformationally flexible linkers.[5] Furthermore, 2-CTC resin allows for the cleavage of the final product under mild acidic conditions, which preserves the integrity of acid-sensitive residues in the peptide chain.[6][7]
Workflow Overview
Caption: General workflow for peptide alcohol synthesis.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| 2-Chlorotrityl chloride resin (100-200 mesh) | 1.0-1.6 mmol/g substitution |
| This compound | High purity (>98%) |
| Dichloromethane (DCM) | Anhydrous/Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| Methanol (MeOH) | Anhydrous |
| Trifluoroacetic acid (TFA) | Reagent grade (>99%) |
| Triisopropylsilane (TIS) | Reagent grade (>98%) |
| Fmoc-protected amino acids | Standard side-chain protection |
| Coupling reagents (e.g., HBTU, DIC) | High purity |
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is foundational for the entire synthesis. Ensuring complete and efficient loading is key to maximizing the final peptide yield. The hydroxyl group of this compound displaces the chloride on the 2-CTC resin, forming a stable ether linkage.
Rationale: Using a less-than-stoichiometric amount of the amino alcohol relative to the resin's capacity ensures that the loading reaction goes to completion for the reactant, leading to a more defined substitution level. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.[6]
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 eq) in a reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8][9]
-
Reagent Preparation: In a separate flask, dissolve this compound (0.8 eq relative to resin capacity) in anhydrous DCM. Add DIPEA (2.0 eq relative to the amino alcohol).
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the solution of this compound and DIPEA to the resin.
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion by taking a small aliquot of the resin, cleaving with a mild acid, and analyzing the supernatant for the presence of unreacted amino alcohol.
-
Capping Unreacted Sites: After the coupling reaction, it is crucial to cap any remaining active chlorotrityl sites to prevent side reactions during peptide synthesis. Add anhydrous methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[8]
-
Washing: Drain the reaction mixture and wash the resin extensively. A typical washing sequence is:
-
DCM (3x)
-
DMF (3x)
-
Methanol (3x)
-
-
Drying and Substitution Determination: Dry the resin under high vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.[10]
Caption: Attachment of this compound to 2-CTC resin.
Protocol 2: Peptide Chain Elongation
Once the this compound is successfully loaded, the peptide chain is built using standard Fmoc-SPPS cycles. Each cycle consists of two main steps: Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
-
Resin Preparation: Swell the loaded resin in DMF (10-15 mL per gram) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.[11]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) using a suitable coupling agent (e.g., HBTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for 2-5 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a Kaiser test (negative result: colorless/yellow beads).[11] If the coupling is incomplete, the step can be repeated ("double coupling").
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Repeat: Repeat steps 2-4 until the desired peptide sequence is assembled.
Protocol 3: Cleavage and Deprotection
The final step is to cleave the peptide alcohol from the resin and simultaneously remove the acid-labile side-chain protecting groups.
Rationale: A cleavage cocktail containing TFA is used to break the acid-labile ether bond to the resin. Scavengers are critical to quench the highly reactive carbocations (e.g., t-butyl, trityl) that are released from the protecting groups and the resin, which could otherwise modify sensitive amino acid residues like tryptophan, methionine, or cysteine.[10]
-
Final Fmoc Deprotection: Before cleavage, ensure the N-terminal Fmoc group is removed from the final amino acid using the standard piperidine/DMF procedure.[12][13]
-
Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (3x) and dry it under a high vacuum for at least 1 hour.[10][12]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture is Reagent B or a variation thereof:
-
TFA / Phenol / Water / TIS (88:5:5:2, v/v/v/v)
-
Caution: Handle TFA in a chemical fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
Troubleshooting and Key Considerations
-
Low Loading Efficiency: Ensure all reagents and solvents, especially DCM, are anhydrous when working with 2-CTC resin, as the resin is sensitive to moisture.[14] If loading remains low, consider increasing the reaction time or using a slight excess of the amino alcohol.[15]
-
Incomplete Coupling: For "difficult" couplings (e.g., sterically hindered amino acids), consider using more potent coupling reagents like HATU or extending the coupling time.
-
Side Reactions during Cleavage: Always use a fresh cleavage cocktail with appropriate scavengers. The choice of scavengers depends on the peptide sequence. For peptides containing arginine, tryptophan, methionine, and cysteine, a comprehensive cocktail is essential.[16]
Conclusion
The use of this compound provides a reliable and efficient pathway for the synthesis of C-terminal peptide alcohols using standard Fmoc-SPPS instrumentation and methodologies. By selecting the highly acid-labile 2-chlorotrityl chloride resin, researchers can minimize common side reactions and ensure high yields of the desired product. The protocols outlined in this guide offer a validated starting point for scientists and drug development professionals aiming to explore this important class of modified peptides.
References
- 1. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 2. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 3. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. researchgate.net [researchgate.net]
- 8. peptideweb.com [peptideweb.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Application Notes and Protocols for the Fmoc Deprotection of 4-(Fmoc-amino)-1-butanol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Fmoc Deprotection in a Bifunctional Molecule
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its facile removal under mild basic conditions.[1][2] This attribute provides a crucial orthogonality with acid-labile side-chain protecting groups.[2][3] The deprotection of Fmoc-protected amines is a well-established process, however, the presence of additional functional groups, as in the case of 4-(Fmoc-amino)-1-butanol, necessitates a careful consideration of reaction conditions to ensure high-yield and high-purity of the desired product, 4-amino-1-butanol. This amino alcohol is a valuable building block in the synthesis of various pharmaceuticals and biodegradable polymers for applications like gene delivery.[4][5]
This technical guide provides a comprehensive examination of the Fmoc deprotection of this compound. It delves into the underlying chemical mechanism, presents a comparative analysis of various deprotection protocols, offers a detailed step-by-step experimental procedure, and provides troubleshooting guidance to address common challenges.
The Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1] The process can be dissected into three key steps:
-
Proton Abstraction: A base, most commonly a secondary amine such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][6] The acidity of this proton is a direct consequence of the electron-withdrawing nature of the fluorene moiety.[2][7]
-
β-Elimination: The resulting carbanion intermediate is stabilized by the aromatic fluorene system. This intermediate is unstable and rapidly undergoes an elimination reaction, leading to the cleavage of the C-O bond. This step liberates the free amine of 4-amino-1-butanol, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[1][6]
-
Dibenzofulvene (DBF) Adduct Formation: The electrophilic DBF molecule is immediately trapped by the excess amine base present in the reaction mixture.[1][6] This scavenging step is critical as it prevents DBF from reacting with the newly deprotected amino group, which would otherwise lead to a chain-terminating side reaction.[1]
Caption: Mechanism of Fmoc deprotection.
Comparative Analysis of Deprotection Protocols
While the standard protocol for Fmoc deprotection in solid-phase peptide synthesis often involves 20% piperidine in N,N-dimethylformamide (DMF), solution-phase deprotections and the presence of a hydroxyl group in the substrate allow for a broader range of conditions.[8][9][10] The choice of base, solvent, concentration, and reaction time can significantly impact the reaction's efficiency and the purity of the final product.
| Protocol | Base/Reagent | Solvent | Concentration | Typical Time | Key Considerations |
| A: Standard Piperidine/DMF | Piperidine | DMF | 20% (v/v) | 15-30 min | The most common and well-established method. DMF's polarity promotes a fast reaction rate.[11][12] |
| B: Milder Piperidine Conditions | Piperidine | DMF | 5% (v/v) | 1-2 hours | Reduces the risk of base-mediated side reactions, but at the cost of a longer reaction time. |
| C: Diethylamine | Diethylamine | THF or Acetonitrile | 10-20% (v/v) | ~20 min | A volatile base that is easier to remove during workup by co-evaporation.[8] |
| D: DBU Catalysis | DBU/Piperidine | DMF | 2% DBU / 2% Piperidine | 5-15 min | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered substrates.[13] |
| E: Alternative Amines | Morpholine, 4-Methylpiperidine (4-MP) | DMF | 20% (v/v) | 15-30 min | These bases can be used as alternatives to piperidine, sometimes offering advantages in terms of safety or side-reaction profiles.[6] |
Detailed Experimental Protocol: Piperidine-Mediated Deprotection in Solution
This protocol details a standard and reliable method for the Fmoc deprotection of this compound in solution.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of DMF (e.g., 5-10 mL per gram of substrate).
-
To this solution, add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Use a suitable eluent system (e.g., 10% methanol in dichloromethane) to separate the starting material (Fmoc-protected) from the product (free amine).
-
The starting material will be UV active, while the product will not be. The appearance of a new spot at a lower Rf value (more polar) that does not visualize under UV light but may stain with ninhydrin indicates the formation of the free amine. The reaction is typically complete within 30 minutes.
-
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
To remove the dibenzofulvene-piperidine adduct, dissolve the residue in a suitable organic solvent like dichloromethane (DCM).[8]
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-butanol.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography if necessary. A typical eluent system would be a gradient of methanol in dichloromethane.
-
Alternatively, for small-scale reactions, precipitation of the dibenzofulvene adduct can be achieved by adding the reaction mixture to a large volume of cold diethyl ether. The product, 4-amino-1-butanol, may remain in the ether or precipitate as well, depending on its concentration. Further purification may still be required.
-
Caption: Experimental workflow for Fmoc deprotection.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance around the Fmoc group. 3. Poor quality of reagents (e.g., old piperidine). | 1. Extend the reaction time and continue monitoring by TLC. 2. Consider using a stronger base system, such as DBU/piperidine. 3. Use freshly opened or purified reagents. |
| Formation of Side Products | 1. Reaction of dibenzofulvene with the product amine. 2. Base-catalyzed side reactions involving the hydroxyl group. | 1. Ensure a sufficient excess of piperidine is used to effectively scavenge the dibenzofulvene. 2. Use milder deprotection conditions (e.g., lower concentration of piperidine, lower temperature). |
| Difficulty in Removing Dibenzofulvene Adduct | The dibenzofulvene-piperidine adduct can be greasy and difficult to separate from the product. | 1. Thorough washing during the workup is crucial. 2. Precipitation in a non-polar solvent like cold diethyl ether can be effective. 3. Careful column chromatography is the most reliable method for complete removal. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Adsorption of the polar product onto silica gel during chromatography. | 1. Optimize reaction conditions for complete conversion. 2. Minimize transfers and use appropriate solvent volumes. 3. Pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent streaking and improve recovery of the amine product. |
Conclusion
The successful deprotection of this compound is readily achievable with a clear understanding of the underlying chemistry and careful execution of the experimental protocol. While the standard 20% piperidine in DMF is a robust starting point, the other protocols presented offer valuable alternatives for optimizing reaction efficiency and purity. By diligently monitoring the reaction and employing appropriate workup and purification techniques, researchers can confidently obtain high-quality 4-amino-1-butanol for their downstream applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Coupling of Fmoc-Amino Alcohols
For: Researchers, scientists, and drug development professionals engaged in the synthesis of peptide alcohols and other complex molecules incorporating amino alcohol moieties.
Introduction: Navigating the Unique Chemistry of Fmoc-Amino Alcohols
Fmoc-protected amino alcohols are invaluable building blocks in medicinal chemistry, particularly for the synthesis of peptide alcohols, which often exhibit enhanced metabolic stability and unique biological activities compared to their carboxylic acid counterparts.[1][2] However, the bifunctional nature of amino alcohols, possessing both a nucleophilic amine and a hydroxyl group, introduces specific challenges not encountered with standard amino acid couplings. The primary hurdle is achieving selective N-acylation while avoiding undesired O-acylation of the hydroxyl group.[3][4] This guide provides a comprehensive overview of the strategic choices and detailed protocols for the successful coupling of Fmoc-amino alcohols, ensuring high yields and purity of the desired products.
Core Principles: Understanding the Competitive Landscape of N- vs. O-Acylation
The relative nucleophilicity of the amino and hydroxyl groups is the central factor governing the selectivity of acylation. While the amino group is generally a stronger nucleophile than the hydroxyl group, this selectivity can be compromised under certain conditions, leading to mixtures of N-acylated, O-acylated, and di-acylated products. Key factors influencing this selectivity include:
-
Steric Hindrance: Bulky protecting groups on the amino acid or steric crowding around the amino group of the amino alcohol can reduce the rate of N-acylation, making O-acylation more competitive.
-
Reaction Conditions: The choice of coupling reagent, base, and solvent can significantly impact the reaction outcome. Highly reactive coupling reagents may decrease selectivity.
-
Substrate Structure: The inherent structure of the amino alcohol and the incoming Fmoc-amino acid plays a crucial role.
Part 1: Anchoring Fmoc-Amino Alcohols to Solid Supports
The synthesis of peptide alcohols via solid-phase peptide synthesis (SPPS) necessitates the initial attachment of the C-terminal Fmoc-amino alcohol to a suitable resin.[5][6] The choice of resin and loading method is critical to prevent side reactions and ensure efficient synthesis.
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin
2-Chlorotrityl chloride resin is highly recommended for the attachment of Fmoc-amino alcohols.[1][7] Its key advantages include:
-
Mild Cleavage Conditions: Peptides can be cleaved from the resin under mildly acidic conditions (e.g., using dilute trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) in dichloromethane (DCM)), which preserves acid-labile side-chain protecting groups.[6]
-
Suppression of Racemization: The steric bulk of the trityl linker minimizes the risk of racemization during loading.[7]
-
Prevention of Diketopiperazine Formation: For dipeptides, the bulky linker can inhibit the formation of this common side product.[8]
Experimental Protocol 1: Loading of Fmoc-Amino Alcohols onto 2-Chlorotrityl Chloride Resin
This protocol outlines a general and efficient method for the immobilization of Fmoc-amino alcohols.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g substitution)
-
Fmoc-amino alcohol (1.5-2.0 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for capping)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for at least 30 minutes in a suitable reaction vessel.
-
Amino Alcohol Preparation: In a separate flask, dissolve the Fmoc-amino alcohol (1.5-2.0 eq.) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-amino alcohol solution to the resin, followed by the addition of DIPEA (3.0-4.0 eq.).
-
Agitation: Agitate the mixture gently at room temperature for 1-2 hours.
-
Capping: To cap any unreacted trityl chloride groups, add methanol (approx. 1 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the loaded resin under vacuum to a constant weight.
-
Loading Determination: The substitution level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Part 2: Choosing the Right Coupling Reagent for Subsequent Acylations
Once the Fmoc-amino alcohol is anchored to the resin and the Fmoc group is removed, the next critical step is the coupling of the subsequent Fmoc-amino acid. The choice of coupling reagent here is paramount to ensure efficient N-acylation while minimizing O-acylation and racemization.
Classification of Coupling Reagents
Coupling reagents can be broadly categorized into three main classes:
-
Carbodiimides: These are cost-effective reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[9] They require an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency.[9]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and less likely to cause guanidinylation side reactions compared to uronium salts.[10]
-
Uronium/Aminium Salts: This class includes highly reactive reagents such as HBTU, HCTU, and HATU.[11] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, is generally considered one of the most efficient coupling reagents, especially for sterically hindered couplings.[9][10]
Comparative Analysis of Common Coupling Reagents for Amino Alcohol Acylation
The following table provides a comparative overview of commonly used coupling reagents for the acylation of a resin-bound amino alcohol.
| Coupling Reagent System | Reagent Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Cost-effective; Oxyma is a highly effective racemization suppressant.[12] | Slower reaction times compared to onium salts; may be less effective for sterically hindered couplings. |
| PyBOP | Phosphonium Salt | High | Efficient coupling; low racemization; no risk of guanidinylation of the growing peptide chain.[10][13] | Byproducts can be challenging to remove in solution-phase synthesis. |
| HBTU | Aminium Salt | High | Fast and efficient; widely used in standard SPPS.[10] | Potential for guanidinylation if used in excess; less reactive than HATU for difficult couplings.[9] |
| HATU | Aminium Salt | Very High | Excellent for sterically hindered and difficult couplings; rapid reaction kinetics and low racemization.[9][10][14] | Higher cost; potential for guanidinylation side reactions.[11] |
Decision-Making Workflow for Coupling Reagent Selection
The choice of coupling reagent should be guided by the specific requirements of the synthesis, particularly the steric hindrance of the amino acids involved.
Caption: Decision tree for selecting a coupling reagent for Fmoc-amino alcohol acylation.
Part 3: Detailed Experimental Protocols for N-Acylation
The following protocols provide step-by-step instructions for coupling an Fmoc-amino acid to a deprotected amino alcohol anchored to a solid support.
General Preliminary Step: Fmoc-Deprotection
-
Swell the Fmoc-amino alcohol-loaded resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct. A negative Kaiser test should confirm the presence of a free primary amine.[8]
Experimental Protocol 2: DIC/Oxyma Coupling
This protocol is a cost-effective choice for non-sterically hindered couplings.
Materials:
-
Deprotected amino alcohol-resin
-
Fmoc-amino acid (3 equivalents)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF
Procedure:
-
In the reaction vessel containing the deprotected resin, add the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) dissolved in DMF.
-
Agitate briefly to dissolve the reagents.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Experimental Protocol 3: PyBOP Coupling
PyBOP is an excellent choice for efficient coupling with minimal risk of side reactions.[13]
Materials:
-
Deprotected amino alcohol-resin
-
Fmoc-amino acid (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Procedure:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and PyBOP (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex briefly. This pre-activates the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 30-90 minutes.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin as described in the previous protocol.
Experimental Protocol 4: HATU Coupling
HATU is the reagent of choice for challenging or sterically hindered couplings.[15]
Materials:
-
Deprotected amino alcohol-resin
-
Fmoc-amino acid (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA or 2,4,6-Collidine (6 equivalents)
-
DMF
Procedure:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA or collidine (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 20-60 minutes.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Wash the resin thoroughly as previously described.
Workflow for a Single Coupling Cycle
Caption: General workflow for one cycle of deprotection and coupling in SPPS of peptide alcohols.
Alternative Strategy: The Mitsunobu Reaction
For particularly sensitive amino alcohols or when racemization is a major concern, the Mitsunobu reaction offers an alternative for esterification, including attachment to resins.[16][17] This reaction proceeds with a clean inversion of stereochemistry at the alcohol center.[17] It typically involves an alcohol, a nucleophile (in this case, a carboxylic acid-functionalized resin or an Fmoc-amino acid), a phosphine (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). While effective, the reagents are toxic, and purification from byproducts can be challenging.[1][16]
Conclusion and Best Practices
The successful synthesis of peptides and other molecules containing amino alcohol moieties hinges on the careful selection of coupling reagents and reaction conditions to favor N-acylation. For routine syntheses, DIC/Oxyma offers a balance of cost and efficiency. For more demanding couplings, particularly those involving steric hindrance, PyBOP and HATU are superior choices, with HATU being the gold standard for reactivity. By following the detailed protocols and decision-making workflows presented in this guide, researchers can confidently navigate the challenges of Fmoc-amino alcohol chemistry and achieve their synthetic goals with high purity and yield.
Key Best Practices:
-
Always use high-quality, anhydrous solvents and reagents.
-
Monitor coupling reactions diligently with a qualitative test like the Kaiser test.
-
For difficult couplings, consider double coupling or using a more potent reagent like HATU.
-
When attaching the initial amino alcohol to the resin, 2-chlorotrityl chloride resin is the preferred solid support.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 3. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. benchchem.com [benchchem.com]
- 16. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
Topic: Incorporating 4-(Fmoc-amino)-1-butanol for C-Terminal Peptide Modification
An Application Guide for Researchers
Abstract
The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic profile.[1] Modification at this position can neutralize the negative charge of the carboxylate, increase hydrophobicity, and enhance interactions with biological receptors.[2] This guide provides a detailed protocol for the incorporation of 4-(Fmoc-amino)-1-butanol onto the C-terminus of a peptide sequence using solid-phase peptide synthesis (SPPS). This method facilitates the creation of peptide alcohols, a class of compounds with significant therapeutic interest, including use as enzyme inhibitors and metabolically stable analogs of native peptides.[3] We will detail the on-resin esterification of a fully synthesized peptide with this compound, followed by cleavage and deprotection, providing researchers with a robust workflow for generating novel peptide constructs.
Principle of the Method: A Strategic C-Terminal Esterification
Standard Fmoc-based solid-phase peptide synthesis (SPPS) proceeds from the C-terminus to the N-terminus, initiated by anchoring the first amino acid's carboxyl group to a solid support.[4] This strategy inherently precludes the direct synthesis of C-terminal peptide alcohols, as they lack the requisite carboxylic acid for initial resin attachment.[3]
To circumvent this limitation, our strategy involves two key phases:
-
Complete Peptide Synthesis: The desired peptide sequence is first synthesized on an acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is advantageous because it allows for the final peptide to be cleaved under mildly acidic conditions, preserving the ester bond formed in the subsequent step.
-
On-Resin C-Terminal Esterification: The C-terminal carboxylic acid of the fully assembled, resin-bound peptide is activated in situ. This activated intermediate then reacts with the primary alcohol of this compound to form a stable ester bond.
The N-terminal Fmoc group on the butanol moiety provides an orthogonal protecting group that is stable during the esterification but can be removed concurrently with side-chain protecting groups during the final acid-mediated cleavage step.[5] This approach offers a straightforward and efficient route to C-terminally modified peptide alcohols.
Workflow Overview
Figure 1. Workflow for C-terminal modification with this compound.
Materials and Reagents
| Reagent / Material | Recommended Grade / Type | Purpose |
| Resin | 2-Chlorotrityl chloride resin | Solid support for peptide synthesis |
| Amino Acids | Fmoc-protected amino acids | Peptide building blocks |
| Modifying Agent | This compound[6] | C-terminal modification |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Resin swelling, washing, reaction solvent |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Fmoc group removal[7] |
| Coupling Reagents | HBTU, HATU, or DIC/OxymaPure® | Carboxyl group activation |
| Base | Diisopropylethylamine (DIPEA) | Activation and coupling reactions |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Cleavage from resin and deprotection[8] |
| Precipitation Solvent | Cold Diethyl Ether | Crude peptide precipitation |
Detailed Experimental Protocols
Phase 1: Synthesis of the Peptide Backbone
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Swelling: Place 2-chlorotrityl chloride resin (approx. 150-200 mg, depending on substitution) into a fritted peptide synthesis vessel. Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.
-
Loading the First Amino Acid:
-
Dissolve the first Fmoc-amino acid (0.2 mmol, 2 eq.) in DCM (3 mL).
-
Add DIPEA (0.4 mmol, 4 eq.).
-
Drain the DCM from the swelled resin and add the amino acid solution.
-
Agitate the mixture for 1-2 hours.
-
To cap any unreacted trityl chloride sites, add 0.5 mL of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Standard Fmoc-SPPS Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes. Drain. Repeat with a second 7-minute incubation.[9]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.) with a coupling agent (e.g., 0.4 mmol HBTU) and DIPEA (0.8 mmol, 8 eq.) in DMF (3 mL) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (ninhydrin negative).
-
Repeat this cycle for all amino acids in the sequence. After the final coupling, do not perform the final Fmoc deprotection. The N-terminal Fmoc group protects the peptide during the subsequent esterification step.
-
Phase 2: On-Resin Esterification
This is the critical step where the amino alcohol is attached. The reaction relies on the successful activation of the peptide's C-terminal carboxylic acid.
-
Resin Preparation: After the final coupling, wash the peptidyl-resin thoroughly with DMF (3x) and then DCM (3x) to ensure it is free of any residual base. Dry the resin under a stream of nitrogen.
-
Activation and Coupling:
-
Swell the peptidyl-resin in anhydrous DMF (5 mL) for 20 minutes.
-
In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and an activating agent such as HOBt or OxymaPure® (0.5 mmol, 5 eq.) in anhydrous DMF (2 mL).
-
Add this solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The longer reaction time is necessary due to the lower nucleophilicity of the alcohol compared to an amine.
-
-
Final Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (5x), DCM (5x), and finally Methanol (3x) to remove all soluble reagents.
-
Dry the resin thoroughly in vacuo.
-
| Parameter | Recommended Value | Rationale |
| Activating Agent | DIC / OxymaPure® | Forms a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the alcohol. OxymaPure® is a superior alternative to HOBt, suppressing racemization. |
| Equivalents (Alcohol) | 5-10 equivalents | A large excess is used to drive the esterification reaction to completion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solvates the reactants. Must be anhydrous to prevent hydrolysis of the activated acid. |
| Reaction Time | 12 - 24 hours | Ester formation is slower than amide bond formation; an extended reaction time is crucial for high yields. |
Phase 3: Cleavage, Deprotection, and Isolation
-
Preparation: Place the dry, modified peptidyl-resin in a sealable reaction vessel.
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.[10]
-
Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours. During this step, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) and the Fmoc group on the butanol moiety are removed.[11] The TIS acts as a scavenger to trap reactive cations generated during deprotection.[8]
-
-
Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen until the volume is reduced by ~80%.
-
-
Precipitation:
-
Add the concentrated TFA solution dropwise to a larger tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide alcohol) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
-
Drying and Purification:
-
Dry the crude peptide pellet in vacuo.
-
Analyze and purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Esterification | 1. Insufficient activation of the C-terminal acid. 2. Reaction time too short. 3. Presence of moisture in reagents/solvents. | 1. Use a more potent uronium-based activator like HATU in place of DIC/Oxyma. 2. Extend reaction time to 36-48 hours. 3. Use anhydrous solvents and ensure reagents are dry. |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Re-attachment of the peptide to the resin. | 1. Extend cleavage time to 4 hours. 2. Ensure an adequate amount of scavenger (TIS) is present, especially if the sequence contains Trp or Met residues.[8] |
| Unexpected Side Products | 1. Racemization during esterification. 2. Side-chain reactions during cleavage. | 1. Use OxymaPure® or an equivalent racemization suppressant during activation. Perform the reaction at 0°C initially. 2. Tailor the scavenger cocktail to the peptide sequence (e.g., add ethanedithiol (EDT) for sequences with Cys).[12] |
Conclusion
The protocol described provides a reliable and effective method for synthesizing peptides with a C-terminal alcohol functionality via on-resin esterification with this compound. This strategy expands the toolkit of peptide chemists, enabling the exploration of novel structures with potentially enhanced therapeutic properties. By carefully controlling the activation and coupling conditions for the esterification step, researchers can achieve high yields of the desired modified peptide, paving the way for further investigation in drug discovery and development.
References
- 1. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. 4-(Fmoc-氨基)-1-丁醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: The Strategic Use of 4-(Fmoc-amino)-1-butanol as a Versatile C4 Linker in Solid-Phase Synthesis and Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview of 4-(Fmoc-amino)-1-butanol, a versatile bifunctional linker. We explore its physicochemical properties, core applications, and the mechanistic rationale for its use as a spacer in solid-phase peptide synthesis (SPPS) and as an anchoring point for conjugating diverse molecules. Detailed, field-tested protocols for its immobilization, subsequent modification, and cleavage are provided, complete with expert insights and troubleshooting advice.
Introduction: The Critical Role of Linkers and Spacers
In the intricate fields of peptide synthesis, drug discovery, and materials science, the covalent tethering of molecules to solid supports or to each other is a fundamental requirement. Linkers and spacers are the molecular bridges that make this possible. Their design is far from trivial; the choice of linker can profoundly influence the steric accessibility of a growing synthetic chain, the solubility of a final conjugate, and the release kinetics of a therapeutic payload.
This compound emerges as a simple yet highly effective hydrophilic, aliphatic C4 spacer. Its structure features two key functional groups: a primary alcohol (-OH) for attachment to a solid support or carboxyl-bearing molecule, and a primary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protecting group strategy is the cornerstone of modern Fmoc/tBu solid-phase peptide synthesis, allowing for the selective deprotection of the amine for chain elongation under mild basic conditions, while the final product is cleaved from the support under acidic conditions.[1][2] This note will detail the strategic advantages and practical applications of this versatile linker.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
Diagram 1: Chemical Structure of this compound
References
Application Note & Protocols: High-Efficiency Coupling of Carboxylic Acids to 4-(Fmoc-amino)-1-butanol using HATU and HBTU Reagents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide for the efficient coupling of carboxylic acids to the primary amine of 4-(Fmoc-amino)-1-butanol using the uronium-based reagents HATU and HBTU. We delve into the mechanistic rationale behind these powerful coupling agents, present optimized, step-by-step protocols, and offer expert insights into maximizing chemoselectivity for amide bond formation over potential O-acylation (ester formation). Troubleshooting strategies for common challenges are also discussed to ensure robust and reproducible results.
Introduction: The Challenge of Chemoselective Acylation
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and drug development.[1][2] Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), have become indispensable tools due to their high efficiency, rapid reaction rates, and ability to suppress racemization.[1][3][4]
The substrate, this compound, presents a unique challenge. As a bifunctional molecule containing both a primary amine and a primary alcohol, it demands a high degree of chemoselectivity in acylation reactions. While the primary amine is inherently more nucleophilic than the primary alcohol, reaction conditions must be carefully controlled to favor the formation of the desired amide bond and minimize the competitive O-acylation side reaction, which would yield an undesired ester.
This guide provides experimentally validated protocols and the underlying scientific principles to achieve high-yielding, selective N-acylation of this compound.
Mechanism of Action: Driving Amide Bond Formation
HATU and HBTU facilitate amide bond formation by converting a carboxylic acid into a highly reactive acyl-transfer agent. The general mechanism proceeds through the formation of an active ester, which is then readily attacked by the amine nucleophile.[5]
-
Base-Mediated Deprotonation: A non-nucleophilic tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]
-
Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the uronium/aminium salt (HATU or HBTU). This leads to the formation of a highly reactive OAt-active ester (with HATU) or OBt-active ester (with HBTU) and releases a tetramethylurea byproduct.[5][6][7]
-
Nucleophilic Attack: The primary amine of this compound attacks the carbonyl carbon of the active ester.
-
Amide Formation: The leaving group (HOAt or HOBt) is expelled, yielding the final amide product.
HATU vs. HBTU: A Reactivity Comparison
The primary difference between HATU and HBTU lies in their leaving group precursors: 1-hydroxy-7-azabenzotriazole (HOAt) for HATU and 1-hydroxybenzotriazole (HOBt) for HBTU.[3]
-
HATU: The nitrogen atom at the 7-position of the HOAt moiety makes it a more effective leaving group. This electronic effect, combined with the potential for anchimeric assistance (neighboring group participation) from the pyridine nitrogen, renders the OAt-ester intermediate significantly more reactive than the OBt-ester.[8] This enhanced reactivity translates to faster reaction times and higher efficiency, especially for sterically hindered substrates.[9][10]
-
HBTU: While still a highly effective reagent, HBTU's corresponding OBt-ester is less reactive than the OAt-ester.[3] For challenging couplings, this can lead to slower reactions or lower yields.
The choice between HATU and HBTU often depends on the steric hindrance of the coupling partners and cost considerations, with HATU being the preferred reagent for difficult or rapid couplings.[11][12]
Caption: Figure 1. Generalized Mechanism of HATU/HBTU Coupling.
Detailed Experimental Protocols
The following protocols describe the coupling of a generic carboxylic acid to this compound. It is crucial that all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagents.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended for sterically hindered carboxylic acids or when rapid reaction times are desired.
Materials and Reagents:
-
Carboxylic Acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and nitrogen line
Procedure:
-
Pre-activation: To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M), add HATU (1.05 eq).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 5-10 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[13]
-
Nucleophile Addition: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Standard Coupling using HBTU
This protocol is a cost-effective alternative for less sterically demanding carboxylic acids.
Materials and Reagents:
-
Carboxylic Acid
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl), aqueous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HBTU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or LC-MS. HBTU couplings are generally slower than HATU and may require 4-12 hours or stirring overnight for completion.[6]
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reaction Condition Comparison
| Parameter | HATU Protocol | HBTU Protocol | Rationale |
| Coupling Reagent | 1.05 eq | 1.1 eq | A slight excess ensures full activation of the acid. Using >1.1 eq of HATU can lead to guanidinylation side products. |
| Nucleophile | 1.1 eq | 1.1 eq | A small excess of the amine component helps drive the reaction to completion. |
| Base (DIPEA) | 2.5 eq | 3.0 eq | Sufficient base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt. |
| Solvent | Anhydrous DMF | Anhydrous DMF | A polar aprotic solvent is essential for solvating the reagents and intermediates.[14] |
| Temperature | Room Temperature | 0 °C to RT | HBTU reactions are often started at 0°C to control the initial exotherm and minimize potential side reactions. |
| Pre-activation | 5-10 minutes | Not typically required | Recommended for HATU to ensure the highly reactive ester is formed before the amine is introduced, minimizing side reactions.[13] |
| Typical Time | 1 - 4 hours | 4 - 12 hours | Reflects the higher reactivity of the HATU-derived OAt-ester compared to the HBTU-derived OBt-ester.[3] |
Key Considerations for Success & Troubleshooting
Maximizing Chemoselectivity: Amide vs. Ester Formation
While uronium reagents are designed for amide synthesis, they can promote esterification, particularly with primary alcohols.[15] The higher nucleophilicity of the primary amine in this compound is the primary driver of selectivity. However, to further suppress O-acylation:
-
Order of Addition: For HATU, pre-activating the carboxylic acid before adding the amino alcohol is critical. This ensures the amine reacts with a pre-formed active ester rather than competing with the alcohol during the activation step.
-
Base Choice: Use a non-nucleophilic, sterically hindered base like DIPEA. Bases like triethylamine (TEA) are slightly more nucleophilic and can increase the risk of side reactions. Pyridine should be avoided as it is a potent nucleophile.[16]
-
Temperature: Running the reaction at room temperature or below (0 °C for HBTU) favors the more kinetically rapid N-acylation over the slower O-acylation.
Potential Side Reactions
-
Guanidinylation: An excess of the uronium reagent can react with the free primary amine of the substrate or product, forming a guanidinium byproduct that terminates the reaction.[2][11][17] This is mitigated by using a slight excess of the carboxylic acid relative to the coupling reagent or by ensuring the coupling reagent is the limiting agent.
-
Fmoc Group Stability: The Fmoc group is stable to tertiary amine bases like DIPEA.[18][19] However, ensure the DIPEA is free of contaminating primary or secondary amines, which can cause premature deprotection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive reagents (hydrolyzed).- Insufficient base.- Solvent not anhydrous. | - Use fresh, high-quality coupling reagents and anhydrous solvents.- Ensure adequate equivalents of base are used.- Dry all glassware and run under an inert atmosphere. |
| Ester Byproduct Detected | - Reaction temperature too high.- Suboptimal order of addition.- Steric hindrance slowing N-acylation. | - Maintain reaction at room temperature or below.- Employ the pre-activation strategy with HATU.- Switch from HBTU to the more reactive HATU. |
| Guanidinylation Byproduct | - Excess coupling reagent used. | - Use the carboxylic acid as the excess reagent (e.g., 1.1 eq acid, 1.05 eq HATU, 1.0 eq amine). |
| Multiple Spots on TLC | - Incomplete reaction.- Side product formation.- Fmoc deprotection. | - Allow longer reaction times.- Re-evaluate stoichiometry and reaction conditions based on this guide.- Use high-purity DIPEA. |
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. HBTU - Wikipedia [en.wikipedia.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. apexbt.com [apexbt.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 18. chempep.com [chempep.com]
- 19. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
Selecting the Appropriate Resin for C-Terminal Modification: An Application Guide
Introduction: The Critical Role of the C-Terminus in Peptide Function
In the landscape of peptide science and drug development, the C-terminus of a peptide is far more than a simple endpoint. It is a critical determinant of a peptide's biological activity, stability, and pharmacokinetic profile.[1][2][3] Modifications at this terminus, such as amidation or the presence of a free carboxylic acid, can dramatically alter a peptide's conformation and its interactions with biological targets.[2] For researchers and drug developers, the ability to precisely control the C-terminal functionality is paramount. This guide provides a comprehensive overview of the resins available for solid-phase peptide synthesis (SPPS), focusing on how to select the optimal resin to achieve the desired C-terminal modification. We will delve into the underlying chemistry of these resins, provide detailed protocols for their use, and offer insights into troubleshooting common challenges.
Pillar 1: Understanding the Resin and Linker Chemistry
The foundation of solid-phase peptide synthesis lies in the choice of a solid support, or resin, to which the first amino acid is anchored.[4] This resin must be chemically and mechanically stable throughout the synthesis process while allowing for efficient reaction kinetics.[4] The linker, a chemical moiety that connects the peptide to the resin, is the ultimate determinant of the C-terminal functionality upon cleavage.[4][5] The choice of protecting group strategy, most commonly the acid-labile Boc (tert-butyloxycarbonyl) or the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) strategy, dictates the required cleavage conditions and, consequently, the suitable resin.[4] This guide will focus on the widely used Fmoc-based chemistry.
Resins for Peptides with a C-Terminal Carboxylic Acid
A free C-terminal carboxylic acid is a common feature of many native peptides. The following resins are the workhorses for synthesizing such peptides.
-
Wang Resin: The Wang resin is arguably the most widely used resin for the synthesis of peptides with a C-terminal acid using Fmoc chemistry.[6][7] It consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker.[8] The first Fmoc-amino acid is attached to the linker via an ester bond. This bond is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[6][9]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, making it an excellent choice for the synthesis of protected peptide fragments that can be later used in segment condensation.[4] The extreme acid sensitivity allows for cleavage under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact.[10][11] Furthermore, the steric hindrance of the trityl linker minimizes the risk of diketopiperazine formation, a common side reaction with C-terminal proline or glycine residues, and reduces racemization, particularly for sensitive amino acids like cysteine and histidine.[10][12]
Resins for Peptides with a C-Terminal Amide
Many biologically active peptides, including numerous hormones and neuropeptides, possess a C-terminal amide, which often enhances their stability and biological activity.[13][14]
-
Rink Amide Resin: This is a widely used resin for the synthesis of peptide amides via Fmoc-SPPS.[13][15] The linker on the Rink Amide resin is designed to release the peptide with a C-terminal amide upon cleavage with TFA.[14][15] The synthesis proceeds with the stepwise addition of Fmoc-protected amino acids to the free amine of the linker.[15]
-
Sieber Amide Resin: The Sieber Amide resin is a hyper-acid-labile resin used for the synthesis of protected peptide amides.[16][17][18] It allows for cleavage under very mild acidic conditions (e.g., 1% TFA in dichloromethane), which is advantageous for peptides with sensitive modifications or for the preparation of protected peptide fragments.[16][17][19]
Pillar 2: Data-Driven Resin Selection
The choice of resin is a critical decision that impacts yield, purity, and the overall success of the peptide synthesis. The following table summarizes the key characteristics of the most common resins for C-terminal modification to aid in this selection process.
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Advantages | Disadvantages | Typical Loading (mmol/g) |
| Wang Resin | Carboxylic Acid | High TFA (e.g., 95%)[6][9] | Robust, widely used, cost-effective.[6] | Racemization risk during first amino acid loading.[9][12] | 0.3 - 1.0[8] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA, TFE/DCM)[10] | Minimizes racemization and diketopiperazine formation; allows for synthesis of protected fragments.[10][12] | Higher cost. | 0.8 - 1.6 |
| Rink Amide Resin | Amide | High TFA (e.g., 95%)[14][15] | Reliable for peptide amides, compatible with standard Fmoc chemistry.[15] | Can be sterically hindered. | 0.3 - 0.8[13] |
| Sieber Amide Resin | Amide | Very Mild Acid (e.g., 1% TFA)[16][17][19] | Allows for synthesis of protected peptide amides, less sterically hindered than Rink Amide.[11][19] | Higher cost. | 0.3 - 0.8[18] |
Pillar 3: Validated Protocols and Experimental Workflows
The following protocols provide step-by-step guidance for the use of common resins in Fmoc-based solid-phase peptide synthesis.
Experimental Workflow Overview
The general workflow for solid-phase peptide synthesis involves several key stages, each requiring careful execution to ensure the synthesis of the target peptide with high purity and yield.
References
- 1. Solid‐phase synthesis of C‐terminal modified peptides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. biosynth.com [biosynth.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. nbinno.com [nbinno.com]
- 15. chempep.com [chempep.com]
- 16. Sieber Amide resin Novabiochem 915706-90-0 [sigmaaldrich.com]
- 17. seplite.com [seplite.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
Application Notes and Protocols: Monitoring the Completion of Coupling Reactions with Fmoc-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Vigilant Monitoring in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the formation of the peptide bond between the activated carboxyl group of an incoming Fmoc-protected amino acid and the free N-terminal amine of the growing peptide chain is the cornerstone of success. Incomplete coupling reactions at any stage lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[1][2] For researchers in drug development, where the homogeneity and integrity of a synthetic peptide are paramount, rigorous monitoring of each coupling step is not merely a procedural formality but a critical determinant of experimental success.
This guide provides a detailed overview and practical protocols for the most common and reliable methods used to monitor the completion of coupling reactions involving Fmoc-amino alcohols. We will delve into the chemical principles behind these tests, offer step-by-step instructions, and provide insights into the interpretation of results and troubleshooting common issues.
The Chemistry of Monitoring: Detecting Unreacted Amines
The primary goal of monitoring coupling reactions is to detect the presence of any unreacted (free) primary or secondary amines on the solid support after a coupling step has been performed. The presence of these free amines signifies an incomplete reaction. Several qualitative colorimetric tests have been developed for this purpose, each with its own advantages and specific applications.
Section 1: The Kaiser Test (Ninhydrin Test) for Primary Amines
The Kaiser test is a highly sensitive method for the detection of primary amines and is a workhorse in SPPS.[2][3][4] The test relies on the reaction of ninhydrin with a primary amine to produce a characteristic deep blue or purple color, known as Ruhemann's purple.[4]
Causality of the Kaiser Test Reaction
The reaction proceeds in several steps. Initially, ninhydrin is dehydrated and reacts with the primary amine to form an imine. Subsequent decarboxylation and hydrolysis yield an intermediate that then condenses with a second molecule of ninhydrin to form the intensely colored chromophore. It is important to note that secondary amines, such as the N-terminus of proline, do not give a positive blue color with the Kaiser test. Instead, they typically yield a less intense reddish-brown color, which can be difficult to interpret.[5][6] For monitoring the coupling of proline and other secondary amines, alternative tests are recommended.[3][5]
Visualizing the Kaiser Test Workflow
Caption: Workflow for the Kaiser Test.
Protocol: Standard Kaiser Test
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[2]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[2]
-
Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[2]
Procedure:
-
Transfer a small sample of the peptide-resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.[4]
-
Heat the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.[2][4]
-
Remove the test tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Blue/Purple beads and solution | Incomplete coupling | Perform a double coupling.[4] |
| Yellow/Colorless beads and solution | Complete coupling | Proceed to the next step (Fmoc deprotection).[4] |
| Yellow beads, blue solution | Nearly complete coupling | Consider extending the coupling time or proceeding with caution. Capping may be an option.[4] |
| Reddish-brown beads and solution | N-terminal secondary amine (e.g., Proline) | Use an alternative test like the Chloranil or Isatin test.[5][6] |
Trustworthiness and Self-Validation:
To ensure the reliability of the Kaiser test, it is good practice to run a positive and negative control alongside your sample.
-
Positive Control: A sample of resin with a deprotected N-terminal primary amine.
-
Negative Control: A sample of resin with an Fmoc-protected N-terminus.
Caution: Overheating or prolonged heating can cause the degradation of the Fmoc protecting group, leading to a false positive result.[3][4]
Section 2: The Chloranil Test for Secondary Amines
When the N-terminal amino acid of the growing peptide chain is a secondary amine, such as proline, the Kaiser test is unreliable. In these instances, the chloranil test is a robust alternative for detecting the presence of unreacted secondary amines.[3]
Causality of the Chloranil Test Reaction
The chloranil test involves a two-step reaction. First, the secondary amine reacts with acetaldehyde to form an enamine. This enamine then reacts with p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to produce a blue or greenish-blue colored complex.[3] While this test is particularly useful for secondary amines, it's important to note that it can also detect primary amines.[6]
Visualizing the Chloranil Test Workflow
Caption: Workflow for the Chloranil Test.
Protocol: Chloranil Test
Reagents:
-
Solution A: 2% acetaldehyde in DMF (1 mL of acetaldehyde mixed with 49 mL of DMF).[3]
-
Solution B: 2% p-chloranil in DMF (1 g of p-chloranil dissolved in 49 mL of DMF).[3]
Procedure:
-
Place 1 to 5 mg of the peptide-resin in a small test tube.
-
Add 1 drop of Solution A (acetaldehyde solution).
-
Add 1 drop of Solution B (p-chloranil solution).
-
Let the mixture stand at room temperature for 5 minutes.[3]
-
Observe the color of the resin beads.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Blue or greenish-blue beads | Incomplete coupling of a secondary amine | Perform a double coupling. |
| Colorless or yellowish beads | Complete coupling | Proceed to the next step. |
Section 3: High-Performance Liquid Chromatography (HPLC) for Quantitative Monitoring
While colorimetric tests are excellent for qualitative "yes/no" answers, High-Performance Liquid Chromatography (HPLC) offers a quantitative assessment of the coupling reaction's progress. This is achieved by cleaving a small aliquot of the peptide-resin and analyzing the crude product.
The Principle of HPLC Monitoring
By comparing the chromatogram of the cleaved peptide after the coupling step with a reference chromatogram of the starting material (the peptide before the coupling), one can determine the extent of the reaction. The appearance of a new peak corresponding to the coupled product and the disappearance of the peak corresponding to the starting material indicate a successful reaction. The presence of a significant starting material peak signals an incomplete coupling.
Protocol: HPLC Monitoring
-
Sample Preparation:
-
Before the coupling reaction, take a small sample of the peptide-resin (e.g., 2-5 mg) and cleave the peptide from the solid support using an appropriate cleavage cocktail (e.g., a solution containing trifluoroacetic acid).
-
After the coupling reaction, take another small sample of the peptide-resin and perform the same cleavage procedure.
-
-
HPLC Analysis:
-
Dissolve the cleaved, crude peptides in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analyze both samples by reverse-phase HPLC (RP-HPLC).
-
-
Data Interpretation:
-
Compare the two chromatograms. A complete reaction will show the disappearance of the starting peptide peak and the appearance of a new, later-eluting peak corresponding to the desired product.
-
Incomplete reactions will show a mixture of both the starting material and the product peaks. The ratio of the peak areas can provide a semi-quantitative measure of the coupling efficiency.
-
Section 4: Troubleshooting Incomplete Coupling Reactions
A positive result from a monitoring test indicates an incomplete coupling reaction. The following steps should be taken to address this issue:
-
Double Coupling: The most immediate and common solution is to perform a second coupling step.[3][4] This involves repeating the coupling procedure with fresh reagents to drive the reaction to completion.
-
Capping: If a double coupling fails to resolve the issue, it is advisable to "cap" the unreacted amines.[3][5] Capping involves acetylating the free amines, typically with acetic anhydride, to render them unreactive in subsequent coupling steps.[2][5] This prevents the formation of deletion peptides.[3][5]
-
Addressing "Difficult" Couplings: If incomplete coupling is a recurring issue, it may be due to factors such as steric hindrance from bulky amino acids or peptide aggregation on the resin.[2] In such cases, consider the following strategies:
-
Switch to a more potent coupling reagent: Reagents like HATU, HBTU, or HCTU are often more effective for challenging couplings.[2][7]
-
Change the solvent: Solvents like NMP or DMSO, or mixtures of DCM/DMF, can help to disrupt peptide aggregation.[5][8]
-
Increase the reaction temperature: Gently heating the reaction can sometimes improve coupling efficiency.[8]
-
Incorporate microwave irradiation: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions.[8]
-
Conclusion
The diligent monitoring of coupling reactions is a cornerstone of successful solid-phase peptide synthesis. By employing the appropriate qualitative and quantitative tests, researchers can ensure the fidelity of their synthetic peptides, leading to higher purity, greater yields, and more reliable experimental outcomes. The protocols and troubleshooting strategies outlined in this guide provide a comprehensive framework for achieving these goals.
References
Troubleshooting & Optimization
preventing side reactions during coupling of 4-(Fmoc-amino)-1-butanol
Technical Support Center: Coupling 4-(Fmoc-amino)-1-butanol
A Senior Application Scientist's Guide to Mitigating Side Reactions
Welcome to our dedicated technical support guide for navigating the complexities of coupling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile but often problematic building block. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant byproduct with a higher molecular weight than my expected product. What is the likely cause and how can I prevent it?
This is a classic and frequently encountered issue. The most probable cause is O-acylation of the primary hydroxyl group on your this compound. The hydroxyl group can act as a competing nucleophile, attacking the activated carboxylic acid intended for the amino group. This results in the formation of an ester byproduct alongside your desired amide.
Mechanism of O-Acylation:
Caption: Competing N-acylation and O-acylation pathways.
Strategies for Prevention:
-
Choice of Coupling Reagent: The reactivity of the activated ester is paramount. Highly reactive coupling reagents can accelerate both N- and O-acylation. Using a reagent that forms a less reactive, more selective active ester is often beneficial.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient but can be aggressive.[1][2] HATU is generally more reactive than HBTU.[2] While effective for sterically hindered couplings, their high reactivity can increase O-acylation.
-
Carbodiimides (DCC, DIC) with Additives (HOBt, Oxyma): This is a classic and often more controlled approach. The carbodiimide activates the carboxylic acid, which is then trapped by an additive like HOBt or Oxyma to form a more stable, yet reactive, active ester. This intermediate is less prone to O-acylation than the highly reactive O-acylisourea intermediate formed with carbodiimides alone.[3]
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly suppress O-acylation. The activation energy for N-acylation is generally lower than for O-acylation, meaning the desired reaction proceeds at a reasonable rate at lower temperatures while the side reaction is kinetically disfavored.
-
Stoichiometry and Order of Addition:
-
Avoid large excesses of the activated carboxylic acid. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
Employ a "pre-activation" step. Mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a few minutes to form the active ester before adding the this compound. This ensures the amino alcohol is not exposed to the highly reactive coupling reagent itself.
-
Q2: My Fmoc group seems to be partially cleaving during the coupling reaction. Why is this happening and what can I do?
The Fmoc group is notoriously base-labile, and its premature cleavage is a common issue. The tertiary amine base (e.g., DIPEA, NMM) required to deprotonate the carboxylic acid and neutralize salts can be basic enough to initiate Fmoc removal, especially with prolonged reaction times or elevated temperatures.
Strategies for Prevention:
-
Choice of Base: The pKa of the base is critical.
-
DIPEA (N,N-Diisopropylethylamine): Widely used due to its steric hindrance, which reduces its nucleophilicity. However, it can still be sufficiently basic to cause Fm.oc cleavage.
-
2,4,6-Collidine: This is a less basic and more sterically hindered alternative to DIPEA. It is often recommended when premature Fmoc deprotection is a concern, particularly with sensitive residues.[4]
-
-
Control Reaction Time and Temperature: Do not let the coupling reaction run longer than necessary. Monitor the reaction by TLC or LC-MS and quench it upon completion. As with O-acylation, keeping the temperature low (0 °C to room temperature) will slow down the undesired deprotection.
-
Minimize Base Equivalents: Use the minimum amount of base required for the reaction, typically 2 equivalents relative to the carboxylic acid (one to deprotonate the acid, one to neutralize the coupling reagent salt).
Q3: The coupling reaction is very sluggish or incomplete. How can I improve the yield?
Poor coupling efficiency can stem from several factors, including steric hindrance, poor solubility, or insufficient activation of the carboxylic acid.
Troubleshooting Steps:
-
Increase Reagent Equivalents: While avoiding large excesses, a modest increase in the carboxylic acid and coupling reagent (e.g., from 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.
-
Switch to a More Potent Coupling Reagent: If a carbodiimide/additive system is failing, switching to a more powerful uronium salt like HATU may be necessary. HATU is particularly effective for difficult couplings involving sterically hindered amino acids.[2][4]
-
Solvent Choice: Ensure all reactants are fully dissolved. DMF is a common choice, but in some cases, a mixture of DMF/DCM or the use of NMP can improve solubility and reaction rates.
-
Reaction Monitoring: Actively monitor the reaction. If it stalls, a second addition of the activated acid (a "double coupling") may be required.
Troubleshooting Guide: At-a-Glance
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Major peak at higher MW in LC-MS | O-acylation of the hydroxyl group. | 1. Lower reaction temperature to 0 °C.2. Switch from HATU/HBTU to DIC/Oxyma or DIC/HOBt.3. Use a minimal excess (1.1 eq) of activated acid. |
| Presence of deprotected amine | Premature Fmoc group cleavage. | 1. Replace DIPEA with a less basic, more hindered base like 2,4,6-collidine.2. Reduce reaction time and temperature.3. Use the minimum necessary equivalents of base. |
| Incomplete reaction / Low yield | Insufficient activation, steric hindrance, or poor solubility. | 1. Switch to a more potent coupling reagent (e.g., HATU).2. Increase equivalents of reagents to ~1.5 eq.3. Ensure complete solubility; consider NMP as a solvent. |
| Formation of a cyclic ether byproduct | Intramolecular cyclization (less common). | 1. Ensure the reaction medium is not strongly acidic.2. Use conditions that favor the bimolecular coupling over intramolecular reactions (e.g., higher concentration). |
Recommended Experimental Protocol
This protocol is optimized to minimize O-acylation while ensuring efficient coupling.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
DIC (Diisopropylcarbodiimide) (1.1 eq)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) (1.1 eq)
-
DMF (Anhydrous)
-
DCM (Dichloromethane)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and Oxyma (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add DIC (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step. You may observe the precipitation of diisopropylurea (DCU) if the reaction is run in DCM, but it is soluble in DMF.
-
Addition of Amino Alcohol: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Filter off any precipitated urea.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Optimized workflow for coupling this compound.
References
Technical Support Center: Troubleshooting Solubility Issues of 4-(Fmoc-amino)-1-butanol in DMF
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Fmoc-amino)-1-butanol in N,N-Dimethylformamide (DMF) during their synthetic workflows. As a critical building block in various chemical syntheses, including peptide and linker chemistry, ensuring its complete dissolution is paramount for reaction efficiency and product purity.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems. The underlying principle is to disrupt intermolecular forces that hinder solvation, primarily through physical and chemical means.
Issue: this compound Fails to Dissolve Completely in DMF at Room Temperature
The incomplete dissolution of this compound in DMF is a frequently reported issue. This phenomenon can often be attributed to several factors, including intermolecular hydrogen bonding via the terminal hydroxyl and carbamate groups, as well as π-π stacking interactions between the planar fluorenyl rings of the Fmoc protecting groups.[1][2] These interactions can lead to the formation of aggregates that are resistant to solvation.[2]
Root Causes & First-Line Solutions
| Potential Cause | Explanation | Recommended Action |
| Intermolecular Aggregation | The bulky, aromatic Fmoc groups can self-associate through π-π stacking, while the amino and butanol functionalities can form hydrogen bonds, leading to reduced solubility.[1][2] | Employ physical disruption methods to break up aggregates. |
| Solvent Quality | DMF can degrade over time to form dimethylamine and formic acid, which can impact the solubility of reagents and lead to side reactions.[3] Dimethylamine, being basic, can prematurely cleave the Fmoc group.[3] | Use high-purity, amine-free DMF for all experiments. Consider using freshly opened bottles or material that has been properly stored. |
| Insufficient Solvation Energy | At room temperature, the kinetic energy of the solvent molecules may not be sufficient to overcome the intermolecular forces of the solute. | Gentle heating can increase the kinetic energy of the system, promoting dissolution. |
Experimental Protocols: A Step-by-Step Guide to Solubilization
If initial attempts to dissolve the compound by simple mixing fail, follow this sequential workflow.
Protocol 1: Standard Dissolution with Physical Agitation
This protocol should be the first course of action.
-
Preparation: Weigh the desired quantity of this compound into a clean, dry vessel.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration.
-
Vortexing: Vigorously vortex the mixture for 2-3 minutes.[2] This initial agitation helps to suspend the solid and break down larger particles.
-
Sonication: If undissolved solid remains, place the vessel in an ultrasonic bath for 10-15 minutes.[2][4] The cavitation energy from sonication is highly effective at disrupting aggregates.[4] Monitor the temperature of the bath to prevent excessive heating.
Protocol 2: Gentle Heating
If physical agitation at room temperature is insufficient, gentle warming can be employed.
-
Controlled Heating: After attempting Protocol 1, warm the solution to 30-40°C using a water bath or heating block.[2][4]
-
Intermittent Agitation: Continue to vortex or sonicate the mixture intermittently during the heating process.
-
Caution: Avoid temperatures above 40°C, as prolonged exposure to higher temperatures can risk thermal degradation of the Fmoc group.[4] Once dissolved, use the solution promptly.[2]
Protocol 3: The Use of Co-Solvents
For particularly stubborn solubility issues, modifying the solvent system can be highly effective.
-
Stronger Solvents: Consider adding a small percentage (e.g., 5-10% v/v) of a more powerful polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to the DMF.[2] NMP, in particular, has a higher solvating power for many Fmoc-protected species.[2][3]
-
Alternative Primary Solvent: In some cases, switching the primary solvent to NMP may be necessary to achieve complete dissolution.[4]
-
"Magic Mixture": For extremely challenging cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) can be effective.[2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution during my coupling reaction?
A1: Precipitation during the reaction, even after successful initial dissolution, often points to on-resin aggregation. As the peptide chain grows on the solid support, it can fold into secondary structures that are poorly solvated by DMF, causing the incoming activated amino acid to precipitate.[2][4]
-
Solution: Consider using chaotropic salts, such as LiCl, in your coupling reaction to disrupt hydrogen bonding and prevent on-resin aggregation.[2] Switching to a stronger solvent like NMP for the coupling step can also be beneficial.[2]
Q2: Can I pre-dissolve this compound in a small amount of DMSO and then dilute it with DMF?
A2: Yes, this is a viable strategy. Preparing a concentrated stock solution in DMSO, a powerful solvent for many Fmoc-derivatives, and then adding it to the main volume of DMF is an effective technique.[2] Ensure the mixture is thoroughly vortexed to guarantee homogeneity before proceeding with the reaction.
Q3: Does the water content of DMF affect the solubility of this compound?
A3: While DMF is a polar aprotic solvent, excessive water content can alter its solvation properties and potentially promote hydrolysis of activated species. For optimal and consistent results, it is always recommended to use high-purity, anhydrous grade DMF.
Q4: Are there any "greener" alternatives to DMF for dissolving this compound?
A4: The field of green chemistry is actively exploring alternatives to traditional polar aprotic solvents. Solvents like N-butylpyrrolidone (NBP) and binary mixtures, such as those containing DMSO and ethyl acetate, are being investigated.[2][5] One promising green solvent, PolarClean, has shown excellent dissolving capacity for a wide range of Fmoc-amino acids.[5] However, the suitability of these solvents for this compound would need to be empirically determined for your specific application.
Q5: How does the structure of this compound contribute to its solubility challenges compared to a standard Fmoc-amino acid?
A5: The primary difference lies in the flexibility and polarity of the "side chain." The linear four-carbon chain with a terminal hydroxyl group in this compound provides an additional site for strong hydrogen bonding, which can contribute to self-association and aggregation. While amino acid side chains also influence solubility, the specific combination of the flexible, polar butanol chain and the rigid, hydrophobic Fmoc group presents a unique set of solvation challenges.
Visualizing Key Molecular Interactions
This diagram illustrates the primary intermolecular forces that can lead to the aggregation of this compound, hindering its solubility in DMF.
Caption: Key intermolecular interactions leading to aggregation.
References
strategies to minimize racemization during amino alcohol incorporation
A Guide to Preserving Chiral Integrity in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable strategies to address one of the most persistent challenges in peptide synthesis: minimizing racemization during the incorporation of amino alcohols. Chiral amino alcohols are critical structural motifs in countless pharmaceuticals, and maintaining their stereochemical integrity is paramount to ensuring biological activity and therapeutic efficacy.[1][2][3][4][5]
This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: I'm observing significant racemization when coupling Fmoc-Ser(tBu)-OH. What are the likely causes and how can I fix this?
A: Serine, along with Cysteine and Histidine, is notoriously susceptible to racemization during activation.[6][7] The hydroxyl group's side chain can influence the acidity of the α-proton, making it more prone to abstraction. If you're seeing epimerization with Serine, consider the following factors:
-
Over-activation/Prolonged Coupling: Leaving the activated amino acid for too long before it reacts with the amine component is a primary cause of racemization. The activated intermediate has more time to form the problematic oxazolone intermediate.[8]
-
Solution: Use a pre-activation time of 5 minutes or less before adding the mixture to your resin-bound peptide.[7] For particularly sensitive couplings, consider in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.
-
-
Choice of Coupling Reagent: High-reactivity phosphonium or aminium/uronium reagents (like HATU or HBTU) in the presence of a strong base can accelerate both the desired coupling and the undesired racemization.[7][9] While HATU is highly efficient, its combination with bases like DIPEA can lead to epimerization, especially with slow-reacting partners.[9]
-
Base Strength: The base used for the coupling reaction plays a critical role. A strong, non-hindered base can readily abstract the α-proton, initiating the racemization cascade.[6][9]
-
Solution: If using a uronium/aminium reagent, replace a strong base like DIPEA (pKa ~10.1) with a weaker, more sterically hindered base like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).[6] For carbodiimide couplings, if the incoming amine is not a salt, the reaction can often proceed without any additional base, which is the ideal scenario for minimizing racemization.[8]
-
Q2: My N-methylated amino alcohol is showing high levels of epimerization. Are there specific reagents or conditions that are better for these residues?
A: Yes, N-methylated amino acids are exceptionally prone to racemization and present a significant synthetic challenge due to both steric hindrance (slowing the coupling reaction) and an increased propensity to form a stable oxazolonium intermediate.[10]
-
The Problem: Standard coupling conditions, especially those using reagents like PyBOP or HATU with DIPEA, often lead to incomplete coupling and significant epimerization.[8][9] The slow reaction rate under basic conditions gives the activated intermediate ample time to racemize.[9]
-
Recommended Strategy 1 (Non-Basic): The most effective approach is often to use Diisopropylcarbodiimide (DIC) with 1-hydroxy-7-azabenzotriazole (HOAt) in a non-basic environment.[9] While the reaction may be slower, the absence of an external base dramatically reduces the rate of epimerization.[9]
-
Recommended Strategy 2 (Specialized Reagents): Reagents specifically developed for sterically hindered couplings can be effective.
-
PyBrOP: This bromophosphonium reagent is highly reactive and can overcome the steric hindrance of N-methyl amino acids. However, its high reactivity means that prolonged coupling times can lead to racemization via oxazolone formation, so reaction monitoring is key.[8]
-
TOTT (Tetramethyl-α-chloroenamine): This thiuronium salt has shown good results in coupling sterically hindered and methylated amino acids, with reported racemization levels lower than with other reagents.[8]
-
Q3: I'm using a carbodiimide (like DIC) and seeing more racemization than expected. What am I doing wrong?
A: Using a carbodiimide without a suitable additive is a common mistake that leads to significant racemization.
-
Mechanism Insight: Carbodiimides (DCC, DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to intramolecular attack by the backbone amide oxygen, leading to the formation of a 5(4H)-oxazolone, the primary culprit in racemization.[8][11] It can also undergo an O→N acyl migration to form a stable N-acylurea, terminating the reaction.[8]
-
The Critical Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[8][12] They act as nucleophilic traps, rapidly converting the O-acylisourea into their respective active esters (OBt, OAt, or Oxyma esters). These active esters are more stable than the O-acylisourea, less prone to oxazolone formation, and highly reactive towards the desired aminolysis, thus accelerating the coupling and suppressing racemization.[8][11]
-
Solution: Always use an additive with carbodiimide couplings. For modern synthesis, OxymaPure is highly recommended as it is a non-explosive and highly effective alternative to HOBt and HOAt.[8][13] The combination of DIC/OxymaPure is one of the best methods for minimizing racemization.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
A: There are two potential mechanisms, but one is far more dominant in peptide synthesis.[6][9]
-
Direct α-Proton Abstraction (Path A): A base directly removes the proton from the α-carbon of the activated amino acid, forming a carbanion/enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture. This is less common for standard amino acids but can be a factor for residues with highly acidic α-protons.[8][9]
-
Oxazolone Formation (Path B): This is the most predominant source of racemization.[9] The process is as follows:
-
The carboxylic acid is activated by a coupling reagent.
-
The carbonyl oxygen of the N-terminal protecting group (or the preceding amino acid's amide) performs an intramolecular attack on the activated carboxyl group.
-
This forms a cyclic 5(4H)-oxazolone intermediate.
-
The α-proton of this oxazolone is highly acidic and is easily removed by even a weak base.
-
The resulting planar, aromatic-like oxazole is achiral. When it reacts with the incoming amine, it can be protonated from either side, leading to significant racemization.[14][15]
-
Urethane-based protecting groups like Fmoc and Boc significantly slow down the rate of oxazolone formation compared to acyl groups, which is why they are fundamental to modern peptide synthesis.[8][15]
Q2: How do coupling additives like OxymaPure, HOBt, and HOAt work to suppress racemization?
A: These additives are mildly acidic nucleophiles that are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[6] Their primary function is to intercept the highly reactive O-acylisourea intermediate formed by the carbodiimide. This rapid reaction forms a corresponding active ester (Oxyma-, OBt-, or OAt-ester) in situ. These active esters are beneficial for two key reasons:
-
Increased Reactivity towards Amines: The active esters are highly electrophilic and react quickly with the desired N-terminal amine of the peptide chain. This accelerates the productive peptide bond formation.
-
Reduced Rate of Oxazolone Formation: While still reactive, these esters are less prone to undergoing the intramolecular cyclization that leads to the problematic oxazolone intermediate compared to the O-acylisourea.
By promoting the desired reaction pathway (aminolysis) and inhibiting the undesired one (oxazolone formation), additives significantly preserve the chiral integrity of the amino acid.[8][11]
| Additive | Chemical Name | pKa | Racemization Suppression | Safety Concern |
| HOBt | 1-Hydroxybenzotriazole | 4.60 | Good | Explosive (anhydrous) |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | Excellent | Explosive |
| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | ~4.6 | Excellent | Non-explosive |
| Oxyma-B | 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | N/A | Excellent (reported better than OxymaPure for some sequences) | Non-explosive |
Q3: What is the role of the base in racemization, and which bases are recommended?
A: The base is a double-edged sword in peptide synthesis. For many coupling reagents (e.g., HATU, HBTU), a tertiary amine base is required to deprotonate the incoming amino acid's ammonium salt and to neutralize the proton released during the reaction.[8] However, this same base can facilitate racemization by abstracting the α-proton from the activated amino acid.[6][9]
The choice of base is therefore a balance between basicity (to drive the reaction) and steric hindrance (to prevent α-proton abstraction).
| Base | Chemical Name | pKa | Steric Hindrance | Recommendation |
| TEA | Triethylamine | ~10.7 | Low | Not recommended; high racemization risk.[6] |
| DIPEA/DIEA | N,N-Diisopropylethylamine | ~10.1 | Medium | Widely used, but can cause racemization in sensitive cases.[6][9] |
| NMM | N-Methylmorpholine | ~7.4 | Medium | Good alternative to DIPEA; weaker base reduces racemization risk.[6] |
| Collidine | 2,4,6-Trimethylpyridine | ~7.4 | High | Excellent choice for minimizing racemization due to its high steric bulk and weak basicity.[6][17] |
Core Recommendation: For couplings prone to racemization, use the weakest and most sterically hindered base possible, such as NMM or 2,4,6-collidine .[6]
Q4: How does temperature affect racemization rates?
A: Temperature is a critical parameter. Like most chemical reactions, the rate of racemization increases with temperature. Elevated temperatures provide the energy needed to overcome the activation barrier for both proton abstraction and oxazolone formation.
-
Conventional Heating: Low temperatures are always recommended for carbodiimide-mediated couplings to minimize side reactions, including racemization.[8]
-
Microwave Synthesis: While microwave heating dramatically accelerates coupling and deprotection steps, the higher temperatures (often 80-90°C) can significantly increase racemization for sensitive amino acids like Histidine and Cysteine.[17][18] Studies have shown that lowering the microwave coupling temperature from 80°C to 50°C can effectively limit this side reaction.[17] Interestingly, research indicates the primary effect of microwave irradiation is purely thermal; conventional heating to the same temperature yields nearly identical results in terms of purity and racemization.[18]
Q5: What are the best analytical methods to quantify the extent of racemization?
A: Quantifying the level of the undesired epimer is crucial for process optimization and quality control. Several high-precision analytical techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very common method. It involves separating the enantiomers (or diastereomers after hydrolysis and derivatization) on a chiral stationary phase.[19]
-
Capillary Electrophoresis (CE): This technique offers excellent resolution and high sensitivity, with detection limits as low as 0.05% of the major enantiomer.[19][20] A key advantage is its ability to analyze the intact peptide, avoiding potential racemization induced during the acid hydrolysis step required for other methods.[19][20]
-
Gas Chromatography (GC): After hydrolysis of the peptide into its constituent amino acids, they can be derivatized to form volatile esters and separated on a chiral GC column. This is a highly accurate and sensitive method.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. This method is generally less sensitive than chromatographic techniques.[19]
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/OxymaPure
This protocol is suitable for most standard amino alcohol incorporations during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes. Perform the standard Fmoc-deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-6 times).
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-amino alcohol (4 equivalents relative to resin loading) and OxymaPure (4 equivalents) in a minimal amount of DMF.
-
Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (4 equivalents) to the amino acid/OxymaPure solution. Vortex briefly.
-
Incubation: Immediately add the activated mixture to the prepared resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (or alternative) to check for reaction completion. If the test is negative (no free amines), proceed to washing. If positive, allow the reaction to proceed for another hour.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to prepare for the next cycle.
Protocol 2: Coupling of Racemization-Prone N-Methyl Amino Alcohols
This protocol is adapted for sterically hindered and epimerization-prone N-methyl amino acids, prioritizing chiral integrity.[9]
-
Resin Preparation: Follow Step 1 from the general protocol.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino alcohol (4 equivalents) and 1-hydroxy-7-azabenzotriazole (HOAt) (4 equivalents) in DMF.
-
Coupling (Non-Basic Conditions):
-
Add the amino acid/HOAt solution to the deprotected resin.
-
Add Diisopropylcarbodiimide (DIC) (4 equivalents) directly to the resin slurry.
-
Crucially, do not add an external tertiary base like DIPEA or NMM.
-
-
Incubation: Agitate the reaction vessel at room temperature. Note that these couplings are often slower; allow for an extended reaction time of 4-6 hours, or even overnight.
-
Monitoring & Washing: Monitor the reaction for completion. Due to the secondary amine, the Kaiser test is not suitable; use a chloranil test or an alternative method. Once complete, wash the resin as described in Step 6 of the general protocol.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. digital.csic.es [digital.csic.es]
- 14. m.youtube.com [m.youtube.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cat-online.com [cat-online.com]
Technical Support Center: Improving Yield in Peptide Synthesis with 4-(Fmoc-amino)-1-butanol
Welcome to the technical support center for optimizing peptide synthesis when incorporating 4-(Fmoc-amino)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance your peptide yields and purity.
Section 1: Troubleshooting Common Issues
The introduction of this compound at the C-terminus of a peptide introduces a primary alcohol instead of a carboxylic acid, which can lead to specific challenges during solid-phase peptide synthesis (SPPS). This section addresses the most common problems encountered and provides actionable solutions.
Issue 1: Low Yield of the Final Peptide Alcohol
Symptom: After cleavage from the resin, the quantity of the desired peptide alcohol is significantly lower than expected.
Root Cause Analysis: Low yields can stem from several factors, including incomplete coupling of the first amino acid to the hydroxyl group of this compound, side reactions during subsequent cycles, or issues with the final cleavage from the resin.
Troubleshooting Protocol:
-
Optimize the Initial Loading: The ester bond formed between the first Fmoc-amino acid and the resin-bound 4-hydroxybutylamine is a critical step.
-
Activation Method: Standard carbodiimide activation with DCC or DIC can be sluggish. The use of pre-formed symmetrical anhydrides or activation with HBTU/HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often more effective.[1][2]
-
Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the esterification reaction. However, excessive DMAP can increase the risk of racemization, so it should be used judiciously (no more than 0.15 equivalents).[1]
-
Reaction Time and Temperature: Allow for extended coupling times (4-12 hours) for this initial loading step. Gentle heating (30-40°C) can also improve efficiency, but should be monitored to prevent side reactions.[3]
-
-
Assess Coupling Efficiency: Incomplete coupling at any stage will result in truncated sequences and lower yields.
-
Monitoring: Perform a Kaiser test (ninhydrin test) after each coupling step to ensure the reaction has gone to completion.[4] A positive test (blue beads) indicates free amines and an incomplete reaction.
-
Double Coupling: If a coupling reaction is found to be incomplete, a second coupling with fresh reagents should be performed before proceeding to the deprotection step.[5]
-
-
Investigate Potential Side Reactions: The hydroxyl group can be susceptible to side reactions under certain conditions.
// Nodes start [label="Start:\nResin with 4-hydroxybutylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling1 [label="Couple First\nFmoc-Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash2 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling_n [label="Couple Subsequent\nFmoc-Amino Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash3 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection_n [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash4 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; final_cleavage [label="Final Cleavage\n(e.g., TFA cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="Purified\nPeptide Alcohol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> coupling1 [label="Activation:\nHATU/DIEA"]; coupling1 -> wash1; wash1 -> deprotection1; deprotection1 -> wash2; wash2 -> coupling_n; coupling_n -> wash3; wash3 -> deprotection_n [label="Repeat n times"]; deprotection_n -> wash4; wash4 -> final_cleavage [style=dashed]; final_cleavage -> end_product; wash4 -> coupling_n [style=dashed, constraint=false, label="Next cycle"]; }
SPPS workflow for peptide alcohols.
Issue 2: Presence of Deletion Sequences in the Final Product
Symptom: Mass spectrometry analysis of the crude product reveals significant peaks corresponding to peptides missing one or more amino acid residues.
Root Cause Analysis: Deletion sequences are primarily caused by incomplete Fmoc deprotection or inefficient coupling, often exacerbated by peptide aggregation on the solid support. The hydrophobic nature of the Fmoc group can contribute to this aggregation.[8]
Troubleshooting Protocol:
-
Optimize Fmoc Deprotection:
-
Reagent Quality: Ensure the 20% piperidine in DMF solution is freshly prepared, as DMF can degrade over time to form dimethylamine, which is a weaker base.[3][9]
-
Reaction Time: For "difficult" sequences, extend the deprotection time or perform a double deprotection (e.g., 2 x 10 minutes).[6]
-
Stronger Base: In cases of severe aggregation, adding 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[6]
-
-
Disrupt Peptide Aggregation:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than DMF for solvating aggregating peptides.[3][9]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps can disrupt secondary structures.[3]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve both deprotection and coupling efficiencies by providing localized heating and disrupting aggregation.[10]
-
| Parameter | Standard Condition | Optimized for Difficult Sequences | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine, 2% DBU in NMP | DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency. NMP is a better solvent for aggregating peptides.[3][6][9] |
| Deprotection Time | 1 x 10-20 min | 2 x 10 min | Ensures complete removal of the Fmoc group, especially in sterically hindered or aggregated regions.[6] |
| Coupling Reagent | DIC/HOBt | HATU/HOAt/DIEA | Aminium-based reagents like HATU are generally more efficient and faster than carbodiimides, especially for hindered couplings.[1][2] |
| Solvent Additive | None | 0.5 M LiCl | Disrupts intermolecular hydrogen bonds that lead to peptide aggregation.[3] |
Issue 3: Racemization of Amino Acid Residues
Symptom: Chiral HPLC analysis of the cleaved and deprotected peptide shows the presence of diastereomers.
Root Cause Analysis: Racemization can occur during the activation of the Fmoc-amino acid, particularly for sensitive residues like Cysteine and Histidine. The choice of coupling reagent and base plays a significant role.
Troubleshooting Protocol:
-
Select Appropriate Coupling Reagents:
-
While highly efficient, some aminium/uronium salt activators like HBTU can promote racemization in the presence of excess base.[11]
-
For sensitive residues, using a combination of a carbodiimide like DIC with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is recommended to suppress racemization.[1][5]
-
-
Control the Base:
-
Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA, especially during the coupling of sensitive amino acids.[11]
-
Ensure that the amount of base used is stoichiometric or only in slight excess relative to the amino acid.
-
// Nodes Fmoc_AA [label="Fmoc-Amino Acid\n(L-configuration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_Ester [label="Activated Ester\n(e.g., O-acylisourea)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxazolone [label="5(4H)-Oxazolone\n(Planar, Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Peptide [label="Desired L-Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Peptide [label="Racemized D-Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Fmoc_AA -> Activated_Ester [label="Activation\n(e.g., DIC)"]; Activated_Ester -> L_Peptide [label="Coupling\n(Desired Pathway)"]; Activated_Ester -> Oxazolone [label="Intramolecular\nCyclization (Side Reaction)", color="#EA4335"]; Oxazolone -> D_Peptide [label="Protonation", color="#EA4335"]; Oxazolone -> L_Peptide [label="Protonation", color="#34A853"]; }
Mechanism of racemization via oxazolone formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use a standard Wang or Rink Amide resin for synthesizing peptide alcohols with this compound?
No, standard resins are not suitable. This compound itself needs to be attached to a solid support. This is typically done by first coupling it to a resin like 2-chlorotrityl chloride resin, which allows for the attachment of molecules through a hydroxyl group.[12] Alternatively, specialized pre-loaded resins with amino alcohols are becoming available.[13]
Q2: What is the best cleavage cocktail for releasing the final peptide alcohol from a 2-chlorotrityl chloride resin?
For 2-chlorotrityl chloride resin, a mild acidic cleavage is sufficient and helps to preserve acid-labile side-chain protecting groups if desired. A typical cocktail is 20% hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[13][14] For full deprotection of side chains, a standard TFA-based cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is used.[13][14]
Q3: My peptide alcohol is poorly soluble after cleavage. What can I do?
Poor solubility is a common issue with hydrophobic peptides.[10]
-
Purification: During HPLC purification, try using a gradient with a stronger organic solvent like acetonitrile. Adding a small amount of TFA (0.1%) to the mobile phase can also help by protonating the peptide.
-
Lyophilization: Lyophilize the purified fractions from a solution containing a bulking agent like acetonitrile/water to obtain a fluffy powder that is easier to redissolve.
-
Solubilization: For subsequent experiments, consider dissolving the peptide in a small amount of a polar organic solvent like DMSO before diluting with an aqueous buffer.[3]
Q4: Are there any specific side reactions to be aware of when using this compound?
The primary concern is the potential for intramolecular cyclization, especially if the peptide chain is short. Under basic conditions (e.g., during Fmoc deprotection), the free amine could potentially displace the resin linkage. However, the formation of a 5-membered ring is generally less favorable than larger rings. A more common issue is the potential for side-chain acylation if bulky protecting groups are not used on amino acids with reactive side chains (e.g., Lys, Orn).
Q5: How does the use of this compound affect the overall synthesis strategy?
The main difference is in the initial loading and final cleavage steps. The core principles of Fmoc-SPPS, including coupling and deprotection cycles, remain the same.[15] However, because you are not starting with a pre-loaded amino acid resin, you have more flexibility in choosing the C-terminal moiety, but it also introduces an additional synthesis step (loading the amino alcohol) that must be optimized.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. digital.csic.es [digital.csic.es]
- 9. peptide.com [peptide.com]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. chempep.com [chempep.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Optimizing Amino Alcohol Coupling Reactions
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights and practical troubleshooting advice for a critical synthetic step: the coupling of amino alcohols. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the underlying chemistry to make informed decisions. This guide is structured to empower you with that knowledge, focusing specifically on how your choice of solvent can make or break your coupling efficiency and chemoselectivity.
Part 1: Troubleshooting Guide - Common Issues & Immediate Solutions
This section addresses the most frequent problems encountered during the acylation of amino alcohols. We've formatted this as a rapid, scannable Q&A to help you diagnose and solve issues as they arise in your experiments.
Question 1: My reaction is sluggish, and I'm seeing low conversion to the desired amide. What's the first thing I should check?
Answer: Before suspecting your coupling reagent, re-evaluate your solvent. Poor solubility of either the carboxylic acid or the amino alcohol is a common culprit.
-
Immediate Action: Switch to a solvent with higher polarity that is known to effectively dissolve a wide range of reagents, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][2][3] These solvents are particularly effective in solid-phase peptide synthesis (SPPS) because they promote resin swelling, making reactive sites more accessible.[1][4][5] For solution-phase synthesis, ensure all reactants are fully dissolved before proceeding. If solubility remains an issue even in DMF or NMP, consider gentle heating, but be mindful of potential side reactions or epimerization.
Question 2: I'm getting a significant amount of O-acylation (ester formation) instead of the desired N-acylation (amide bond). How can I improve chemoselectivity?
Answer: This is the classic challenge with amino alcohols. The choice of solvent and reaction conditions plays a pivotal role in directing the acylation to the more nucleophilic amine.
-
Immediate Action:
-
Avoid Protic Solvents: Protic solvents, like alcohols, can participate in hydrogen bonding and may even react with activated carboxylic acids to form esters, directly competing with your desired reaction.[1] While some specialized protocols might use alcoholic solvents, they often require specific additives to suppress ester formation.[6]
-
Utilize Aprotic Polar Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred.[7][8] They are less likely to interfere with the reaction and can favor N-acylation.
-
Consider Acidic Conditions for O-Acylation: If, conversely, O-acylation is your goal, employing strongly acidic media like trifluoroacetic acid (TFA) can protonate the amine group, suppressing its nucleophilicity and favoring ester formation.[9]
-
Question 3: My reaction workup is difficult, and I can't seem to remove the urea byproduct from my carbodiimide coupling (e.g., DCC, EDC).
Answer: This is a frequent issue, especially when using high-boiling point polar aprotic solvents like DMF.
-
Immediate Action:
-
Switch to a Lower-Boiling Point Solvent: If your reactants are sufficiently soluble, consider running the reaction in Dichloromethane (DCM).[7][10] DCM is much easier to remove under reduced pressure, and the dicyclohexylurea (DCU) byproduct from DCC is less soluble in DCM, often allowing for its removal by filtration.
-
Use a Water-Soluble Carbodiimide: Employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the removal of its urea byproduct through aqueous washes during workup.[7][10]
-
Aqueous Washes: For reactions in DMF, quenching the reaction and then performing multiple washes with water or a mild brine solution can help extract the urea byproduct, provided your product is not water-soluble.[7]
-
Part 2: Frequently Asked Questions (FAQs) - The Science Behind the Solvent
This section delves deeper into the chemical principles governing solvent selection for amino alcohol coupling, providing you with the expertise to design robust and reproducible protocols.
FAQ 1: What are the key solvent properties I should consider, and why do they matter?
Answer: The ideal solvent must not only dissolve the reactants but also favorably mediate the reaction. The most critical properties are:
-
Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, influences its ability to stabilize charged species.[11][12][13] Amide bond formation often proceeds through charged intermediates and transition states. Polar solvents can stabilize these intermediates, potentially accelerating the reaction.[13]
-
Protic vs. Aprotic Nature: This is arguably the most critical factor for amino alcohol coupling.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[14][15] They can solvate and stabilize both anions and cations effectively. However, they can also "cage" the amine nucleophile through hydrogen bonding, reducing its reactivity.[16][17] More critically, they can compete as nucleophiles, leading to unwanted side products.
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, ACN, DCM, THF) lack O-H or N-H bonds and cannot donate hydrogen bonds.[14][16] They are excellent at solvating cations but less so for anions. This leaves the amine nucleophile "freer" and more reactive, generally favoring the desired N-acylation.[17]
-
-
Solvating Ability: The solvent must effectively solvate not just the starting materials but also the growing product chain, especially in solid-phase synthesis, to prevent aggregation and ensure reaction sites remain accessible.[2][3][4]
FAQ 2: DMF and DCM are both common choices. When should I choose one over the other?
Answer: The choice between DMF and DCM depends on a trade-off between solubilizing power and ease of workup.
| Feature | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Polarity | High | Moderate |
| Solubilizing Power | Excellent for a wide range of reagents and growing peptide chains.[1][4] | Good for many common reagents, but can be poor for larger, more polar molecules or during solid-phase synthesis.[2] |
| Boiling Point | High (153 °C) | Low (40 °C) |
| Workup | Difficult to remove; can mask products in NMR if not thoroughly removed.[7] | Easy to remove via rotary evaporation. |
| Side Reactions | Can break down over time to release dimethylamine, which can react with Fmoc-protecting groups.[2] | Generally inert, though it can slowly react with piperidine in Fmoc chemistry.[2] |
| Best For... | Reactions with solubility challenges, solid-phase synthesis, and when high reactivity is needed.[3][4] | Reactions where reactants are readily soluble and a straightforward workup is desired.[7][10] |
FAQ 3: How does the choice of coupling reagent influence my solvent selection?
Answer: While the solvent's primary role is to facilitate the interaction between the carboxylic acid and the amino alcohol, it also affects the activation step involving the coupling reagent.
-
Carbodiimides (DCC, EDC): These reagents form a highly reactive O-acylisourea intermediate. In polar aprotic solvents like DMF, this intermediate is well-solvated, promoting efficient coupling. However, in less polar solvents like DCM, the undesired rearrangement of this intermediate to an N-acylurea can be more pronounced, though DCM is often used to simplify the removal of the urea byproduct.[7]
-
Onium Salts (HBTU, HATU, PyBOP): These reagents are typically used in polar aprotic solvents like DMF or NMP.[18] Their byproducts are generally soluble in these solvents and are removed during subsequent washing steps.[18]
-
Acid Chlorides/Anhydrides: These highly reactive acylating agents can often be used in less polar solvents like DCM or THF. However, for amino alcohols, care must be taken to control the reaction and prevent O-acylation, often by using a non-nucleophilic base.
Visualizing the Solvent's Role
The following diagram illustrates the decision-making process for solvent selection based on key experimental parameters.
Caption: Workflow for solvent selection in amino alcohol coupling.
Part 3: Experimental Protocol - A Validated Approach
This section provides a general, robust protocol for the EDC/HOBt mediated coupling of a carboxylic acid to an amino alcohol in solution phase, emphasizing the critical role of the solvent.
Objective: To achieve high-yield, chemoselective N-acylation of an amino alcohol.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amino Alcohol (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Protocol Steps:
-
Solvent Selection & Preparation:
-
Rationale: The choice between DCM and DMF is the first critical decision. As a starting point, attempt the reaction in DCM due to the simpler workup.[7][10] If solubility is poor, switch to DMF.[19] Ensure the chosen solvent is anhydrous, as water can hydrolyze the activated species and the coupling reagent.[20]
-
Action: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
-
Activation of the Carboxylic Acid:
-
Rationale: Pre-activation of the carboxylic acid with EDC and an additive like HOBt forms an active ester. HOBt is crucial as it suppresses side reactions, such as the formation of N-acylurea, and can help reduce racemization.[19]
-
Action: To the solution from Step 1, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes.
-
-
Addition of the Amino Alcohol and Base:
-
Rationale: The amino alcohol is added along with a non-nucleophilic base like DIPEA. The base is necessary to neutralize the HCl salt of EDC and the HOBt, as well as the protonated amine of the amino alcohol, ensuring the amine is in its free, nucleophilic state.
-
Action: In a separate flask, dissolve the amino alcohol (1.1 eq) and DIPEA (2.5 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Rationale: It is essential to monitor the reaction to determine its endpoint and to check for the formation of byproducts.
-
Action: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
-
Workup:
-
Rationale: The workup procedure is designed to remove excess reagents and byproducts. The choice of solvent significantly impacts this step.
-
If using DCM:
-
Dilute the reaction mixture with more DCM.
-
Wash sequentially with 1M HCl (to remove excess DIPEA and EDC), saturated NaHCO₃ solution (to remove excess HOBt and unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
If using DMF:
-
Quench the reaction by slowly adding water.
-
Extract the product into a solvent like Ethyl Acetate (EtOAc).
-
Perform the same aqueous washes as described for the DCM workup. Note that multiple extractions and washes may be necessary to fully remove the DMF.[7]
-
-
-
Purification:
-
Rationale: The final step is to purify the crude product to obtain the desired N-acylated amino alcohol.
-
Action: Purify the crude material using flash column chromatography on silica gel.
-
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the EDC/HOBt coupling mechanism and where the solvent exerts its influence.
Caption: Simplified mechanism of EDC/HOBt coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. | Semantic Scholar [semanticscholar.org]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation [mdpi.com]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. theorango.com [theorango.com]
- 16. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 17. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 18. bachem.com [bachem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Double Coupling Protocol for Difficult Amino Alcohol Additions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of sterically hindered or electronically deactivated amino alcohols. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to drive these challenging reactions to completion.
Frequently Asked Questions (FAQs)
Q1: What defines a "difficult" amino alcohol coupling?
Difficult couplings typically arise from substrates with inherent structural or electronic properties that impede the standard amide bond formation. Key factors include:
-
Steric Hindrance: Bulky substituents near the amine or on the carboxylic acid partner physically block the approach of the reagents, slowing down the reaction. This is common with α,α-disubstituted or N-methyl amino acids and secondary amino alcohols.[1]
-
Reduced Nucleophilicity: The electron-donating ability of the amine's lone pair is crucial for attacking the activated carboxyl group. Electron-withdrawing groups near the amine can diminish its nucleophilicity, making it a less effective reactant.[1]
-
Competing Nucleophiles: The hydroxyl group of the amino alcohol can compete with the amine, leading to the formation of undesired O-acylation byproducts (esters). This is especially problematic if the hydroxyl group is primary and sterically accessible.
-
Poor Solubility & Aggregation: Hydrophobic starting materials or peptide sequences can aggregate, especially in solid-phase synthesis, limiting access to reactive sites.[1]
Q2: What is the principle of a "double coupling" protocol and when is it necessary?
A double coupling protocol is a straightforward yet powerful technique where the coupling reaction is performed a second time on the same substrate.[2][3] After the first coupling is complete, the vessel is drained, the substrate (e.g., resin) is washed, and a fresh solution of the carboxylic acid, coupling reagent, and base is added to initiate a second reaction.[4]
This strategy is employed when a single coupling fails to go to completion, which is common for the "difficult" substrates described above.[2] The second treatment with fresh, full-strength reagents provides another opportunity to acylate any remaining unreacted amine, driving the overall reaction toward a higher yield. It is a necessary step when in-process monitoring (e.g., a positive ninhydrin test in solid-phase synthesis) indicates the presence of unreacted starting material.[1][2]
Q3: How do I choose the right coupling reagent for a difficult amino alcohol?
Standard coupling reagents like DCC or EDC are often insufficient for sterically demanding reactions.[1][4] For difficult couplings, more potent in-situ activating reagents are required.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are highly effective.[4] They react with the carboxylic acid to form highly reactive OAt- or OBt-esters.[5] HATU is generally considered superior to HBTU for hindered systems as it forms a more reactive OAt-ester and is associated with faster reactions and lower racemization risk.[5][6][7][8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, known for high efficiency and low racemization levels.[4][9] PyBrOP is particularly reactive and useful for extremely hindered couplings like those involving N-methyl amino acids.[7]
-
Specialty Reagents: For the most extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[4][10]
Troubleshooting Guide
Problem 1: Incomplete N-acylation (Low Yield) Despite a First Coupling
-
Question: My reaction has stalled, and a significant amount of the starting amino alcohol remains unreacted. What are the primary causes and how can I fix it?
-
Answer: This is the classic scenario for implementing a double coupling. However, for the second coupling to be effective, it's crucial to address the root cause.
| Potential Cause | Explanation & Validation | Recommended Solution(s) |
| Insufficient Reagent Potency | The activation energy for the coupling is too high due to steric hindrance. Standard carbodiimides (DCC, EDC) or even HBTU may be insufficient for residues like Aib or N-methylated amino alcohols.[1][4] | Primary: Switch to a more powerful reagent for the second coupling, such as HATU , HCTU , or COMU .[5][11] Secondary: For extreme cases, consider converting the acid to an acyl fluoride.[4] |
| Suboptimal Reaction Conditions | Steric hindrance slows reaction kinetics. Standard reaction times (1-2 hours) may be too short.[4] Additionally, poor solvation of the reactants can lead to aggregation and prevent reaction.[4] | Primary: For the second coupling, increase the reaction time significantly (e.g., 4 hours to overnight).[4] Secondary: Switch to a better solvating solvent like NMP over DMF, or use a mixture (e.g., DCM/DMF/NMP).[4] Tertiary: Gentle heating (40-50°C) can help overcome the activation barrier, but must be used cautiously to avoid racemization. Microwave-assisted synthesis is a highly effective alternative for this.[4][11] |
| Base-Related Issues | The choice and amount of base are critical. A hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is required. Insufficient base can lead to stalling, while an incorrect choice can cause side reactions. | Primary: Ensure at least 2 equivalents of DIPEA (or equivalent hindered base) are used relative to the carboxylic acid. For uronium salt couplings, the base neutralizes the acid and the HCl formed.[12] Secondary: If racemization is a concern, consider a weaker base like N-methylmorpholine (NMM).[1] |
Problem 2: Significant O-Acylation Side Product Formation
-
Question: I am forming my desired N-acylated product, but I am also getting a substantial amount of the O-acylated (ester) byproduct. How can I improve selectivity for the amine?
-
Answer: This is a common chemoselectivity challenge. The relative nucleophilicity of the amine versus the alcohol is key. While the amine is generally more nucleophilic, factors like steric hindrance around the amine or the use of highly reactive reagents can favor O-acylation.
| Potential Cause | Explanation & Validation | Recommended Solution(s) |
| High Reagent Reactivity | Highly reactive coupling reagents or activated species can be less selective, reacting with both the amine and the more accessible hydroxyl group. Excess reagent can exacerbate this.[13] | Primary: Avoid large excesses of the coupling reagent and carboxylic acid. Use molar ratios closer to 1.1-1.2 equivalents for the second coupling if the first one achieved partial conversion. Secondary: Consider a mixed anhydride method using an alkyl sulfonyl chloride, which has been shown to provide good N-acylation selectivity.[14] |
| Reaction Conditions | Higher temperatures can sometimes favor the thermodynamically less stable but kinetically accessible O-acylation product. | Primary: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to favor the more nucleophilic amine. |
| Inherent Substrate Properties | If the amine is severely hindered (e.g., secondary amine with bulky neighbors) and the alcohol is primary and unhindered, O-acylation becomes highly competitive. | Primary: The most robust solution is to protect the hydroxyl group with a temporary protecting group (e.g., TBDMS, Trityl). This completely eliminates the possibility of O-acylation. The protecting group can be removed in a subsequent step.[15] Secondary: In some cases, performing the acylation under acidic conditions can protonate the amine, preventing its reaction and favoring O-acylation.[16] While counterintuitive for this problem, understanding this principle highlights the importance of pH control. For N-acylation, maintaining a basic environment is crucial. |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the double coupling workflow and a troubleshooting decision tree.
Caption: General workflow for the double coupling protocol.
Caption: Decision tree for troubleshooting low coupling yields.
Experimental Protocols
Protocol 1: General Double Coupling using HATU (Solid-Phase Example)
This protocol is representative for coupling a sterically hindered Fmoc-amino acid onto a resin-bound peptide amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
First Coupling (1-2 hours):
-
Swell the resin in DMF for 30-60 minutes.
-
Deprotect the N-terminal Fmoc group using standard protocols (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (6 x 1 min) to remove all piperidine.
-
In a separate vessel, pre-activate the amino acid: dissolve the Fmoc-amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and swirl for 1-5 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Perform a qualitative test (e.g., Kaiser or bromophenol blue test) on a small sample of resin beads to check for free amines.[1]
Decision and Second Coupling (4-16 hours): 9. If the test is negative: The coupling is complete. Proceed with your synthesis. 10. If the test is positive (indicating incomplete coupling): A second coupling is required.[1] 11. Repeat steps 4-6 with a freshly prepared solution of activated amino acid. Allow this second coupling to proceed for a longer duration, from 4 hours to overnight.[4] 12. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). 13. A confirmation test should now be negative, indicating the reaction has been driven to completion.
Protocol 2: Solution-Phase N-Acylation with O-Acylation Control
This protocol is for coupling a carboxylic acid to a difficult amino alcohol in solution, with considerations for minimizing O-acylation.
Materials:
-
Amino alcohol (1.0 equivalent)
-
Carboxylic acid (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM in a flame-dried, inert-atmosphere (N₂ or Argon) flask.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM. Stir for 2-3 minutes to pre-activate.
-
Add the activated acid solution dropwise to the cold amino alcohol solution over 10-15 minutes.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Compare the reaction mixture to spots of the starting materials and a co-spot.
-
Troubleshooting (If reaction stalls): If significant starting material remains after 24 hours, consider adding a second, smaller portion of freshly pre-activated acid (e.g., 0.3 equivalents of acid, HATU, and DIPEA) to the reaction mixture to drive it to completion.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the desired N-acylated product from any O-acylated byproduct and tetramethylurea.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation in Peptides Containing Hydroxylic Linkers
Welcome to the technical support center for managing peptide aggregation, with a specialized focus on sequences containing hydroxylic linkers such as serine (Ser) and threonine (Thr). This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust, field-proven strategies to overcome aggregation-related challenges in your experiments.
Section 1: The "Why" - Understanding Aggregation and the Double-Edged Sword of Hydroxylic Linkers
Peptide aggregation is the self-association of peptide chains, primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of insoluble β-sheet structures.[1][2] This phenomenon is a major bottleneck in both solid-phase peptide synthesis (SPPS) and in-solution handling, resulting in poor yields, difficult purifications, and compromised biological activity.[1][3]
While seemingly hydrophilic, amino acids with hydroxyl groups (–OH) like serine and threonine can be surprisingly problematic. Their side chains are capable of participating in extensive hydrogen-bonding networks.[4][5] This dual nature means they can either promote solubility by interacting with aqueous solvents or contribute directly to the intermolecular hydrogen bonding that drives aggregation, especially in hydrophobic sequence contexts.[2][6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peptide aggregation.
Q1: My peptide containing multiple serine residues is crashing out of solution. What's the first thing I should try? A: The first and most critical step is to assess the pH of your solution. A peptide's net charge is highly dependent on pH, and its solubility is lowest at its isoelectric point (pI), where the net charge is zero.[7][8] For acidic peptides (pI < 7), try dissolving them in a basic buffer (e.g., 10% ammonium bicarbonate). For basic peptides (pI > 7), an acidic solution (e.g., 10% acetic acid) is recommended.[8][9] The goal is to move the pH at least 1-2 units away from the pI to maximize net charge and electrostatic repulsion between peptide chains.[10][11]
Q2: I observe resin shrinking and incomplete coupling during SPPS. Is this aggregation? A: Yes, these are classic signs of on-resin aggregation.[1][12] The growing peptide chains fold into secondary structures and associate with each other, causing the resin matrix to collapse and sterically hinder the access of reagents to the reactive N-terminus.[1][13] This leads to failed or incomplete coupling and deprotection steps.
Q3: Can I just sonicate or heat my aggregated peptide to get it back into solution? A: While sonication and gentle heating can sometimes help break up loose aggregates, these are often temporary fixes and can even accelerate aggregation or cause degradation if not carefully controlled.[8][12] A more systematic approach using solvents and pH adjustments is recommended for long-term stability.
Q4: My peptide is highly hydrophobic despite having a few serine residues. It won't dissolve in aqueous buffers. What should I do? A: For highly hydrophobic peptides, dissolution in a small, initial volume of a strong organic solvent is often necessary.[9][10] Start with dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), ensuring the peptide is fully dissolved before slowly adding your aqueous buffer dropwise with vigorous stirring.[8][10] Caution: Avoid DMSO if your peptide contains methionine (Met) or unprotected cysteine (Cys), as it can cause oxidation.[9]
Section 3: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more structured approach is required. The following guides provide step-by-step protocols to systematically resolve persistent aggregation issues.
Guide 1: Systematic pH and Solvent Screening
This protocol is the cornerstone of troubleshooting for any peptide that exhibits poor solubility post-synthesis.
Objective: To identify an optimal pH and solvent system that maintains peptide solubility and stability.
Protocol:
-
Estimate Isoelectric Point (pI): Use a peptide property calculator tool to estimate the pI of your sequence. This will guide your initial pH choices.
-
Initial Solubility Test: Dispense a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microfuge tubes.
-
Test Aqueous Buffers:
-
If pI is acidic (<7), test solubility in buffers with pH > (pI + 1), such as 0.1 M ammonium bicarbonate (pH ~8).
-
If pI is basic (>7), test solubility in buffers with pH < (pI - 1), such as 10% acetic acid (pH ~2.5).[8]
-
If pI is near neutral, test both acidic and basic conditions.
-
-
Introduce Organic Co-solvents: If the peptide remains insoluble, add a small percentage (start with 10-30%) of an organic co-solvent like acetonitrile (ACN) or isopropanol to the aqueous buffer and vortex.[8]
-
For "Brick Dust" Peptides: If all else fails, dissolve a fresh 1 mg sample in the smallest possible volume of neat DMSO, DMF, or trifluoroacetic acid (TFA) (e.g., 20-50 µL).[10][14] Once dissolved, slowly dilute with your target aqueous buffer while vortexing.
-
Final Check: After identifying a suitable solvent, centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any remaining micro-aggregates before use.[8]
Guide 2: Managing On-Resin Aggregation During SPPS
Prevention is the most effective strategy for dealing with aggregation during synthesis.
Objective: To disrupt the formation of intermolecular hydrogen bonds on the resin, ensuring efficient coupling and deprotection.
Recommended Strategies:
| Strategy | Mechanism | When to Use |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[5][15] | Highly effective for sequences containing Ser or Thr. Substitute the X-Ser or X-Thr coupling with a single coupling of the corresponding pseudoproline dipeptide.[16] |
| Backbone Protection (Hmb/Dmb) | A 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen sterically blocks hydrogen bond formation.[5][12] | For long or notoriously difficult sequences. Incorporate an Hmb-protected amino acid every 6-7 residues.[12] |
| Chaotropic Agents | Salts like LiCl disrupt hydrogen bonding networks. | Add 0.4 M LiCl to the DMF for coupling and deprotection steps in problematic regions of the sequence.[1] |
| "Magic Mixture" Solvents | A combination of solvents (e.g., DCM/DMF/NMP) can improve solvation of the growing peptide chain.[15] | When standard solvents like DMF are insufficient to swell the resin-peptide complex. |
| Elevated Temperature / Microwave | Provides energy to overcome activation barriers and disrupt aggregates.[12][17] | For sluggish or incomplete coupling reactions that do not improve with other methods. |
Section 4: Advanced Strategies & Visualization
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing peptide aggregation, from initial observation to advanced intervention.
Caption: A logical workflow for troubleshooting peptide aggregation.
Mechanism of Aggregation Disruption
This diagram illustrates how preventative strategies interfere with the intermolecular interactions that lead to aggregation.
Caption: How structural modifications prevent aggregation.
Section 5: References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from --INVALID-LINK--
-
Stewart, J. M., & Young, J. D. (1984). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Retrieved from --INVALID-LINK--
-
Keten, S., Xu, Z., Ihle, B., & Buehler, M. J. (2010). Cooperative hydrogen bonding in amyloid formation. PMC - NIH. Retrieved from --INVALID-LINK--
-
MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from --INVALID-LINK--
-
Bachem. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from --INVALID-LINK--
-
Lee, M., Lee, J., Kim, D., Lee, K., & Lee, J. (2021). The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals. PMC - NIH. Retrieved from --INVALID-LINK--
-
Li, Y., Wang, Z., & Li, X. (2024). Aggregation Rules of Short Peptides. JACS Au. Retrieved from --INVALID-LINK--
-
BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from --INVALID-LINK--
-
Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2010). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PubMed Central. Retrieved from --INVALID-LINK--
-
Irbäck, A., Mohanty, S., & Sjölander, K. (2005). Oligomerization of Amyloid Aβ16–22 Peptides Using Hydrogen Bonds and Hydrophobicity Forces. PMC - NIH. Retrieved from --INVALID-LINK--
-
Roy, S., & Ulijn, R. V. (2024). Peptide hydrogen-bonded organic frameworks. Chemical Society Reviews. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine. Retrieved from --INVALID-LINK--
-
Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Antide Peptide Aggregation and Prevention. Retrieved from --INVALID-LINK--
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from --INVALID-LINK--
-
Biozentrum. (2014, May 15). Preventing Protein Aggregation. Retrieved from --INVALID-LINK--
-
Fereidouni, F., & Fathollahpour, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Omizzolo. (n.d.). How to increase the solubility of peptides? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (A) Peptide bond hydrolysis. The hydroxyl group of the N-terminal.... Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Managing Aggregation in Peptides Containing Boc-Lys(Msc)-OH. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Hydrophobic Peptides During Synthesis. Retrieved from --INVALID-LINK--
-
Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from --INVALID-LINK--
-
Li, J., Li, Y., & Li, X. (2015). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers. Retrieved from --INVALID-LINK--
-
Bachem. (n.d.). Peptide Aggregation - a complex topic. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Overcoming Peptide Aggregation with Boc-7-hydroxy-L-tryptophan. Retrieved from --INVALID-LINK--
-
Wang, W. (2009). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, May 2). How can I raise the PH in order to increase the solubility of a peptide? Retrieved from --INVALID-LINK--
-
Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from --INVALID-LINK--
-
OAText. (2018, December 24). Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Elashal, H. E., Sim, Y. E., & Raj, M. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Retrieved from --INVALID-LINK--
-
Li, X., et al. (2013). Protein chemical synthesis by serine and threonine ligation. PMC - NIH. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cooperative hydrogen bonding in amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. News - How to increase the solubility of peptides? [gtpeptide.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Purification of Peptides Modified with 4-(Fmoc-amino)-1-butanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides modified with 4-(Fmoc-amino)-1-butanol. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the nuances of purifying these unique peptides. The introduction of a butanol linker imparts specific characteristics that require careful consideration during the cleavage, purification, and analytical stages. This resource combines foundational principles of peptide chemistry with field-proven strategies to ensure you achieve the highest possible purity for your modified peptides.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with peptides modified with this compound.
Q1: What are the primary challenges when purifying peptides modified with this compound?
The primary challenges stem from the physicochemical properties introduced by the butanol linker. These include potential side reactions during trifluoroacetic acid (TFA) cleavage, altered chromatographic behavior due to changes in hydrophobicity, and the possibility of aggregation.[1][2] The hydroxyl group of the butanol moiety can be susceptible to esterification with TFA, and the overall increase in the peptide's non-polar character can lead to co-elution with synthesis impurities during reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: How does the this compound modification affect the choice of cleavage cocktail?
For most standard peptides synthesized using Fmoc/tBu strategy, a common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3][4] However, due to the presence of the primary alcohol in the this compound linker, minimizing the formation of TFA esters is a key consideration. A milder cleavage cocktail with a higher concentration of scavengers like triisopropylsilane (TIS) and water is often recommended. A mixture of TFA/TIS/water (95:2.5:2.5) is a good starting point for many sequences.[4]
Q3: What is the recommended starting point for developing an RP-HPLC purification method for these modified peptides?
The standard method for peptide purification is RP-HPLC using a C18-modified silica stationary phase.[5] For peptides modified with this compound, a good starting point for the mobile phase is a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[6][7] The gradient should be optimized based on the overall hydrophobicity of the peptide. Due to the increased non-polar nature from the butanol linker, a shallower gradient may be necessary to achieve optimal separation from closely eluting impurities.[6]
Q4: How can I confirm the identity and purity of my final purified peptide?
The identity of the modified peptide should be confirmed by mass spectrometry (MS).[8][9] You should look for the expected molecular weight corresponding to the peptide with the 4-amino-1-butanol modification. Purity is typically assessed by analytical RP-HPLC, with detection at 210-220 nm, where the peptide bond absorbs.[5] For quantitative analysis, amino acid analysis can also be performed.[10]
Q5: Can the hydroxyl group of the butanol linker be further modified post-synthesis?
Yes, the primary alcohol of the butanol linker provides a handle for further derivatization after peptide synthesis and purification. This is a key advantage of incorporating this linker. The hydroxyl group can be used for conjugation to other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for antibody-drug conjugates (ADCs).[11] This requires an orthogonal protection strategy where the hydroxyl group remains free after final cleavage and deprotection of the peptide.[12][13]
Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for common issues encountered during the purification of peptides modified with this compound.
Guide 1: Poor Peak Shape and Resolution in RP-HPLC
Problem: The main peptide peak is broad, tailing, or co-elutes with impurities during RP-HPLC purification.
Potential Causes & Solutions:
-
Peptide Aggregation: The increased hydrophobicity from the butanol linker can promote aggregation, especially for longer or more hydrophobic peptide sequences.[2]
-
Solution: Try dissolving the crude peptide in a stronger solvent like neat acetic acid or a small amount of hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase. You can also try increasing the column temperature (e.g., to 40-60 °C) to disrupt hydrophobic interactions.
-
-
Secondary Interactions with Silica: The free hydroxyl group of the butanol linker or other residues in the peptide might be interacting with residual silanol groups on the silica support of the C18 column.
-
Solution: Ensure your mobile phase contains an ion-pairing agent like TFA (0.1% is standard).[5] If tailing persists, consider using a different brand of C18 column with better end-capping or a different stationary phase altogether (e.g., C8).
-
-
Inappropriate Gradient: The elution gradient may be too steep, not allowing for sufficient separation of the target peptide from closely related impurities.
-
Solution: Decrease the gradient slope. For example, instead of a 1-2% change in Solvent B per minute, try a 0.5% change per minute around the expected elution time of your peptide.[6]
-
Guide 2: Unexpected Masses in Mass Spectrometry Analysis
Problem: Mass spectrometry analysis of the purified peptide shows unexpected peaks in addition to the target mass.
Potential Causes & Solutions:
-
TFA Adducts (+98 Da or +114 Da): The primary alcohol of the butanol linker can be esterified by TFA during cleavage. This results in the addition of a trifluoroacetyl group (+98 Da) or the full TFA molecule (+114 Da).
-
Solution:
-
Optimize Cleavage: Use a cleavage cocktail with a higher percentage of scavengers like TIS and water to quench the reactive carbocations that can promote esterification.[4] Reduce the cleavage time to the minimum required for complete deprotection.
-
Post-Cleavage Treatment: After cleavage and ether precipitation, the crude peptide can be treated with a mild base (e.g., dilute ammonium hydroxide in water, pH ~10) for a short period to hydrolyze the TFA ester. This must be done carefully to avoid other side reactions.
-
-
-
Dehydration (-18 Da): Although less common for a primary alcohol, dehydration can occur under strongly acidic conditions, especially if there are other facilitating functional groups nearby.
-
Solution: Ensure the cleavage is performed at room temperature and for the recommended duration. Avoid excessive heating during solvent evaporation.
-
-
Incomplete Deprotection: Side-chain protecting groups (e.g., Boc, tBu) may not have been fully removed during cleavage.
Experimental Protocols
Protocol 1: Cleavage of Peptide from Resin
This protocol is a starting point and should be optimized for your specific peptide sequence.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and methanol to remove residual DMF and other reagents. Dry the resin under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A recommended starting cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3] Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the TFA solution to cold methyl-t-butyl ether (MTBE) (at least 10 times the volume of TFA).[3][15]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups. Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Protocol 2: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water or neat acetic acid) and then dilute with Solvent A (0.1% TFA in water) to the desired concentration. Filter the sample through a 0.45 µm filter before injection.
-
Chromatography Conditions:
-
Gradient Elution: Start with a shallow gradient to scout for the elution position of the peptide. A typical starting gradient could be 5-65% Solvent B over 60 minutes.
-
Fraction Collection: Collect fractions across the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a fluffy white powder.[5]
Data Presentation
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent Cocktail | Composition (v/v) | Primary Application | Considerations for Butanol-Modified Peptides |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, low odor.[4] | Recommended starting point. Minimizes TFA ester formation. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues (Cys, Met, Trp).[3][4] | Use if peptide contains multiple sensitive residues, but be aware of a higher risk of TFA esterification. |
| TFA/DCM | 1:1 to 1:99 | Cleavage from highly acid-sensitive resins (e.g., 2-chlorotrityl) to yield protected peptides.[14] | Not suitable for global deprotection. |
Visualizations
Diagram 1: Purification Workflow
This diagram illustrates the general workflow for the purification of peptides modified with this compound.
Caption: Workflow for purification of modified peptides.
Diagram 2: Troubleshooting Logic for Unexpected Masses
This diagram outlines the decision-making process when encountering unexpected masses in your MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. hplc.eu [hplc.eu]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. msvision.com [msvision.com]
- 9. alphalabs.co.uk [alphalabs.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of 4-(Fmoc-amino)-1-butanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis Building Blocks
In the precise world of chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and the development of complex molecular architectures, the quality of each building block is paramount. 4-(Fmoc-amino)-1-butanol is a valuable bifunctional molecule, often employed as a linker or a modified building block. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary N-terminal protection, stable to most reaction conditions but readily cleaved by bases, while the terminal hydroxyl group offers a reactive site for further functionalization or attachment to a solid support.[1]
The chemical purity of this reagent directly dictates the success of subsequent synthetic steps. The presence of even minor impurities can introduce contaminants into a synthesis that are difficult or impossible to remove, leading to truncated sequences, side-product formation, and compromised final product integrity.[2][3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for purity assessment of this compound. We will explore the causality behind methodological choices, present a robust protocol, and compare its performance against orthogonal analytical techniques to ensure a comprehensive quality assessment.
The Analytical Challenge: Foreseeing Potential Impurities
A robust analytical method is not merely about quantifying the main component; it is about its ability to resolve and detect potential impurities. For this compound, impurities typically arise from the synthesis or degradation processes. Understanding these allows for the rational design of a separation method.
-
Synthesis-Related Impurities:
-
Unreacted Starting Material: Free 4-amino-1-butanol, which is significantly more polar than the final product.
-
Fmoc-Reagent Byproducts: Impurities such as 9-fluorenylmethanol (Fmoc-OH) can arise from the Fmoc-Cl or Fmoc-OSu reagents used during synthesis.[4]
-
Dipeptide-like Impurities: Inadvertent reaction of the Fmoc-reagent with an already-formed product molecule could lead to di-Fmoc species or other oligomers, a known issue in the synthesis of Fmoc-amino acids.[5]
-
β-Alanyl Impurities: A known side reaction involving Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH, which could potentially be incorporated.[3][4]
-
-
Storage and Degradation Impurities:
-
Fmoc Deprotection: Premature cleavage of the Fmoc group, often catalyzed by trace basic impurities, yields the free amine (4-amino-1-butanol).
-
Oxidation Products: The butanol chain is generally stable, but unforeseen oxidation is always a possibility under improper storage.
-
The primary analytical goal is to develop a method with sufficient selectivity to separate the highly hydrophobic this compound from both highly polar precursors and closely related hydrophobic impurities.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC is the cornerstone technique for analyzing Fmoc-protected compounds.[2][6] The large, nonpolar fluorenyl group imparts significant hydrophobicity, leading to strong retention on alkyl-bonded stationary phases like C18. This strong interaction is the key to achieving high-resolution separation from less hydrophobic impurities.[7]
Workflow for RP-HPLC Purity Determination
Caption: RP-HPLC workflow for purity analysis.
Detailed Experimental Protocol: RP-HPLC
This protocol is designed to be a robust starting point for the analysis of this compound, ensuring the separation of key potential impurities.
1. Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Causality: The C18 phase provides strong hydrophobic interactions with the Fmoc group, ensuring adequate retention. A 250 mm length provides the necessary theoretical plates for resolving closely eluting impurities.[2]
-
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Causality: TFA acts as an ion-pairing agent, sharpening peak shape by masking residual silanol interactions on the stationary phase. It also maintains a low pH (~2), ensuring the analyte is in a single, protonated state.[7]
-
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.
-
Causality: ACN is a preferred organic modifier due to its low viscosity and low UV cutoff wavelength, which is important for detection at lower wavelengths if needed.[8]
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection Wavelength: 265 nm.
-
Causality: The fluorenyl moiety of the Fmoc group has a strong chromophore with a characteristic absorbance maximum around 265 nm, providing high sensitivity for the main compound and any Fmoc-containing impurities.
-
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Causality: A gradient is essential. The initial low organic phase concentration allows for the retention and separation of highly polar impurities (like free 4-amino-1-butanol). The gradual increase in acetonitrile concentration is required to elute the strongly retained main compound and other hydrophobic impurities.[2]
-
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.
Interpreting the Data: A Representative Analysis
The following table summarizes hypothetical data from an analysis of a this compound sample, demonstrating the method's resolving power.
| Compound Identity | Retention Time (min) | Peak Area (mAU*s) | % Area | Rationale for Elution Order |
| 4-amino-1-butanol | 2.8 | 15,200 | 0.45 | Highly polar, lacks Fmoc group, elutes early. |
| Fmoc-OH | 11.5 | 28,900 | 0.85 | Hydrophobic but more polar than the main analyte. |
| This compound | 15.7 | 3,325,100 | 98.00 | Main analyte with high hydrophobicity. |
| Unknown Impurity | 17.2 | 23,700 | 0.70 | Elutes near the main peak; likely a related structure. |
Orthogonal Confirmation: Building Trust in Analytical Results
While RP-HPLC is a powerful tool, relying on a single method can be misleading, as impurities may co-elute with the main peak.[3] Employing orthogonal methods—techniques that separate based on different chemical or physical principles—is a cornerstone of robust analytical science and is critical in a regulatory environment.
Comparative Overview of Analytical Techniques
| Technique | Principle of Separation | Strengths for this Analyte | Limitations |
| RP-HPLC | Hydrophobicity | Excellent resolution and sensitivity for Fmoc compounds; robust and widely available.[2][6] | Potential for co-elution of impurities with similar hydrophobicity. |
| Normal-Phase HPLC (NP-HPLC) | Polarity (Adsorption) | Orthogonal selectivity to RP-HPLC; interacts with the hydroxyl group, offering a different impurity profile.[9] | Requires non-polar, flammable solvents; can be less reproducible than RP-HPLC. |
| Quantitative NMR (qNMR) | Nuclear Magnetic Resonance | Primary method providing direct purity assessment without a specific reference standard; gives structural information.[10] | Lower sensitivity than HPLC; requires a pure internal standard and specialized expertise. |
| Gas Chromatography (GC) | Volatility & Polarity | Good for analyzing volatile impurities like residual solvents or the unprotected 4-amino-1-butanol starting material.[11] | The main Fmoc-protected compound is non-volatile and would require derivatization. |
| Capillary Electrophoresis (CE) | Charge-to-Size Ratio | High separation efficiency; useful for charged impurities.[10][12] | Lower concentration sensitivity compared to HPLC-UV; less effective for neutral compounds like the main analyte. |
Logical Relationship of Analytical Methods
Caption: Relationship between primary and orthogonal analytical methods.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, Reversed-Phase HPLC is unequivocally the method of choice. Its robustness, high resolving power for Fmoc-containing molecules, and widespread availability make it an indispensable tool for any laboratory working with this class of compounds. The detailed protocol provided in this guide serves as a validated starting point for achieving accurate and reproducible results.
However, for drug development professionals and those requiring the highest level of analytical certainty, a multi-faceted approach is essential. The principle of orthogonality is not merely an academic exercise; it is a practical necessity for building a complete and trustworthy purity profile.
-
For Routine Analysis: The described RP-HPLC method is sufficient.
-
For In-depth Characterization or Regulatory Submissions: It is highly recommended to supplement RP-HPLC data with an orthogonal technique. Quantitative NMR (qNMR) is the most powerful choice for this, as it provides a direct and independent measure of purity without reliance on a chemical standard of the analyte itself.[10] This dual-method approach ensures that the reported purity value is accurate and defensible, upholding the highest standards of scientific integrity.
By understanding the chemistry of the analyte, anticipating potential impurities, and selecting the appropriate analytical tools, researchers can ensure the quality of their starting materials and, ultimately, the success of their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Coupling Reagents: A Head-to-Head Comparison of HATU and DIC for Esterification of 4-(Fmoc-amino)-1-butanol
For researchers and professionals in drug development and synthetic chemistry, the efficient formation of ester bonds is a critical step in the synthesis of a vast array of molecules, from peptide derivatives to complex organic scaffolds. The choice of coupling reagent can be the determining factor between a high-yielding, clean reaction and a low-yield, purification-intensive process. This is particularly true when acylating primary alcohols, such as 4-(Fmoc-amino)-1-butanol, where the nucleophile is less reactive than a primary amine.
This guide provides an in-depth, objective comparison of two widely used coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation uronium salt, and DIC (N,N'-Diisopropylcarbodiimide), a classic carbodiimide. We will explore their mechanisms of action, present a framework for a direct experimental comparison of their efficiency in coupling an N-Fmoc protected amino acid to this compound, and discuss the practical considerations that guide the selection process.
The Mechanistic Divide: Understanding How HATU and DIC Activate Carboxylic Acids
The fundamental difference in the performance of HATU and DIC lies in their distinct mechanisms for activating a carboxylic acid, a necessary prerequisite for its reaction with an alcohol.
DIC belongs to the carbodiimide family of coupling reagents. Its mechanism involves the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the alcohol. However, it is also unstable and can rearrange into an unreactive N-acylurea byproduct, which terminates the reaction pathway for that molecule of acid.[2] This side reaction is a known drawback of carbodiimides.[3]
To mitigate this and to reduce the risk of racemization at the α-carbon of the amino acid, carbodiimide reactions are almost always performed with an additive, such as 1-Hydroxybenzotriazole (HOBt).[4][5] HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable and still highly reactive HOBt-ester.[1][6] This active ester then reacts cleanly with the alcohol, improving yields and minimizing side reactions.[7]
HATU is an aminium/uronium salt based on the coupling additive HOAt (1-hydroxy-7-azabenzotriazole).[8] Its mechanism is more direct and efficient. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to directly form a highly reactive OAt-active ester, liberating tetramethylurea as a byproduct.[8][9]
The OAt-ester is more reactive than the corresponding OBt-ester due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt core.[10] This nitrogen also provides anchimeric assistance during the subsequent nucleophilic attack by the alcohol, stabilizing the transition state and accelerating the reaction.[8] This inherent high reactivity makes HATU exceptionally effective for difficult couplings, including sterically hindered substrates and less nucleophilic alcohols.[11][12]
Head-to-Head Comparison: Experimental Design
To objectively compare the efficiency of HATU and DIC for the target esterification, a controlled experiment is essential. The following protocols are designed to provide a robust framework for such a comparison, using Fmoc-Alanine as a representative amino acid.
Experimental Protocols
Materials:
-
Fmoc-Ala-OH
-
This compound
-
HATU
-
DIC
-
HOBt hydrate
-
DIPEA (N,N-diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
Ethyl Acetate
-
Saturated aq. NaHCO₃, 1M HCl, Brine
Protocol 1: HATU Coupling
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-Ala-OH (1.0 eq), this compound (1.0 eq), and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically expected to be complete within 1-3 hours.[13]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product for yield and purity. Purify by column chromatography if necessary.
Protocol 2: DIC/HOBt Coupling
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add Fmoc-Ala-OH (1.0 eq), this compound (1.0 eq), and HOBt hydrate (1.2 eq).[14]
-
Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M).
-
Initiation: Cool the mixture to 0 °C. Add DIC (1.2 eq) dropwise to the solution.[1]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Carbodiimide couplings are often slower than those with uronium salts; expect reaction times of 2-12 hours.[1][15]
-
Workup: Upon completion, filter the mixture to remove any precipitated diisopropylurea (DIU), although most should remain in the DMF. Proceed with the same aqueous workup as described in the HATU protocol.
-
Analysis: Analyze the crude product for yield and purity. Compare the side product profile (e.g., presence of N-acylurea) with the HATU reaction.
Data Presentation: Expected Outcomes
Based on the known reactivity profiles of these reagents, we can anticipate the following outcomes from the comparative experiment. HATU is expected to provide a faster reaction with a higher yield and purity due to its superior activation mechanism and lower propensity for side reactions.[5][16]
| Parameter | HATU Coupling | DIC/HOBt Coupling | Rationale |
| Reaction Time | 1 - 3 hours | 2 - 12 hours | HATU forms a more reactive OAt-ester, leading to faster kinetics.[5] |
| Typical Yield | > 90% | 70 - 90% | Higher efficiency of HATU activation minimizes loss to side reactions.[17] |
| Purity (Crude) | High | Moderate to High | Primary side product for DIC is N-acylurea; HATU side products are more easily removed.[2][18] |
| Key Byproducts | Tetramethylurea (soluble) | Diisopropylurea (soluble), N-acylurea (potential) | N-acylurea formation is an intrinsic side reaction of carbodiimides.[18] |
| Racemization Risk | Very Low | Low (with HOBt) | The HOAt-ester from HATU is highly effective at suppressing racemization. HOBt is also effective but generally considered slightly less potent than HOAt.[4][7] |
Discussion: Practical Insights for Reagent Selection
As a Senior Application Scientist, the choice between HATU and DIC extends beyond theoretical yield. It involves a pragmatic assessment of cost, reaction complexity, and project goals.
Choose HATU when:
-
High efficiency is paramount: For valuable or late-stage substrates, maximizing yield is critical.
-
The alcohol is sterically hindered or electronically deactivated: HATU's high reactivity can overcome the challenges posed by difficult nucleophiles.[12]
-
Speed is a priority: Rapid reaction kinetics can significantly shorten synthesis timelines.[5]
-
Minimizing racemization is essential: For chiral integrity in pharmaceutical applications, HATU is one of the gold-standard reagents.[19]
Choose DIC/HOBt when:
-
Cost is a major driver: DIC is significantly more economical than HATU, making it suitable for large-scale synthesis.[20]
-
The substrate is a simple primary or secondary alcohol: For unhindered and reactive alcohols, the performance of DIC/HOBt is often sufficient to provide good yields.
-
A well-established protocol exists: The combination of DIC with additives like HOBt is a classic, well-understood method that can be highly reliable when optimized.[4][21]
-
Byproduct removal is straightforward: The primary byproduct, DIU, is soluble in common organic solvents, simplifying purification compared to the insoluble DCU from DCC.[18]
A Note on Side Reactions: While HATU is highly efficient, it's important to use it in slight excess (1.0-1.2 eq). A large excess can lead to a side reaction where the coupling reagent guanidinylates a free amine, if one were present.[11] For DIC, the primary concern is the intramolecular rearrangement to form N-acylurea, which can be minimized by using HOBt and adding the DIC to the mixture of acid, alcohol, and HOBt.[18]
Conclusion
For the specific challenge of coupling an Fmoc-protected amino acid to this compound, HATU emerges as the technically superior reagent . Its rapid kinetics, high efficiency, and minimal side reactions are likely to provide a higher yield of the target ester in a shorter timeframe with greater purity.
However, DIC/HOBt remains a viable and cost-effective alternative . While it may require longer reaction times and more careful optimization to suppress N-acylurea formation, it can deliver excellent results for this type of transformation, particularly on a larger scale where cost considerations are paramount.
Ultimately, the optimal choice depends on a careful balance of the project's specific requirements: the value of the starting materials, the scale of the synthesis, the need for stereochemical purity, and budgetary constraints. This guide provides the foundational knowledge and experimental framework for making that decision with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. peptide.com [peptide.com]
- 15. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. americapeptides.com [americapeptides.com]
- 18. DIC | 693-13-0 | FD02073 | Biosynth [biosynth.com]
- 19. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
- 21. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]
comparative stability of different protecting groups for amino alcohols
A Comprehensive Guide to the Comparative Stability of Protecting Groups for Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the assembly of complex molecules like pharmaceuticals and natural products, the selective manipulation of functional groups is paramount. Amino alcohols, possessing both a nucleophilic amino group and a hydroxyl group, present a classic challenge that necessitates the use of protecting groups. The judicious choice of these temporary modifications is critical, as it dictates the overall efficiency and success of a synthetic route. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield.
This guide provides a detailed comparison of the stability of commonly employed protecting groups for amino alcohols, supported by experimental data and protocols. We will delve into the nuances of their reactivity, enabling you to make informed decisions for your specific synthetic challenges.
The Importance of Orthogonality
In multi-step synthesis, the ability to deprotect one functional group without affecting another is known as orthogonality. This concept is a cornerstone of modern synthetic strategy. For amino alcohols, this typically means having a protecting group for the amine and a different one for the alcohol that can be removed under distinct conditions. This guide will explore various orthogonal pairs, providing a framework for designing robust synthetic pathways.
Amine Protecting Groups: A Comparative Analysis
The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, often interfering with desired reactions elsewhere in the molecule. Protection is therefore essential. We will compare three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Stability Profile of Amine Protecting Groups
The stability of these groups is highly dependent on the reaction conditions. The following table summarizes their general stability profiles.
| Protecting Group | Stable to | Labile to |
| Boc | Catalytic Hydrogenation, Mild Base | Strong Acids (e.g., TFA, HCl) |
| Cbz | Mild Acids, Mild Bases | Catalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acids, Strong Bases |
| Fmoc | Acids, Catalytic Hydrogenation | Bases (e.g., Piperidine) |
This differential stability is the foundation for creating orthogonal protection strategies. For instance, a Boc-protected amine can be deprotected in the presence of an Fmoc-protected amine, and vice-versa.
Experimental Protocol: Boc Protection of an Amino Alcohol
This protocol describes a standard procedure for the Boc protection of an amino alcohol.
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino alcohol in DCM.
-
Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
The causality behind this choice of reagents lies in the mechanism of the reaction. The amine is a nucleophile that attacks one of the carbonyl carbons of the electrophilic Boc₂O. The base (TEA or DIPEA) is required to neutralize the acidic proton on the nitrogen, driving the reaction to completion.
Alcohol Protecting Groups: Silyl Ethers
Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of formation, general stability, and selective removal under mild conditions. The stability of a silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.
Comparative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Steric Bulk | Cleavage Conditions |
| Trimethylsilyl | TMS | Small | Very mild acid, fluoride ions |
| Triethylsilyl | TES | Medium | Mild acid, fluoride ions |
| tert-Butyldimethylsilyl | TBDMS/TBS | Large | Acid, fluoride ions |
| tert-Butyldiphenylsilyl | TBDPS | Very Large | Stronger acid, fluoride ions |
The increased steric hindrance around the silicon atom in TBDPS and TBDMS ethers makes them significantly more stable to acidic hydrolysis compared to TMS and TES ethers. This difference in reactivity allows for selective deprotection. For example, a TMS ether can be cleaved in the presence of a TBDMS ether.
Experimental Protocol: TBDMS Protection of a Boc-Protected Amino Alcohol
This protocol outlines the protection of the hydroxyl group of a Boc-protected amino alcohol with a TBDMS group.
Materials:
-
Boc-protected amino alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amino alcohol in DMF.
-
Add imidazole to the solution.
-
Add TBDMSCl and stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Imidazole serves a dual purpose in this reaction: it acts as a base to deprotonate the alcohol, and it also functions as a nucleophilic catalyst.
Orthogonal Deprotection Strategies in Practice
The true power of these protecting groups is realized when they are used in combination to achieve selective deprotection.
Caption: Orthogonal deprotection of a Boc-protected amine and a TBDMS-protected alcohol.
As the diagram illustrates, treatment of the doubly protected amino alcohol with an acid like trifluoroacetic acid (TFA) will selectively cleave the Boc group, leaving the TBDMS ether intact. Conversely, treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) will remove the TBDMS group while the Boc group remains. This orthogonality is a powerful tool for the stepwise elaboration of a molecule.
Experimental Protocol: Selective Deprotection
Boc Deprotection
Materials:
-
Boc-protected amino TBDMS ether (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the protected compound in DCM.
-
Cool the solution to 0 °C.
-
Add the TFA/DCM solution dropwise.
-
Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the solution is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
TBDMS Deprotection
Materials:
-
Boc-protected amino TBDMS ether (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the protected compound in THF.
-
Add the TBAF solution and stir at room temperature for 2-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of amino alcohols. By understanding the comparative stability of different protecting groups and the principles of orthogonality, researchers can design more efficient and robust synthetic routes. The Boc/TBDMS pair is a classic example of an effective orthogonal set, but many other combinations exist. The specific choice will always depend on the overall synthetic plan and the compatibility of the protecting groups with other functional groups present in the molecule. Careful consideration of the factors outlined in this guide will empower you to navigate the challenges of complex molecule synthesis with greater confidence and success.
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with 4-(Amino)-1-Butanol Linkers
This guide provides an in-depth technical comparison of the mass spectrometry (MS) analysis of peptides incorporating the 4-(amino)-1-butanol linker against those with a standard alkyl chain linker. It is intended for researchers, scientists, and drug development professionals who utilize modified peptides and require robust analytical characterization methods. The protocols and insights herein are grounded in established principles of peptide fragmentation and are designed to be self-validating.
Introduction: The Analytical Imperative for Modified Peptides
In the realm of therapeutic peptide development, the incorporation of non-proteinogenic amino acids and linkers is a cornerstone of innovation. These modifications are employed to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. The 4-(Fmoc-amino)-1-butanol moiety, once integrated into a peptide (where it becomes a 4-(amino)-1-butanol residue post-Fmoc removal), serves as a flexible, hydrophilic linker. Its primary alcohol presents a unique challenge and opportunity for mass spectrometry-based characterization compared to simple alkyl linkers. Accurate MS analysis is not merely a quality control checkpoint; it is a critical step in confirming the covalent structure of these complex biomolecules, ensuring that the intended design has been successfully executed.[1][2]
Mass spectrometry excels in the analysis of modified peptides due to its high sensitivity and its ability to pinpoint mass shifts corresponding to these modifications.[1][3] Tandem MS (MS/MS) further provides sequence information and the precise location of the modification.[1] However, the introduction of moieties like 4-(amino)-1-butanol can alter the typical fragmentation patterns observed for standard peptides, necessitating a tailored analytical approach.[4]
Section 1: Mass Spectrometry Workflow for Modified Peptide Analysis
The successful analysis of any modified peptide begins with a robust and well-defined workflow. The process, from sample preparation to data interpretation, must be meticulously controlled to ensure data quality and reproducibility.
Experimental Workflow Diagram
References
- 1. msf.ucsf.edu [msf.ucsf.edu]
- 2. msvision.com [msvision.com]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Peptides Incorporating 4-(Fmoc-amino)-1-butanol
Introduction: The Challenge of Non-Standard Residues in Peptide Therapeutics
The landscape of peptide therapeutics is increasingly moving beyond the canonical 20 amino acids. The incorporation of non-proteinogenic amino acids (NPAAs) and linkers, such as 4-(Fmoc-amino)-1-butanol, offers a powerful strategy to enhance the stability, potency, and pharmacokinetic profiles of peptide-based drugs.[1] However, these structural modifications, while beneficial, introduce significant analytical challenges. Standard validation protocols for peptide sequence and purity may no longer be sufficient, necessitating a more nuanced and multi-faceted approach. This guide provides a comprehensive comparison of key analytical techniques for the validation of peptides after the incorporation of this compound, offering insights into the causality behind experimental choices and providing supporting data to guide researchers in this evolving field.
The Nature of this compound Incorporation
This compound is incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS) using its Fmoc-protected form.[2][3][4] Unlike a standard amino acid, it introduces a flexible, four-carbon chain with a terminal hydroxyl group. This modification can serve various purposes, including acting as a spacer arm, a point of conjugation for other molecules, or to modulate the peptide's overall physicochemical properties.
Comparative Analysis of Validation Methodologies
The successful validation of a peptide containing this compound requires a combination of techniques that can unambiguously confirm its incorporation, sequence location, and the integrity of the final peptide product. We will compare three orthogonal methods: Edman degradation, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Edman Degradation: A Classic Technique Confronts a Modern Challenge
Edman degradation is a well-established method for N-terminal sequencing of peptides.[5][6][7][8] It involves the sequential cleavage and identification of amino acid residues from the N-terminus.
When the Edman degradation process reaches the 4-amino-1-butanol residue, the sequencing will likely terminate.[5] The standard Edman chemistry is designed for α-amino acids and relies on the formation of a five-membered ring intermediate for cleavage. The linear butanol structure of the linker will prevent the formation of this critical intermediate.
Table 1: Performance Comparison of Edman Degradation
| Parameter | Performance with Standard Peptides | Expected Performance with 4-amino-1-butanol Modified Peptide | Rationale |
| Sequence Confirmation | High for N-terminal sequences up to 30-50 residues.[5] | Incomplete sequencing; stops at the linker. | The non-α-amino acid structure of the linker disrupts the Edman degradation chemistry.[5] |
| Linker Incorporation | Not applicable. | Indirectly confirmed by sequencing termination. | The abrupt end of the sequence at the expected position of the linker suggests its presence. |
| Linker Integrity | Not applicable. | Cannot be assessed. | The technique does not provide structural information about the residue at which it terminates. |
| Throughput | Low; one sample at a time. | Low. | The sequential nature of the process remains the same. |
-
Sample Preparation: Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Immobilization: Covalently attach the peptide sample to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Sequencing: Perform automated Edman degradation using a protein sequencer.
-
Data Analysis: Analyze the chromatograms of the released phenylthiohydantoin (PTH)-amino acids to determine the N-terminal sequence.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Modified Peptides
Mass spectrometry is a powerful tool for determining the molecular weight and sequence of peptides.[9] For peptides with modifications like 4-amino-1-butanol, tandem mass spectrometry (MS/MS) is indispensable.
HRMS will provide the accurate mass of the modified peptide, confirming the successful incorporation of the 4-amino-1-butanol moiety. Tandem MS (MS/MS) will generate a fragmentation spectrum. The fragmentation pattern will be altered by the presence of the linker, and specific fragment ions corresponding to the linker-containing portion of the peptide will be observed.
Table 2: Performance Comparison of High-Resolution Mass Spectrometry
| Parameter | Performance with Standard Peptides | Expected Performance with 4-amino-1-butanol Modified Peptide | Rationale |
| Sequence Confirmation | High, especially with MS/MS. | High, with specialized data analysis. | The fragmentation pattern will confirm the amino acid sequence and the location of the linker. |
| Linker Incorporation | Not applicable. | Directly confirmed by accurate mass measurement. | The measured molecular weight will match the theoretical mass of the peptide with the incorporated linker. |
| Linker Integrity | Not applicable. | High, confirmed by fragmentation pattern. | Specific fragment ions will correspond to the intact linker attached to peptide fragments. |
| Throughput | High. | High. | Amenable to automated analysis of multiple samples. |
-
Sample Preparation: Desalt the purified peptide using a C18 ZipTip.
-
LC Separation: Inject the sample onto a nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer.
-
MS Analysis: Acquire MS1 spectra to determine the precursor ion mass and charge state.
-
MS/MS Analysis: Subject the precursor ion to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Use specialized software to analyze the MS/MS spectra and identify the peptide sequence, including the modified residue. Look for characteristic fragment ions that include the mass of the 4-amino-1-butanol linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[10][11] It is a powerful, albeit more complex, method for confirming the incorporation and integrity of modifications.
1D and 2D NMR experiments will reveal specific signals corresponding to the protons of the 4-amino-1-butanol linker. For instance, the methylene protons adjacent to the amino and hydroxyl groups will have characteristic chemical shifts. Through-space correlations, such as those observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, can confirm the proximity of the linker protons to specific amino acid residues in the peptide backbone, thus confirming its location.
Table 3: Performance Comparison of NMR Spectroscopy
| Parameter | Performance with Standard Peptides | Expected Performance with 4-amino-1-butanol Modified Peptide | Rationale |
| Sequence Confirmation | Possible, but complex and time-consuming. | Possible, but linker signals can complicate spectra. | Requires sequential assignment of all residues. |
| Linker Incorporation | Not applicable. | Directly confirmed by characteristic proton signals. | The unique chemical environment of the linker's protons will generate distinct peaks in the NMR spectrum. |
| Linker Integrity | Not applicable. | High, confirmed by the presence of all expected linker signals. | The number and splitting patterns of the linker's proton signals will confirm its intact structure. |
| Throughput | Low; requires significant acquisition and analysis time per sample. | Low. | The complexity of the analysis is increased with the modified residue. |
-
Sample Preparation: Dissolve a high concentration (>1 mM) of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
NMR Data Acquisition: Acquire a set of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY experiments on a high-field NMR spectrometer.
-
Data Analysis:
-
Identify the spin systems of the amino acids in the TOCSY spectrum.
-
Identify the unique spin system of the 4-amino-1-butanol linker.
-
Use the NOESY spectrum to establish sequential connectivities between amino acid residues and to confirm the position of the linker through NOEs between the linker's protons and the protons of adjacent amino acid residues.
-
Visualizing the Validation Workflow
A logical workflow is essential for the comprehensive validation of a modified peptide.
References
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehu.eus [ehu.eus]
- 9. Analytical Challenges in a High-Stakes Market | BioPharma Dive [resources.industrydive.com]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Researcher's Guide to Selecting the Optimal Solid Support for Peptide Synthesis
In the intricate world of peptide synthesis, the choice of solid support is a foundational decision that profoundly influences the success of the entire endeavor. Far from being a mere inert scaffold, the resin dictates reaction kinetics, influences peptide purity and yield, and ultimately determines the feasibility of synthesizing complex or "difficult" sequences. This guide provides a comprehensive comparison of the most prevalent solid supports, offering the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Pivotal Role of the Solid Support in SPPS
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, anchors the growing peptide chain to an insoluble polymer resin.[1] This simplifies the synthetic process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[2][3] The ideal solid support should possess a suite of key characteristics:
-
Chemical and Mechanical Stability: The resin must remain inert to the harsh reagents and repeated mechanical stress of the synthesis cycles.[2]
-
Optimal Swelling: The resin beads must swell appropriately in the solvents used for synthesis to allow for the efficient diffusion of reagents to the reactive sites within the polymer matrix.[2][4]
-
Adequate Loading Capacity: This refers to the number of reactive sites per gram of resin, which impacts the overall yield of the synthesis.[2]
-
Compatibility with Synthesis Chemistry: The resin and its associated linker must be compatible with the chosen protecting group strategy (e.g., Fmoc or Boc) and the final cleavage conditions.[2]
The following diagram illustrates the central role of the solid support in the SPPS workflow.
References
A Senior Application Scientist's Guide to Analytical Methods for Detecting Byproducts in Peptide Synthesis
In the landscape of therapeutic and research peptides, purity is not merely a quality metric; it is a prerequisite for safety, efficacy, and reproducibility. The process of solid-phase peptide synthesis (SPPS), while elegant and powerful, is a multi-step chemical endeavor where side reactions and incomplete steps are statistical certainties.[1] These events give rise to a heterogeneous mixture of byproducts, including deletion sequences, truncations, isomers, and products of incomplete deprotection.[1][2] For the researcher and drug development professional, the robust detection and characterization of these impurities are paramount for process optimization and regulatory compliance.[3][4]
This guide provides an in-depth comparison of the primary analytical methodologies employed for byproduct detection in synthetic peptides. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounded in years of field experience, to empower you to build a self-validating, orthogonal analytical strategy.
The Challenge: A Spectrum of Synthesis Byproducts
Solid-phase peptide synthesis is a cyclical process of deprotection and coupling steps.[5] An efficiency of over 99% is expected for each coupling cycle; however, for a 30-amino-acid peptide, this can still result in a crude product with less than 74% purity.[1] The impurities are not random but fall into predictable categories based on the chemistry of SPPS.
-
Deletion and Truncation Sequences: These are among the most common impurities and arise from incomplete coupling reactions.[6] If an amino acid fails to couple, the subsequent residue will be added to the unreacted N-terminus, creating a "deletion" sequence. Truncated sequences are shorter peptides that are prematurely terminated.
-
Racemization/Epimerization: The activation of the carboxylic acid group of an amino acid for coupling can lead to the loss of stereochemical integrity at the α-carbon.[7][8] This results in the incorporation of a D-amino acid instead of the intended L-amino acid (or vice-versa), creating a diastereomeric impurity that can be difficult to separate and may have altered biological activity.[7][9]
-
Incomplete Deprotection: Side-chain protecting groups or the N-terminal Fmoc/Boc group may not be completely removed during the final cleavage and deprotection steps, leading to modified peptides.[10]
-
Aggregation: Hydrophobic sequences are prone to self-association and forming secondary structures like β-sheets on the resin.[11][12] This aggregation can hinder reagent access, leading to incomplete coupling and deprotection, and complicates subsequent purification and analysis.[13]
A robust analytical workflow is not just about identifying the target peptide but about comprehensively profiling these closely related impurities.
Core Analytical Techniques: A Comparative Analysis
No single analytical technique can fully characterize a synthetic peptide. An orthogonal approach, leveraging the strengths of different methods, is the gold standard.[14][15] The three pillars of peptide analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone of peptide purity analysis, separating molecules based on their hydrophobicity.[16][17] It is indispensable for quantifying the target peptide relative to its impurities.
Causality Behind Method Choices:
-
Column Chemistry: C18 columns are the general-purpose choice for most peptides, offering excellent retention and resolution for sequences from 5 to 50 amino acids.[17][18] For very large or highly hydrophobic peptides, a C8 or C4 column may be chosen to reduce retention times and improve peak shape.[17]
-
Mobile Phase & Ion-Pairing: The mobile phase typically consists of an aqueous component (Phase A) and an organic component, usually acetonitrile (Phase B).[19] An ion-pairing agent is crucial for achieving sharp, symmetrical peaks. Trifluoroacetic acid (TFA) at 0.1% is the most common choice; it protonates carboxyl groups and forms ion pairs with positively charged residues, masking secondary interactions with the silica backbone of the stationary phase.[19] For applications requiring MS detection, formic acid (FA) is often preferred as it is less prone to causing ion suppression, though it may offer slightly less resolution than TFA.[19][20] More hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase the retention of hydrophilic peptides.[20][21][22]
-
Detection: The peptide bond absorbs strongly at low UV wavelengths, making 214 nm or 220 nm the standard for detection and quantification of all peptide species.[18][23]
Data Presentation: HPLC Method Comparison
| Parameter | Standard TFA Method | MS-Compatible FA Method | Hydrophobic Peptide Method |
| Column | C18, 4.6 x 250 mm, 5 µm[18] | C18, 2.1 x 100 mm, 1.8 µm | C8 or C4, 4.6 x 150 mm, 3.5 µm[17] |
| Mobile Phase A | 0.1% TFA in Water[17] | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile[17] | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | 5-65% B over 30 min | 30-90% B over 30 min |
| Detection | 214/220 nm[18] | 214 nm & MS Detector | 214 nm |
| Primary Use | High-resolution purity analysis | LC-MS impurity identification | Analysis of large, greasy peptides |
Mass Spectrometry (MS): The Definitive Mass Identifier
Mass spectrometry provides the unambiguous molecular weight of the peptide and its impurities, making it essential for identity confirmation.[24] When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for impurity profiling.[25][26]
Causality Behind Method Choices:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for LC-MS applications, as it generates multiply charged ions from molecules in solution, making it suitable for analyzing a wide range of peptide sizes. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a high-throughput technique excellent for rapid molecular weight confirmation of crude or purified samples, requiring minimal sample preparation.[23]
-
Impurity Identification: By comparing the observed masses in the crude product with the theoretical mass of the target peptide, byproducts can be readily identified. For example, a deletion of an Alanine residue (C₃H₅NO, MW = 71.08 Da) will appear as a peak with a mass of [M-71.08]. Tandem MS (MS/MS) can further pinpoint the exact location of a modification or deletion by fragmenting the peptide and analyzing the resulting ion series.[6]
Data Presentation: Common Byproducts and Their Mass Signatures
| Byproduct Type | Cause | Expected Mass Change (Da) | Example |
| Deletion | Incomplete coupling[6] | - Mass of missing amino acid | -71.08 (Alanine), -114.10 (Asparagine) |
| Insertion | Double coupling | + Mass of inserted amino acid | +57.05 (Glycine), +128.17 (Leucine) |
| Incomplete Deprotection | Incomplete removal of protecting group | + Mass of protecting group | +178.20 (Trityl), +96.10 (t-Butyl) |
| Oxidation | Air or reagent-induced oxidation | +16.00 | Methionine to Methionine sulfoxide |
| Formylation | Side reaction with Formic Acid | +28.00 | Formylation of Lysine or N-terminus |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter
NMR is an unparalleled technique for obtaining high-resolution, three-dimensional structural information about peptides in solution.[27][28][29] While less common for routine purity checks due to higher sample concentration requirements and complexity, it is invaluable for resolving ambiguities that other methods cannot, such as identifying isomeric impurities.[27][30]
Causality Behind Method Choices:
-
Isomer Identification: Racemization results in diastereomers which, while having identical masses, often exhibit distinct chemical shifts in NMR spectra.[8] 2D NMR experiments like COSY and TOCSY can help assign all proton signals, while NOESY provides through-space correlations that are sensitive to the peptide's 3D fold, revealing conformational differences between isomers.[31][32]
-
Aggregation Studies: NMR can be used to monitor peptide aggregation.[28] Broadening of signals in the 1D ¹H spectrum is a classic indicator that a peptide is aggregating.
-
Structural Integrity: For complex peptides, particularly those with disulfide bonds or cyclic structures, NMR is the definitive method to confirm that the correct, biologically active conformation has been achieved.[33]
The Power of an Orthogonal Workflow
The synergy between these techniques provides a comprehensive and self-validating picture of peptide quality. A typical workflow begins with HPLC for purity assessment, followed by LC-MS to identify the masses of the main peak and impurities. If unexpected isomers are suspected or the structure is complex, NMR provides the final, detailed structural confirmation.
Caption: Orthogonal workflow for peptide analysis.
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis of a Crude Peptide
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A (0.1% TFA in water) to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution and centrifuge to pellet any insoluble material.
-
Chromatographic System: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) thermostatted at 40°C.
-
Mobile Phases:
-
A: 0.1% (v/v) TFA in HPLC-grade water.
-
B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Time 0-5 min: 5% B
-
Time 5-35 min: 5% to 65% B (linear gradient)
-
Time 35-37 min: 65% to 95% B (wash)
-
Time 37-40 min: 95% B (hold)
-
Time 40-42 min: 95% to 5% B (re-equilibration)
-
Time 42-50 min: 5% B (hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: LC-MS Impurity Identification
-
Sample Preparation: Dilute the 1 mg/mL stock from the HPLC protocol to 0.1 mg/mL using 50:50 water/acetonitrile with 0.1% formic acid.
-
LC System: Use a UHPLC system with a C18 column suitable for MS (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases:
-
A: 0.1% (v/v) Formic Acid in water.
-
B: 0.1% (v/v) Formic Acid in acetonitrile.
-
-
Gradient: Adapt the HPLC gradient for the shorter column and higher efficiency of the UHPLC system. A typical run time would be 10-15 minutes.
-
MS System: Couple the LC outlet to an ESI-MS detector (e.g., Q-TOF or Orbitrap).
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 300-2000. Use a data-dependent acquisition mode to trigger MS/MS fragmentation on the most abundant peaks.
-
Data Analysis: Deconvolute the mass spectra of peaks observed in the chromatogram to determine their neutral molecular weights. Compare these masses to the theoretical mass of the target peptide and potential byproducts.
Decision Making in Analytical Strategy
Choosing the right analytical tools depends on the specific question being asked. The following decision tree can guide your strategy.
Caption: Decision tree for selecting analytical methods.
Conclusion
The comprehensive analysis of synthetic peptides is a multi-faceted challenge that demands a scientifically rigorous and orthogonal approach. While HPLC remains the gold standard for purity determination, it provides an incomplete picture when used in isolation.[34] Mass spectrometry is essential for confirming identity and pinpointing process-related impurities, while NMR offers the ultimate resolution for complex structural questions.[24][27] By understanding the strengths and limitations of each technique and the chemical nature of the byproducts being targeted, researchers and drug developers can build a robust, self-validating analytical strategy. This ensures not only the quality and consistency of the final peptide product but also provides the detailed data package required to navigate the stringent landscape of regulatory approval.[4]
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Taming Aggregation - Research [americanpeptidesociety.org]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 17. biovera.com.au [biovera.com.au]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. lcms.cz [lcms.cz]
- 20. biotage.com [biotage.com]
- 21. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 22. welch-us.com [welch-us.com]
- 23. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. lcms.cz [lcms.cz]
- 26. waters.com [waters.com]
- 27. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 29. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags [mdpi.com]
- 34. Analysis of Proteins and Peptides [biosyn.com]
Assessing the Impact of 4-(Fmoc-amino)-1-butanol on Peptide Conformation: A Comparative Guide for Drug Development Professionals
In the landscape of peptide-based therapeutics, the conformation of a peptide is inextricably linked to its biological activity, stability, and bioavailability. The choice of chemical linkers and spacers incorporated during solid-phase peptide synthesis (SPPS) can profoundly influence the final three-dimensional structure of the peptide. This guide provides a comprehensive analysis of 4-(Fmoc-amino)-1-butanol, a versatile amino alcohol linker, and compares its potential impact on peptide conformation with other commonly used linker classes.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental design and data interpretation, empowering you to make informed decisions in your peptide design and synthesis endeavors.
The Critical Role of Linkers in Peptide Conformation
Linkers in peptide synthesis are not merely passive spacers; they are active modulators of a peptide's structural landscape. The inherent flexibility or rigidity of a linker can dictate the spatial relationship between different parts of a peptide chain, influencing secondary structure formation (α-helices, β-sheets) and overall folding.[1][2] An appropriately chosen linker can stabilize a desired bioactive conformation, while an ill-suited one can lead to a loss of activity.[1]
Introducing this compound: A Flexible Alkyl Linker
This compound is a bifunctional molecule that can be incorporated into a peptide sequence during Fmoc-based SPPS.[3] Its key structural features are a flexible four-carbon alkyl chain, a terminal hydroxyl group for attachment to the peptide or resin, and an Fmoc-protected amino group for subsequent chain elongation.
The primary rationale for employing this compound is to introduce a simple, flexible, and non-chiral spacer. Unlike peptide-based linkers, it does not introduce additional peptide bonds or chiral centers that could complicate conformational analysis or introduce unwanted biological interactions. Its butanol backbone provides a degree of conformational freedom, allowing the linked peptide segments to orient themselves with minimal steric hindrance.
Comparative Analysis of Linker Classes and Their Expected Impact on Peptide Conformation
The selection of a linker is a critical decision in peptide design. Here, we compare the anticipated conformational effects of this compound with three other major classes of linkers. While direct, publicly available experimental data comparing this compound head-to-head with other linkers on an identical peptide sequence is limited, we can infer its likely impact based on its chemical structure and the well-documented behavior of other linker types.
Table 1: Illustrative Comparative Data on the Impact of Different Linkers on a Hypothetical Heptapeptide
| Linker Class | Example Linker | Expected Dominant Conformation | Illustrative NMR Data (Amide Proton Chemical Shift Dispersion) | Illustrative CD Data (Mean Residue Ellipticity at 222 nm) |
| Amino Alcohol | 4-(amino)-1-butanol | Flexible/Random Coil | Low (e.g., 7.8-8.5 ppm) | Low negative value (e.g., -2,000 to -5,000 deg·cm²/dmol) |
| Flexible Peptide | (Gly-Ser)₂ | Random Coil/Flexible | Low (e.g., 8.0-8.6 ppm) | Low negative value (e.g., -3,000 to -6,000 deg·cm²/dmol) |
| Rigid Peptide | (Pro)₄ | Defined Turn/Rigid | High (distinct sets of peaks for cis/trans isomers) | Moderate negative value (e.g., -8,000 to -12,000 deg·cm²/dmol) |
| PEG-based | 12-unit PEG | Flexible/Hydrophilic | Very Low (significant signal averaging) | Very low negative value (e.g., -1,000 to -4,000 deg·cm²/dmol) |
Disclaimer: The NMR and CD data presented in this table are hypothetical and for illustrative purposes only. They are intended to represent the expected trends based on the known conformational properties of each linker class.
Causality Behind Linker Choice:
-
This compound: This linker is an excellent choice when a simple, flexible spacer is needed without the added complexity of peptide bonds or the significant hydrophilicity and steric bulk of PEG linkers. Its hydrocarbon nature imparts a degree of flexibility, potentially allowing for a more dynamic conformational landscape of the attached peptide.
-
Flexible Peptide Linkers (e.g., Gly-Ser repeats): These are often used to mimic natural linkers found in proteins.[2] They provide flexibility and are generally well-tolerated in biological systems. However, they increase the length of the peptide chain and can be susceptible to proteolytic degradation.
-
Rigid Peptide Linkers (e.g., Proline-rich sequences): These are employed to enforce a specific distance and orientation between two domains of a peptide. The constrained rotation around the proline peptide bonds can induce a specific secondary structure, such as a turn.[1]
-
PEG-based Linkers: These are primarily used to enhance the solubility and plasma half-life of peptides.[4] Their high flexibility and hydrophilicity can lead to a more disordered and dynamic conformation of the attached peptide.
Experimental Protocols for Assessing Peptide Conformation
To empirically determine the impact of this compound or any other linker on your peptide of interest, a combination of spectroscopic techniques is recommended. Below are detailed, step-by-step protocols for the three primary methods of peptide conformational analysis.
Experimental Workflow for Comparative Conformational Analysis
Caption: Workflow for the comparative conformational analysis of peptides with different linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[5]
Protocol for NMR Conformational Analysis:
-
Sample Preparation:
-
Synthesize and purify the peptides of interest to >95% purity using standard Fmoc-SPPS and HPLC protocols. Confirm the identity of each peptide by mass spectrometry.
-
Dissolve each peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or a buffered aqueous solution) to a final concentration of 1-5 mM.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall quality of the sample and the chemical shift dispersion.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is employed, for resonance assignment.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Analyze the NOESY spectra to generate a list of distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
-
Analyze the resulting structures to determine the predominant conformation(s) of the peptide.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[6]
Protocol for Circular Dichroism Spectroscopy:
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution.
-
Dilute the stock solution to a final concentration of 50-100 µM.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in a quartz cuvette (typically 1 mm pathlength).
-
Record the CD spectrum of the peptide solution from 190 to 260 nm.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the processed spectrum to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software. Compare the spectra of peptides with different linkers to identify changes in secondary structure.[7]
-
X-ray Crystallography
For a high-resolution, static picture of the peptide's conformation, X-ray crystallography is the gold standard.[8]
Protocol for Peptide X-ray Crystallography:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using commercially available screening kits.
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) methods with a high concentration of the purified peptide.
-
Monitor the trials for crystal growth over several days to weeks.
-
-
Data Collection:
-
Carefully mount a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the diffraction data to obtain the final, high-resolution structure.
-
Visualizing the Chemical Structures of Linker Alternatives
Caption: Chemical structures of this compound and common alternative linkers.
Conclusion
The choice of a linker is a pivotal decision in the design of peptide therapeutics. This compound offers a valuable tool for introducing a simple, flexible spacer into a peptide sequence. Its impact on conformation is likely to be one of promoting flexibility and minimizing steric hindrance, in contrast to the more defined structural constraints imposed by rigid linkers or the significant increase in hydrodynamic radius associated with PEGylation.
This guide provides the foundational knowledge and detailed experimental protocols necessary to systematically evaluate the conformational consequences of incorporating this compound or any other linker into your peptide of interest. By combining rational design with rigorous experimental validation, researchers can unlock the full therapeutic potential of their peptide candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 3. nbinno.com [nbinno.com]
- 4. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Fmoc-amino)-1-butanol
This document provides a detailed protocol for the safe handling and disposal of 4-(Fmoc-amino)-1-butanol, a reagent commonly utilized by researchers in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Our approach is grounded in a deep understanding of the reagent's chemical properties and potential reaction pathways, ensuring that every step is logical, validated, and prioritizes user safety.
Foundational Understanding: Hazard Analysis & Chemical Profile
Effective disposal begins with a thorough understanding of the substance . This compound, also known as 9-Fluorenylmethyl N-(4-hydroxybutyl)carbamate, is a solid organic compound.[1] While the compound itself is classified as a combustible solid, the primary hazards arise from its chemical structure and potential degradation products.[1]
The core of the molecule is 4-amino-1-butanol, an amine that is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[2][3][4] The amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is notoriously base-labile and is readily cleaved by amines, most commonly piperidine, to release the free amine.[5][6][7]
Causality of Hazard: The principal risk during disposal is the inadvertent cleavage of the Fmoc group. If waste streams containing this compound are mixed with basic substances, the protective group can be removed, liberating the corrosive 4-amino-1-butanol. Therefore, waste segregation is not merely a regulatory formality but a critical safety measure to prevent the formation of more hazardous materials within the waste container.
| Property | Value | Source |
| Chemical Name | 9-Fluorenylmethyl N-(4-hydroxybutyl)carbamate | [1] |
| Molecular Formula | C₁₉H₂₁NO₃ | [1] |
| Molecular Weight | 311.37 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 113-118 °C | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Primary Hazard of Parent Amine | Corrosive (Causes severe skin burns and eye damage) | [2][3][4] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. This protocol is designed to protect against both the solid reagent and potential corrosive byproducts.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[1][2]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.[1][2]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: For handling large quantities or where dust generation is likely, a NIOSH-approved N95 respirator is recommended.[1] Work should ideally be conducted within a chemical fume hood.[8]
Step-by-Step Disposal Procedures
The correct disposal route depends on the form of the waste. The following decision workflow provides a clear path for managing all waste streams associated with this chemical.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Unused/Expired Solid Reagent
-
Do Not Discard as Normal Trash: this compound is a chemical reagent and must be treated as hazardous waste.
-
Containerization: Place the chemical in its original container or a new, clearly labeled, and sealable container compatible with solid chemical waste.
-
Labeling: The container must be labeled with a hazardous waste tag. Clearly write the full chemical name: "this compound".
-
Disposal: Transfer the labeled container to your laboratory's designated Satellite Accumulation Area (SAA) for solid chemical waste.[9][10] Follow your institution's procedures for hazardous waste pickup.
Contaminated Labware and Debris
This category includes items such as gloves, weighing paper, paper towels, and pipette tips that have come into direct contact with the solid chemical.
-
Segregation: Collect all contaminated solid debris in a dedicated, sealed plastic bag or a designated solid waste container.
-
Labeling: Label the bag or container as "Solid Hazardous Waste" and list "this compound" as the contaminant.
-
Disposal: Once full, place the sealed bag or container into the main solid hazardous chemical waste bin for your laboratory.
Liquid Waste Streams
Liquid waste is the most complex stream due to the potential for chemical reactions.
-
Segregation is Key: Never mix waste containing this compound with basic solutions (pH ≥ 12.5) unless this is part of a controlled deprotection reaction.[10][11] As discussed, this can cleave the Fmoc group and generate corrosive 4-amino-1-butanol.
-
Containerization: Use a designated, compatible hazardous waste container (e.g., a high-density polyethylene or glass bottle) for liquid waste. Ensure the container has a secure screw-top cap.[9][12]
-
Labeling:
-
For neutral or acidic solutions: Label the container as "Hazardous Waste" and list all chemical constituents, including solvents (e.g., DMF, Dichloromethane) and "this compound".
-
For basic solutions (where deprotection has occurred): Label the container as "Corrosive Hazardous Waste". List all constituents, explicitly naming "4-amino-1-butanol" and the base used (e.g., Piperidine).
-
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated SAA, preferably within secondary containment (e.g., a spill tray).[12][13]
Empty Original Containers
-
Ensure Empty: A container that has held this compound can be disposed of as regular trash once all the waste has been removed, leaving as little residue as possible.[13]
-
Deface Label: Completely remove or black out the original chemical label to prevent confusion.[13]
-
Disposal: Place the defaced, empty container in the regular laboratory trash or glass recycling bin, as appropriate.
Emergency Procedures: Spills and Exposure
Spill Response
-
Small Solid Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, minimizing dust generation.[2]
-
Place the swept material and any contaminated cleaning tools into a sealed container labeled as hazardous waste.
-
Clean the spill area with a damp cloth, and dispose of the cloth as solid hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the contaminated area.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][14]
References
- 1. 4-(Fmoc-氨基)-1-丁醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. genscript.com [genscript.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. acewaste.com.au [acewaste.com.au]
- 13. vumc.org [vumc.org]
- 14. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Fmoc-amino)-1-butanol
For researchers engaged in peptide synthesis and drug development, the integrity of your work and your personal safety are paramount. Reagents like 4-(Fmoc-amino)-1-butanol are fundamental building blocks, but their safe handling is a non-negotiable aspect of rigorous scientific practice. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and practical laboratory experience. Our objective is to empower you with the knowledge to not only use this product effectively but to do so with the highest degree of safety.
Hazard Assessment: A Proactive Approach
This compound is a solid, combustible reagent. While specific hazard data for this compound is limited, a comprehensive safety assessment necessitates an evaluation of its constituent parts and analogous structures. The parent amine, 4-Amino-1-butanol, is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2] Although the Fmoc protecting group alters the molecule's properties, it is a prudent and standard laboratory practice to handle the compound with precautions that mitigate risks associated with both fine particle inhalation and potential skin or eye contact.[3][4]
Therefore, all handling procedures should be designed to minimize direct contact, prevent dust generation, and control potential exposure pathways.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is directly dictated by the task being performed. Handling a sealed container requires a different level of protection than weighing the powdered solid. The following table summarizes the required PPE for key laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety Glasses with Side Shields | Nitrile Gloves | Laboratory Coat | Not generally required |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Laboratory Coat | N95/P1 Dust Mask or work in a Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Work in a Fume Hood or well-ventilated area |
| Reaction Work-up | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Work in a Fume Hood or well-ventilated area |
| Waste Disposal | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Laboratory Coat | Recommended if handling open waste containers |
Detailed PPE Specifications:
-
Eye and Face Protection :
-
Safety Glasses : Must have side shields to protect against incidental particles.[5]
-
Chemical Splash Goggles : Required when there is a risk of splashes, such as when preparing solutions or handling liquid waste. They form a seal around the eyes for superior protection.[6]
-
Face Shield : Should be used in addition to goggles when handling larger volumes of solutions or during waste consolidation, where the risk of a significant splash is higher.[5]
-
-
Hand Protection :
-
Nitrile Gloves : Provide adequate protection against incidental contact and splashes. Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.[7]
-
-
Body Protection :
-
Laboratory Coat : A standard lab coat is mandatory to protect skin and clothing. Ensure it is fully buttoned.[5] For tasks with a higher splash risk, a chemically resistant apron over the lab coat is advisable.
-
-
Respiratory Protection :
-
N95/P1 Dust Mask : When weighing the solid compound on an open bench, a dust mask is essential to prevent the inhalation of fine airborne particles.[4]
-
Engineering Controls : The preferred method for respiratory protection is to use engineering controls. Whenever possible, handle the solid powder inside a certified chemical fume hood to contain any dust at the source.[7][8]
-
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures both safety and experimental consistency.
Workflow for Handling Solid this compound
-
Preparation : Before retrieving the chemical, ensure you are wearing the appropriate PPE (lab coat, gloves, and chemical splash goggles).[8] Prepare your workspace, preferably within a chemical fume hood, by ensuring it is clean and uncluttered.
-
Handling the Solid : When weighing, use a spatula to carefully transfer the solid to a weigh boat or paper. Avoid any actions that could create dust. If handling on an open bench, an N95 dust mask is mandatory.[4]
-
Preparing Solutions : Add the solvent to the vessel containing the pre-weighed solid. This prevents splashing that can occur when adding a solid to a liquid.[4] Cap the container and mix gently. All solutions should be clearly labeled with the chemical name, concentration, date, and your initials.[9]
-
Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[9]
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste must be handled with the same care as the parent chemical. Never dispose of chemical waste in standard trash or down the drain.[10][11]
-
Solid Waste :
-
Collect all contaminated materials, such as gloves, weigh papers, and pipette tips, in a designated, clearly labeled hazardous waste container.[3]
-
The container should be made of a compatible material and have a secure lid to prevent spills and the release of vapors.
-
Label the container "Hazardous Waste" and list the chemical constituents.[10]
-
-
Liquid Waste :
-
Collect all solutions containing this compound, including reaction mixtures and solvent washes, in a separate, sealed container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.[3]
-
Ensure the container is properly labeled with its contents. Do not mix incompatible waste streams.[11]
-
-
Storage and Disposal :
-
Store all waste containers in a designated secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[12]
-
Emergency Procedures
-
Spill : In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[12] Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your EHS office immediately.[11]
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][12] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
By adhering to these protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uah.edu [uah.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. site.unibo.it [site.unibo.it]
- 9. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
